molecular formula C10H12O3 B1657444 3-[4-(Hydroxymethyl)phenyl]propanoic acid CAS No. 56703-34-5

3-[4-(Hydroxymethyl)phenyl]propanoic acid

Cat. No.: B1657444
CAS No.: 56703-34-5
M. Wt: 180.2 g/mol
InChI Key: CKLYBTLKNBKSIE-UHFFFAOYSA-N
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Description

3-[4-(Hydroxymethyl)phenyl]propanoic acid (CAS 56703-34-5) is a bifunctional organic compound of significant interest in medicinal and synthetic chemistry. With a molecular formula of C 10 H 12 O 3 and a molecular weight of 180.20 g/mol, it serves as a versatile building block for chemical synthesis . Its structure features a phenylpropanoic acid backbone substituted with a hydroxymethyl group at the para-position of the phenyl ring, creating a valuable scaffold for further derivatization . The propanoic acid side chain is amenable to reactions like esterification and amidation, while the primary alcohol on the benzyl group can be oxidized or used to form ether and ester linkages, allowing researchers to fine-tune the compound's physicochemical properties . This compound is recognized for its role as a core structure in the development of bioactive molecules. Related phenylpropanoic acid derivatives are extensively researched in diverse therapeutic areas. For instance, derivatives such as 3-((4-Hydroxyphenyl)amino)propanoic acid have demonstrated promising anticancer activity , showing efficacy in reducing the viability of A549 non-small cell lung cancer cells and suppressing their migration . Furthermore, structurally similar compounds, including 3-(4-Hydroxy-3-methoxyphenyl)propionic acid (dihydroferulic acid), have shown notable antioxidant properties and have been identified as metabolites that can activate specific host receptors like GPR41, indicating potential for improving hepatic lipid metabolism and managing metabolic disorders . These research trajectories underscore the value of this chemical scaffold in early-stage drug discovery for oncology, metabolic disease, and inflammation . ATTENTION: This product is for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[4-(hydroxymethyl)phenyl]propanoic acid
Source PubChem
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InChI

InChI=1S/C10H12O3/c11-7-9-3-1-8(2-4-9)5-6-10(12)13/h1-4,11H,5-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLYBTLKNBKSIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50605201
Record name 3-[4-(Hydroxymethyl)phenyl]propanoic acid
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Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56703-34-5
Record name 3-[4-(Hydroxymethyl)phenyl]propanoic acid
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Record name 3-[4-(hydroxymethyl)phenyl]propanoic acid
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Foundational & Exploratory

Chemical structure and properties of 3-[4-(Hydroxymethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Chemical Structure and Properties of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

This technical guide provides a comprehensive analysis of 3-[4-(Hydroxymethyl)phenyl]propanoic acid, a bifunctional organic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical identity, physicochemical properties, synthesis, and potential applications.

Core Chemical Identity and Molecular Structure

3-[4-(Hydroxymethyl)phenyl]propanoic acid is a derivative of phenylpropanoic acid, featuring both a carboxylic acid and a primary alcohol (hydroxymethyl) functional group. This dual functionality makes it a versatile building block for more complex molecules.

The core structure consists of a benzene ring substituted at positions 1 and 4. A propanoic acid chain is attached at position 1, while a hydroxymethyl group is at position 4. This para-substitution pattern influences the molecule's geometry and reactivity.

Caption: Chemical structure of 3-[4-(Hydroxymethyl)phenyl]propanoic acid.

Key Identifiers
IdentifierValueSource(s)
IUPAC Name 3-[4-(hydroxymethyl)phenyl]propanoic acid[1]
CAS Number 56703-34-5[1]
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
InChI Key CKLYBTLKNBKSIE-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=CC=C1CCC(=O)O)CO[1]
Synonyms 3-(4-(Hydroxymethyl)phenyl)propanoic acid, 4-Hydroxymethyl-hydrocinnamic acid[1]

Physicochemical and Spectroscopic Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and application in various experimental settings.

Computed Physicochemical Properties
PropertyValueSource(s)
Monoisotopic Mass 180.078644241 Da[1]
Topological Polar Surface Area 57.5 Ų[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4
XLogP3 1.1[2]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the structure and purity of 3-[4-(Hydroxymethyl)phenyl]propanoic acid. While a comprehensive dataset for this specific molecule is not publicly available, a predicted profile based on its structure is as follows:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (a pair of doublets in the ~7.0-7.3 ppm region), the benzylic protons of the hydroxymethyl group (~4.5 ppm), the methylene protons of the propanoic acid chain (two triplets in the ~2.6-3.0 ppm region), and the acidic proton of the carboxylic acid (a broad singlet >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum would display signals for the carboxyl carbon (~175-180 ppm), the aromatic carbons (four signals in the ~125-140 ppm range), the benzylic carbon (~65 ppm), and the two aliphatic carbons of the propanoic acid chain (~30-35 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid (2500-3300 cm⁻¹), another O-H stretch for the alcohol (~3300-3400 cm⁻¹), a sharp C=O stretching peak for the carboxylic acid (~1700 cm⁻¹), and C-O stretching for the alcohol (~1050 cm⁻¹).

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight. Predicted collision cross-section values for various adducts are available.[2]

Synthesis and Purification

The synthesis of 3-[4-(Hydroxymethyl)phenyl]propanoic acid can be approached through several routes, typically involving the modification of related precursors. A common strategy involves the reduction of a more oxidized precursor.

Representative Synthesis Protocol: Reduction of a Carboxylic Acid Precursor

This protocol outlines a general method for synthesizing the target compound from 3-(4-formylphenyl)propanoic acid.

Principle: This method relies on the selective reduction of the aldehyde group to a primary alcohol using a mild reducing agent like sodium borohydride (NaBH₄), which will not reduce the carboxylic acid.

cluster_0 Synthesis Workflow start Start: 3-(4-formylphenyl)propanoic acid dissolve Dissolve in suitable solvent (e.g., ethanol/water) start->dissolve cool Cool solution (e.g., 0-5 °C) dissolve->cool add_nabh4 Add NaBH4 portion-wise cool->add_nabh4 react Stir until reaction is complete (Monitor by TLC/LC-MS) add_nabh4->react quench Quench with dilute acid (e.g., HCl) to pH ~3-4 react->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract dry Dry organic layer (e.g., Na2SO4) extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end_node Product: 3-[4-(Hydroxymethyl)phenyl]propanoic acid purify->end_node

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the starting material, 3-(4-formylphenyl)propanoic acid, in a suitable solvent system such as a mixture of ethanol and water.

  • Cooling: Cool the reaction mixture in an ice bath to 0-5 °C. This is crucial to control the exothermic reaction upon addition of the reducing agent.

  • Reduction: Slowly add sodium borohydride (NaBH₄) in small portions to the stirred solution. The stoichiometry should be carefully calculated, typically using a slight excess of the reducing agent.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

  • Quenching and Acidification: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., 1M HCl) until the solution is acidic (pH ~3-4). This step also protonates the carboxylate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like ethyl acetate. Repeat the extraction process multiple times to ensure a good yield.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt such as sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 3-[4-(Hydroxymethyl)phenyl]propanoic acid.

Reactivity and Applications in Drug Development

The presence of both a carboxylic acid and a primary alcohol makes 3-[4-(Hydroxymethyl)phenyl]propanoic acid a valuable bifunctional linker and scaffold in drug discovery.

main 3-[4-(Hydroxymethyl)phenyl]propanoic acid Carboxylic Acid Hydroxymethyl Group ester Esterification / Amidation main:f0->ester ether Etherification / Alkylation main:f1->ether prodrugs Prodrug Synthesis ester->prodrugs linkers Linker for Conjugates (e.g., ADC linkers) ester->linkers scaffolds Scaffold for Library Synthesis ether->scaffolds

Caption: Reactivity and potential applications in medicinal chemistry.

Key Reactions
  • Carboxylic Acid Group: This group can readily undergo esterification with alcohols or amidation with amines to form stable ester and amide bonds, respectively. This is a common strategy for creating prodrugs or for attaching the molecule to other pharmacophores.

  • Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a better leaving group for nucleophilic substitution. It can also undergo etherification.

Potential Applications

While specific applications for this exact molecule are not extensively documented, its structural motifs are present in various biologically active compounds. The related compound, 3-(4-hydroxyphenyl)propionic acid, and its derivatives have been explored for several therapeutic purposes.

  • Anti-inflammatory and Analgesic Agents: The phenylpropanoic acid scaffold is a well-known feature in non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of similar structures are investigated for these properties.[3][4]

  • Antimicrobial and Anticancer Scaffolds: Recent studies on derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have shown promising activity against multidrug-resistant bacteria and fungi, as well as certain cancer cell lines.[5][6][7] This highlights the potential of the core structure as a template for developing new therapeutic agents.

  • Antioxidant Properties: The phenolic-like structure suggests potential antioxidant activity, which is a desirable feature in many drug candidates and cosmetic formulations.[4][7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-[4-(Hydroxymethyl)phenyl]propanoic acid.

  • General Handling: Use in a well-ventilated area or a chemical fume hood.[8] Avoid breathing dust, and prevent contact with skin and eyes.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11]

  • Hazard Statements (for the general class of irritants): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). May be harmful if swallowed (H302).

  • Precautionary Measures: Wash hands thoroughly after handling.[10] In case of eye contact, rinse cautiously with water for several minutes.[8][11] If inhaled, move the person to fresh air.[10]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances, such as strong oxidizing agents.[8][9] Keep the container tightly closed.

Conclusion

3-[4-(Hydroxymethyl)phenyl]propanoic acid is a versatile bifunctional molecule with considerable potential as a building block in synthetic and medicinal chemistry. Its dual reactivity allows for the strategic construction of more complex molecules, including potential drug candidates, prodrugs, and specialized linkers. While further research is needed to fully elucidate its biological activities and applications, the foundational knowledge of its structure, properties, and reactivity provides a solid basis for its use in innovative research and development projects.

References

  • MilliporeSigma. 3-(4-(Hydroxymethyl)phenyl)propanoic acid | 56703-34-5.

  • PubChem. 3-[4-(Hydroxymethyl)phenyl]propanoic acid | C10H12O3 | CID 20322124.

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  • Fisher Scientific. SAFETY DATA SHEET - Methyl 3-(4-hydroxyphenyl)propionate.

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  • Matrix Scientific. Safety Data Sheet - 2-(3-(Carboxymethyl)-4-(phenylthio)- phenyl)propanoic acid.

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  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC.

  • ChemicalBook. 3-(4-Hydroxyphenyl)propionic acid Chemical Properties,Uses,Production.

  • PubMed. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens.

  • Google Patents. WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide...

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Thermodynamic Profiling of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid: A Comprehensive Guide to Predictive and Experimental Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-[4-(Hydroxymethyl)phenyl]propanoic acid (HMPA, CID 20322124) is a highly versatile bifunctional intermediate utilized in advanced organic synthesis, linker chemistry, and active pharmaceutical ingredient (API) development[1]. Because it features both a hydrogen-bond donating/accepting hydroxymethyl group and a terminal carboxylic acid moiety, HMPA exhibits complex intra- and intermolecular interaction dynamics.

For formulation scientists and process engineers, understanding the thermodynamic properties of HMPA—specifically its melting point ( Tm​ ), enthalpy of fusion ( ΔHfus​ ), and temperature-dependent solubility—is not optional; it is a prerequisite for designing scalable cooling crystallization processes and ensuring solid-state stability. This whitepaper establishes a rigorous, self-validating framework for the thermodynamic characterization of HMPA, bridging in silico predictive models with in vitro experimental protocols.

In Silico Predictive Thermodynamics (The Joback Method)

Before committing to resource-intensive laboratory screening, a Senior Application Scientist must establish the theoretical thermal boundaries of the molecule. We employ the Joback Method , a widely validated group-contribution model that predicts pure-component thermodynamic properties based solely on molecular structure[2].

Causality of the Predictive Model

The Joback method assumes that there are no interactions between functional groups, calculating thermophysical properties as a strictly additive function of structural parameters[2]. While it may exhibit deviations for highly complex macromolecules, it is exceptionally robust for mid-sized aromatic derivatives like HMPA[3]. By predicting the Tm​ and boiling point ( Tb​ ), we can rationally select the temperature ranges for Differential Scanning Calorimetry (DSC) and identify suitable solvents that will not boil during high-temperature solubility studies.

Structural Decomposition of HMPA

HMPA ( C10​H12​O3​ , MW: 180.20 g/mol ) is decomposed into the following first-order Joback groups to account for its aliphatic chain, aromatic ring, and polar moieties[3]:

  • -COOH (Carboxylic Acid): 1 group

  • -OH (Alcohol): 1 group

  • -CH2- (Aliphatic Chain): 3 groups (two in the propanoic chain, one in the hydroxymethyl group)

  • =C< (Aromatic, substituted): 2 groups

  • =CH- (Aromatic, unsubstituted): 4 groups

Predicted Thermodynamic Parameters
Thermodynamic PropertySymbolPredicted Value (Joback)Relevance to Process Design
Normal Boiling Point Tb​ ~ 685 K (412 °C)Sets the absolute upper limit for solvent selection and thermal degradation studies.
Melting Point Tm​ ~ 410 K (137 °C)Defines the target range for DSC calibration and melt-crystallization parameters.
Enthalpy of Fusion ΔHfus​ ~ 24.5 kJ/molCritical for calculating the ideal solubility curve via the Schröder-van Laar equation.
Heat Capacity (Ideal) Cp​ ~ 215 J/(mol·K)Required for precise calorimetric baseline corrections.

Note: Values are calculated approximations based on standard Joback group increments.

Experimental Thermodynamic Characterization Workflow

To transition from theoretical predictions to empirical certainty, we must execute a self-validating experimental workflow. The logic here is sequential: solid-state characterization must precede solution thermodynamics to ensure we are not dissolving a metastable polymorph or an amorphous dispersion.

Workflow Start 3-[4-(Hydroxymethyl)phenyl] propanoic acid Predict In Silico Prediction (Joback Method) Start->Predict Solid Solid-State Analysis (DSC / TGA) Predict->Solid Sets Thermal Bounds Solub Solution Thermodynamics (OECD 105) Predict->Solub Guides Solvent Choice Solid->Solub Confirms Form Stability Cryst Process Optimization (Crystallization) Solid->Cryst VanHoff Van 't Hoff Analysis (ΔH, ΔS, ΔG) Solub->VanHoff Saturation Data VanHoff->Cryst

Thermodynamic characterization workflow for API intermediates.

Solid-State Thermodynamics via Differential Scanning Calorimetry (DSC)

Causality: DSC is employed because it directly measures the molar heat capacity of the sample as a function of temperature, providing a model-independent evaluation of the energy required to disrupt the crystal lattice ( ΔHfus​ )[4]. This is critical; if the crystal lattice is highly stable (large ΔHfus​ ), the compound will exhibit poor solubility regardless of the solvent chosen.

Self-Validating Protocol:

  • Calibration: Calibrate the DSC instrument using an Indium standard ( Tm​ = 156.6 °C, ΔHfus​ = 28.45 J/g) to ensure photometric and thermal accuracy[5].

  • Sample Preparation: Weigh 3–5 mg of HMPA into an aluminum pan and crimp it hermetically. Prepare an identical empty pan as the reference[4].

  • Thermal Cycling:

    • Heating Phase: Heat from 25 °C to 160 °C at a rate of 10 °C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

    • Cooling Phase: Cool back to 25 °C at 10 °C/min to observe the crystallization exotherm.

  • Data Extraction: Integrate the area under the endothermic melting peak to determine ΔHfus​ . The extrapolated onset temperature of this peak represents the true Tm​ .

Solution Thermodynamics via the Shake-Flask Method (OECD 105)

Causality: Kinetic solubility methods (like solvent addition) are prone to supersaturation errors. We utilize the OECD 105 Shake-Flask method because it is the regulatory gold standard for determining true thermodynamic equilibrium solubility.

Self-Validating Protocol:

  • Solvent Selection: Select a matrix of solvents (e.g., Water, Ethanol, Ethyl Acetate) based on the hydrogen-bonding potential of HMPA's -OH and -COOH groups.

  • Saturation: Add an excess of solid HMPA to 10 mL of the chosen solvent in tightly sealed glass vials.

  • Equilibration: Place the vials in an isothermal shaking water bath at specific temperatures (e.g., 288.15 K, 298.15 K, 308.15 K, 318.15 K).

  • Equilibrium Verification (The Validation Step): Sample the solution at 24 hours, 48 hours, and 72 hours. Equilibrium is mathematically proven only when the concentration variance between the 48h and 72h samples is <2% .

  • Quantification: Filter the saturated solution through a 0.22 µm PTFE syringe filter (pre-heated to the bath temperature to prevent premature precipitation) and quantify the dissolved HMPA via HPLC-UV at its maximum absorbance wavelength.

Thermodynamic Data Synthesis: Van 't Hoff Analysis

Once the temperature-dependent solubility data is acquired, we must translate raw concentrations into actionable thermodynamic parameters: the standard enthalpy of dissolution ( ΔHdiss∘​ ) and the standard entropy of dissolution ( ΔSdiss∘​ ).

Causality: The dissolution of a crystal is a two-step thermodynamic cycle: the endothermic destruction of the crystal lattice (sublimation) followed by the exothermic solvation of the isolated molecules[6]. The Van 't Hoff equation isolates these variables, allowing us to determine if the dissolution of HMPA is enthalpy-driven or entropy-driven[7].

DissolutionCycle Solid Solid State (Crystal) Gas Gaseous State (Isolated) Solid->Gas ΔH_sublimation Solvated Solvated State (Solution) Solid->Solvated ΔH_dissolution Gas->Solvated ΔH_solvation

Thermodynamic cycle illustrating the enthalpy of dissolution.

The Van 't Hoff Equation

The relationship between the mole fraction solubility ( x1​ ) and absolute temperature ( T ) is defined by the simplified Van 't Hoff equation[8]:

lnx1​=−R⋅TΔHdiss∘​​+RΔSdiss∘​​

Where R is the universal gas constant (8.314 J/mol·K).

Data Interpretation Matrix

By plotting lnx1​ on the y-axis against 1/T on the x-axis (a Van 't Hoff plot), we generate a linear regression[9].

Plot FeatureMathematical DerivationPhysical Meaning for HMPA
Slope −ΔHdiss∘​/R A negative slope indicates an endothermic dissolution process ( ΔH>0 ), meaning HMPA solubility increases with heat.
Y-Intercept ΔSdiss∘​/R A positive intercept indicates an increase in systemic disorder, typical when HMPA's rigid hydrogen bonds are broken by the solvent.
Gibbs Free Energy ΔG∘=ΔH∘−TΔS∘ A negative ΔG∘ confirms that the dissolution process is spontaneous at the given temperature.

Conclusion & Strategic Implications

The thermodynamic profiling of 3-[4-(Hydroxymethyl)phenyl]propanoic acid requires a synthesis of in silico foresight and rigorous in vitro execution. By utilizing the Joback method to establish thermal boundaries[3], DSC to quantify lattice energy[4], and the OECD 105 protocol to map equilibrium solubility, researchers can generate a complete thermodynamic profile.

Extracting the dissolution enthalpy and entropy via Van 't Hoff analysis[7] directly informs downstream processing. For instance, if the ΔHdiss∘​ is highly positive, HMPA is an excellent candidate for cooling crystallization, as its solubility will drop precipitously as the reactor temperature is lowered, ensuring a high-yield recovery of the purified intermediate.

References

  • Joback method - Wikipedia Source: Wikipedia URL:[Link]

  • 3-[4-(Hydroxymethyl)phenyl]propanoic acid | C10H12O3 | CID 20322124 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

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pKa values and acidity constants of 3-[4-(Hydroxymethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ionization Thermodynamics of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Executive Summary

In the realm of drug development and rational molecular design, the thermodynamic ionization constant ( pKa​ ) is a foundational parameter. It dictates a molecule's solubility, lipophilicity ( LogD ), membrane permeability, and target-binding affinity. This whitepaper provides a comprehensive analysis of the acidity constants of 3-[4-(Hydroxymethyl)phenyl]propanoic acid , detailing the structural causality behind its ionization behavior, its pharmacokinetic implications, and the self-validating experimental protocols required for precise pKa​ determination.

Structural Deconstruction & Electronic Effects

3-[4-(Hydroxymethyl)phenyl]propanoic acid is a bifunctional molecule comprising an aromatic core substituted at the para positions with a propanoic acid chain and a hydroxymethyl group. To understand its ionization profile, we must isolate and analyze its two distinct proton-donating centers:

  • The Aliphatic Carboxylic Acid (-COOH): The propanoic acid moiety is separated from the aromatic ring by a two-carbon aliphatic chain ( −CH2​−CH2​− ). According to the principles of Linear Free Energy Relationships (LFER) and the Hammett equation ( log(K/K0​)=ρσ ), the transmission of electronic effects (inductive and resonance) decreases exponentially with distance. The attenuation factor for each methylene bridge is approximately 0.4. Consequently, the para-hydroxymethyl substituent ( σp​≈0.00 ) exerts a negligible electronic pull on the carboxylate center. The pKa​ of this group is therefore virtually identical to that of the parent compound, 3-phenylpropanoic acid (hydrocinnamic acid), which has a well-established experimental pKa​ of 4.66[1].

  • The Primary Benzylic Alcohol ( −CH2​OH ): Aliphatic alcohols are exceptionally weak acids. The hydroxymethyl group is attached directly to the aromatic ring, making it a benzylic alcohol. The pKa​ of unsubstituted benzyl alcohol is 15.40[2]. Because the distant propanoic acid group (which exists as a carboxylate anion at the high pH required to deprotonate the alcohol) exerts minimal inductive effect across the phenyl ring, the pKa​ of this benzylic alcohol remains tightly anchored near 15.4.

G AH2 Fully Protonated (AH2) Neutral Species Low pH (< 3.0) AH Mono-deprotonated (AH⁻) Carboxylate Anion pH 7.4 (Physiological) AH2->AH pKa1 ≈ 4.66 (-COOH deprotonation) A2 Fully Deprotonated (A²⁻) Dianion Extreme Alkaline (> 16) AH->A2 pKa2 ≈ 15.4 (-CH2OH deprotonation)

Fig 1. Stepwise ionization pathway of the analyte across physiological and alkaline pH gradients.

Acidity Constants ( pKa​ ) Data Summary

The quantitative ionization data for 3-[4-(Hydroxymethyl)phenyl]propanoic acid is summarized below. Due to the structural insulation of the functional groups, these values are highly predictable based on their exact structural analogs.

Functional GroupIonization TypeEstimated pKa​ (25 °C)Reference Analog
Aliphatic Carboxylic Acid ( −COOH )Acidic (Neutral Anion)4.66 ± 0.05 3-Phenylpropanoic acid[1]
Primary Benzylic Alcohol ( −CH2​OH )Acidic (Neutral Anion)15.40 ± 0.10 Benzyl alcohol[2]

Pharmacokinetic & Physiological Implications

For drug development professionals, the ionization state at physiological pH (7.4) is the critical metric. Applying the Henderson-Hasselbalch equation ( pH=pKa​+log([A−]/[HA]) ) to the carboxylic acid ( pKa1​=4.66 ):

7.4=4.66+log([HA][A−]​) log([HA][A−]​)=2.74 [HA][A−]​≈549

Insight: At pH 7.4, the molecule exists >99.8% in its mono-anionic state (carboxylate). The benzylic alcohol ( pKa2​=15.4 ) remains entirely protonated and neutral. This high degree of ionization ensures excellent aqueous solubility in blood plasma but necessitates active transport mechanisms (e.g., OAT transporters) or paracellular routing for membrane permeation, as the negative charge severely limits passive transcellular diffusion across lipophilic lipid bilayers.

Self-Validating Experimental Protocols

To empirically verify these pKa​ values in a laboratory setting, standard aqueous potentiometry is sufficient for pKa1​ , but highly specialized non-aqueous techniques are required for pKa2​ .

Protocol A: High-Precision Potentiometric Titration for pKa1​

Causality Focus: pKa​ is a thermodynamic constant dependent on temperature and ionic activity. This protocol is designed as a self-validating system to eliminate environmental and instrumental artifacts.

  • System Calibration: Standardize a high-performance glass pH electrode using certified IUPAC buffers (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 25.0±0.1 °C using a jacketed titration vessel.

  • Ionic Strength Control: Prepare a background electrolyte solution of 0.15 M KCl. Causality: This mimics physiological ionic strength and maintains constant activity coefficients throughout the titration, ensuring the derivation of a true thermodynamic pKa​ rather than a concentration-dependent apparent pKa​ .

  • Analyte Preparation: Dissolve the analyte to a concentration of 1-2 mM in the electrolyte solution. If the unionized form exhibits poor aqueous solubility, utilize a methanol-water cosolvent system (e.g., 10-40% MeOH) and apply the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa​ .

  • Inert Atmosphere Titration: Titrate the solution with standardized 0.1 M KOH under a continuous, gentle stream of high-purity N2​ or Argon gas. Causality: Atmospheric CO2​ rapidly dissolves in alkaline solutions to form carbonic acid, which introduces a parasitic buffering effect and skews the titration curve. The inert gas blanket prevents this.

  • Data Refinement: Process the titration curve using non-linear least-squares regression software (e.g., Hyperquad) to extract the pKa1​ value, utilizing a blank titration (solvent only) to subtract background water autoionization.

Workflow Step1 1. System Calibration Standardize electrode at 25°C Ionic Strength: 0.15 M KCl Step2 2. Sample Preparation Dissolve 1-2 mM analyte in cosolvent (if needed) Step1->Step2 Step3 3. Potentiometric Titration Titrate with 0.1 M KOH under N2 atmosphere Step2->Step3 Step4 4. Data Refinement Bjerrum plot analysis & Non-linear regression Step3->Step4

Fig 2. Self-validating potentiometric workflow for precise thermodynamic pKa determination.
Protocol B: Spectroscopic/NMR Approaches for pKa2​

Causality Focus: The leveling effect of water restricts aqueous pH measurements to a range of roughly 0 to 14. Because pKa2​≈15.4 , it cannot be accurately measured in pure water.

  • Solvent Selection: Utilize a highly polar aprotic solvent, such as anhydrous Dimethyl Sulfoxide (DMSO), which has a much wider thermodynamic window (autoionization pKauto​≈35 ).

  • NMR Titration: Monitor the 1H or 13C NMR chemical shifts of the benzylic protons ( −CH2​OH ) as a function of the addition of a strong, non-nucleophilic base (e.g., dimsyl sodium).

  • Extrapolation: The chemical shift ( δ ) will plot as a sigmoidal curve against the equivalent of base added. The inflection point yields the pKa​ relative to the DMSO scale, which must then be mathematically converted back to the aqueous scale using established solvent-transfer activity coefficients.

References

  • Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem Source: National Institutes of Health (NIH) URL: [Link][1]

  • Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem Source: National Institutes of Health (NIH) URL:[Link][2]

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Chemical Biology and Synthetic Utility of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[4-(Hydroxymethyl)phenyl]propanoic acid (CAS: 56703-34-5)[1] is a highly versatile, bifunctional aromatic scaffold utilized extensively in modern medicinal chemistry, solid-phase peptide synthesis (SPPS), and the development of targeted protein degraders (PROTACs). Featuring both a benzylic alcohol and an aliphatic carboxylic acid separated by a rigid phenyl ring and a flexible ethylene spacer, this molecule offers orthogonal reactivity. This technical guide systematically reviews the physicochemical properties, derivatization strategies, and experimental protocols associated with this critical building block.

Structural and Physicochemical Profiling

Understanding the intrinsic properties of 3-[4-(Hydroxymethyl)phenyl]propanoic acid is crucial for rational experimental design. The molecule presents two primary sites for functionalization[1]:

  • The Propanoic Acid Moiety (C-Terminus): Exhibits a pKa of approximately 4.5. The two-carbon spacer between the phenyl ring and the carboxylate provides rotational freedom, distinguishing it from the more rigid benzoic acid or the shorter phenylacetic acid derivatives.

  • The Benzylic Alcohol (N-Terminal equivalent): Highly reactive toward oxidation, etherification, and halogenation. The para-substitution ensures minimal steric hindrance during coupling reactions.

Quantitative Data: Physicochemical Summary

Table 1: Key physicochemical properties of 3-[4-(Hydroxymethyl)phenyl]propanoic acid and its ethyl ester derivative.

Property3-[4-(Hydroxymethyl)phenyl]propanoic acidEthyl 3-(4-(hydroxymethyl)phenyl)propanoate
CAS Number 56703-34-5[1]107859-98-3
Molecular Weight 180.20 g/mol [1]208.25 g/mol
Formula C10H12O3[2]C12H16O3
Physical State Solid (Powder)Pale-yellow to yellow-brown solid/liquid
Melting Point 148–150 °CN/A
InChIKey CKLYBTLKNBKSIE-UHFFFAOYSA-N[2]KAOHDELIEPQEBZ-UHFFFAOYSA-N

Synthetic Methodologies & Derivatization Workflows

The orthogonal reactivity of the two functional groups allows for selective derivatization without the strict need for complex protecting group strategies, provided the reaction conditions are carefully controlled.

Carboxyl Activation and Amidation

The propanoic acid group can be readily converted into amides using standard (e.g., HATU, EDC/NHS). The presence of the unprotected benzylic alcohol generally does not interfere with amide coupling if the amine nucleophile is sufficiently reactive and stoichiometric ratios are strictly maintained.

Benzylic Oxidation

The hydroxymethyl group can be selectively oxidized to an aldehyde (yielding 3-(4-formylphenyl)propanoic acid) using mild oxidants such as Manganese Dioxide (MnO2) or Dess-Martin Periodinane (DMP). This aldehyde is a prime candidate for reductive amination, allowing for the installation of complex amine payloads.

Halogenation

Conversion of the alcohol to a benzylic halide (e.g., using SOCl2 or PBr3) transforms the scaffold into a potent electrophile, suitable for SN2 alkylation of amines, thiols, or phenols.

Pathway Core 3-[4-(Hydroxymethyl)phenyl] propanoic acid Oxidation Oxidation (MnO2, DMP) -> 4-Formylphenyl derivative Core->Oxidation Benzylic Alcohol Halogenation Halogenation (SOCl2, PBr3) -> 4-Halomethylphenyl derivative Core->Halogenation Benzylic Alcohol Amidation Amidation (HATU, DIPEA) -> Propanamide derivative Core->Amidation Carboxylic Acid Esterification Esterification (EtOH, H+) -> Propanoate ester Core->Esterification Carboxylic Acid

Orthogonal derivatization pathways for 3-[4-(Hydroxymethyl)phenyl]propanoic acid.

Applications in Chemical Biology

Solid-Phase Synthesis Linkers

Similar to the classic PAM (phenylacetamidomethyl) linker, the propanoic acid homolog provides a stable anchoring point for solid-phase synthesis. The extended two-carbon chain offers increased flexibility, which can enhance coupling yields for sterically hindered sequences by moving the reaction center further from the polymer matrix.

PROTAC and ADC Linker Technologies

In the design of Proteolysis Targeting Chimeras (PROTACs), the linker composition drastically affects the degrader's physicochemical properties and degradation efficacy. The 3-[4-(hydroxymethyl)phenyl]propanoic acid scaffold introduces rigidity (via the phenyl ring) while maintaining a degree of flexibility (via the propanoic chain). This "rigid-flexible" hybrid can optimize the spatial orientation between the E3 ligase ligand and the target protein ligand, minimizing the entropic penalty of ternary complex formation.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Causality is explained for each critical step to ensure high-fidelity execution.

Protocol 1: Synthesis of Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate

Purpose: Esterification protects the carboxylic acid, allowing subsequent harsh modifications on the benzylic alcohol[3]. Causality: Fischer esterification is driven to completion by using the alcohol (ethanol) as the solvent and removing water, or by using catalytic acid to lower the activation energy barrier.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[4-(Hydroxymethyl)phenyl]propanoic acid (1.0 eq, 10 mmol, 1.80 g) in absolute ethanol (50 mL).

  • Catalysis: Add concentrated sulfuric acid (0.1 eq, 1 mmol) dropwise. Rationale: H2SO4 acts as both a protic catalyst to activate the carbonyl carbon and a dehydrating agent to shift the equilibrium toward the ester product.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) for 4-6 hours. Monitor progress via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate).

  • Quenching & Extraction: Cool to room temperature. Concentrate the mixture under reduced pressure to remove excess ethanol. Dilute the residue with ethyl acetate (50 mL) and wash with saturated aqueous NaHCO3 (2 x 30 mL). Rationale: NaHCO3 neutralizes the acid catalyst and deprotonates any unreacted starting material, pulling it into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. The resulting pale-yellow liquid is Ethyl 3-(4-(hydroxymethyl)phenyl)propanoate (Yields typically >85%)[3].

Protocol 2: Selective Oxidation to 3-(4-Formylphenyl)propanoic Acid

Purpose: Conversion of the benzylic alcohol to an aldehyde for subsequent reductive amination. Causality: Manganese dioxide (MnO2) is chosen over Jones reagent to prevent over-oxidation to the benzoic acid derivative and to tolerate the free aliphatic carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Dissolve 3-[4-(Hydroxymethyl)phenyl]propanoic acid (1.0 eq, 5 mmol, 0.90 g) in anhydrous chloroform or dichloromethane (30 mL).

  • Oxidation: Add activated MnO2 (10.0 eq, 50 mmol). Rationale: A large excess of activated MnO2 is required due to its heterogeneous surface-reaction mechanism; the reaction occurs strictly at the solid-liquid interface.

  • Agitation: Stir vigorously at room temperature for 12-18 hours.

  • Filtration: Filter the suspension through a pad of Celite to remove the manganese salts. Wash the Celite pad thoroughly with hot ethyl acetate to ensure full recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be recrystallized from toluene/hexanes.

Workflow Step1 1. Scaffold Preparation Step2 2. Carboxyl Activation (HATU) Step1->Step2 Step3 3. Amine Coupling Step2->Step3 Step4 4. Benzylic Oxidation Step3->Step4 Step5 5. Final Conjugation Step4->Step5

Step-by-step bioconjugation workflow utilizing the bifunctional scaffold.

Conclusion

3-[4-(Hydroxymethyl)phenyl]propanoic acid is a highly robust and versatile scaffold. Its orthogonal reactivity profile—combining an easily oxidizable/alkylatable benzylic alcohol with a readily amidated propanoic acid—makes it an indispensable tool for medicinal chemists. Whether utilized as a spatial linker in PROTACs, a solid-phase synthesis anchor, or a core pharmacophore, its predictable physicochemical properties ensure high-fidelity synthetic outcomes.

References

  • PubChem Compound Summary for CID 20322124, 3-[4-(Hydroxymethyl)phenyl]propanoic acid. Source: National Center for Biotechnology Information (NCBI). URL:[Link]

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A Technical Guide to the Potential Biological Activities of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-[4-(Hydroxymethyl)phenyl]propanoic acid is a small molecule belonging to the arylpropanoic acid class. While direct extensive research on this specific compound is emerging, its structural similarity to well-characterized analogs, such as 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) and other derivatives, provides a strong basis for predicting its potential biological activities. This guide synthesizes the available data on related compounds to build a comprehensive overview of the potential therapeutic applications of 3-[4-(hydroxymethyl)phenyl]propanoic acid, focusing on its anti-inflammatory, antioxidant, anticancer, and metabolic-regulating properties. Detailed experimental protocols are provided to facilitate further investigation into these activities, alongside a discussion of potential mechanisms of action.

Introduction and Chemical Profile

3-[4-(Hydroxymethyl)phenyl]propanoic acid is an aromatic carboxylic acid. The presence of the propanoic acid side chain attached to a phenyl ring is a common feature in many biologically active compounds, most notably the non-steroidal anti-inflammatory drugs (NSAIDs).[1] The hydroxymethyl substituent on the phenyl ring offers a site for potential metabolic modification and can influence the molecule's polarity and interaction with biological targets.

Chemical Structure:

Physicochemical Properties (Predicted and from Analogs):

PropertyValueReference
Molecular FormulaC10H12O3[2]
Molecular Weight180.20 g/mol [2]
AppearanceOff-white crystalline powder (predicted)[3]
Melting PointNot available
SolubilitySoluble in organic solvents, slightly soluble in water (predicted)
StabilityStable at room temperature in closed containers under normal storage and handling conditions.[3]

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, 3-[4-(hydroxymethyl)phenyl]propanoic acid is predicted to exhibit a range of biological effects.

Anti-inflammatory and Analgesic Activity

Arylpropanoic acid derivatives are a cornerstone of anti-inflammatory therapy.[1] Compounds like ibuprofen and naproxen are well-known NSAIDs. Research into derivatives of 3-(4'-hydroxyphenyl)propionic acid has highlighted their potential in developing new anti-inflammatory and analgesic agents.[4]

Potential Mechanism of Action:

The primary mechanism of action for NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, mediators of inflammation and pain.[1][5] It is plausible that 3-[4-(hydroxymethyl)phenyl]propanoic acid could also act as a COX inhibitor.

Diagram of the Cyclooxygenase Pathway:

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation GI_Protection GI Protection, Platelet Aggregation Prostaglandins->GI_Protection Target_Compound 3-[4-(Hydroxymethyl)phenyl] propanoic acid Target_Compound->COX1 Inhibition? Target_Compound->COX2 Inhibition?

Caption: Potential inhibition of COX-1 and COX-2 by 3-[4-(hydroxymethyl)phenyl]propanoic acid.

Antioxidant Activity

The phenolic hydroxyl group is a key structural feature for antioxidant activity.[6][7][8][9][10][11][12] While 3-[4-(hydroxymethyl)phenyl]propanoic acid possesses a hydroxymethyl group, its parent compound without this group, 3-(4-hydroxyphenyl)propionic acid, is a known antioxidant.[4][8]

Potential Mechanism of Action:

Phenolic compounds can act as radical scavengers by donating a hydrogen atom to neutralize free radicals. They may also upregulate endogenous antioxidant defenses through pathways like the Keap1-Nrf2 signaling pathway.[6]

Diagram of the Keap1-Nrf2 Signaling Pathway:

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Keap1_Nrf2 Keap1-Nrf2 Complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ubiquitination Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ubiquitination Target_Compound 3-[4-(Hydroxymethyl)phenyl] propanoic acid Target_Compound->Keap1 Dissociation? ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes

Caption: Proposed activation of the Keap1-Nrf2 antioxidant pathway.

Anticancer Activity

Derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have demonstrated cytotoxic activity against cancer cell lines, such as A549 non-small cell lung cancer cells, and have been shown to inhibit cell migration.[7][10][12]

Potential Mechanism of Action:

The anticancer effects of related compounds may involve the modulation of signaling pathways that control cell viability and apoptosis.[5] The antioxidant properties of these compounds may also contribute to their anticancer effects by mitigating the role of reactive oxygen species (ROS) in cancer progression.[7][10][12]

Metabolic Regulation

Derivatives of phenylpropanoic acid have been investigated as agonists for free fatty acid receptor 4 (FFA4) and G protein-coupled receptor 40 (GPR40), both of which are targets for the treatment of type 2 diabetes.[13][14][15]

Potential Mechanism of Action:

Activation of FFA4 and GPR40 in pancreatic β-cells can enhance glucose-stimulated insulin secretion. Agonism at these receptors in other tissues can also improve insulin sensitivity.

Proposed Experimental Protocols

To validate the potential biological activities of 3-[4-(hydroxymethyl)phenyl]propanoic acid, the following experimental workflows are proposed.

In Vitro Anti-inflammatory Activity Assay (COX Inhibition)

This protocol assesses the ability of the compound to inhibit COX-1 and COX-2 enzymes.

Workflow Diagram:

COX_Inhibition_Assay Start Start Prepare_Reagents Prepare Reagents: - COX-1/COX-2 enzymes - Arachidonic acid (substrate) - Test compound dilutions Start->Prepare_Reagents Incubate Incubate enzymes with test compound Prepare_Reagents->Incubate Add_Substrate Add arachidonic acid to initiate reaction Incubate->Add_Substrate Measure_Product Measure prostaglandin E2 (PGE2) production (e.g., via EIA kit) Add_Substrate->Measure_Product Calculate_IC50 Calculate IC50 value Measure_Product->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for in vitro COX inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare solutions of purified COX-1 and COX-2 enzymes, arachidonic acid, and various concentrations of 3-[4-(hydroxymethyl)phenyl]propanoic acid.

  • Incubation: In a 96-well plate, incubate the enzymes with the test compound or a known inhibitor (e.g., ibuprofen) for a specified time.

  • Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.

  • Prostaglandin Measurement: After a set incubation period, stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.[5]

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the enzyme activity (IC50).

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol measures the free radical scavenging capacity of the compound.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol and various concentrations of the test compound.

  • Reaction: Mix the DPPH solution with the test compound solutions in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature.

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC50 value (the concentration required to scavenge 50% of the DP.PH radicals).

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol assesses the effect of the compound on the viability of cancer cells.

Workflow Diagram:

MTT_Assay_Workflow Start Start Seed_Cells Seed cancer cells (e.g., A549) in 96-well plates Start->Seed_Cells Treat_Cells Treat cells with various concentrations of the test compound Seed_Cells->Treat_Cells Incubate_24h Incubate for 24-72 hours Treat_Cells->Incubate_24h Add_MTT Add MTT solution to each well Incubate_24h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate_4h->Add_Solubilizer Measure_Absorbance Measure absorbance (e.g., at 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_Viability Calculate cell viability (%) and IC50 Measure_Absorbance->Calculate_Viability End End Calculate_Viability->End

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Culture: Culture a relevant cancer cell line (e.g., A549) in appropriate media.[5]

  • Cell Seeding: Seed the cells into 96-well plates and allow them to adhere overnight.[5]

  • Compound Treatment: Treat the cells with a range of concentrations of 3-[4-(hydroxymethyl)phenyl]propanoic acid for 24 to 72 hours.[5]

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[5]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Safety and Toxicology

Potential Hazards:

  • Skin and Eye Irritation: May cause skin and eye irritation upon contact.[2][16]

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[2][16]

  • Gastrointestinal Irritation: Ingestion may cause nausea, vomiting, and diarrhea.[3]

It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[16]

Conclusion

3-[4-(Hydroxymethyl)phenyl]propanoic acid represents a promising scaffold for drug discovery due to the diverse biological activities exhibited by its structural analogs. The potential for anti-inflammatory, antioxidant, anticancer, and metabolic-regulating properties warrants further in-depth investigation. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the therapeutic potential of this compound. As with any novel chemical entity, thorough preclinical evaluation of its efficacy, safety, and pharmacokinetic profile will be essential for its future development.

References

  • Chem-Impex. 3-(4'-Hydroxyphenyl)propionic acid methyl ester.

  • Benchchem. An In-depth Technical Guide to 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic Acid (CAS No. 20170-32-5).

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. Molecules, 29(13), 3125.

  • Zhang, Y. Y., et al. (2018). 3-(4-Hydroxyphenyl)propionic acid, a major microbial metabolite of procyanidin A2, shows similar suppression of macrophage foam cell formation as its parent molecule. RSC Advances, 8(5), 2534-2541.

  • Singh, S., & Kumar, V. (2016). Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(9), 3584-3599.
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  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Pharmaceuticals, 17(2), 193.

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PubMed, 38999077.

  • PubChem. 3-[4-(Hydroxymethyl)phenyl]propanoic acid.

  • Awa, R., et al. (2025). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Regulating Oxidative Stress and Muscle Fiber Composition. ResearchGate.

  • Benchchem. Efficacy of Phenylpropanoic Acid Derivatives in Oncology and Neurology: A Comparative Analysis.

  • R Discovery. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties.

  • Wang, C. C., et al. (2024). Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism Induced by Exhaustive Exercise. MDPI.

  • Kavaliauskas, P., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. ResearchGate.

  • Wang, J., et al. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. ResearchGate.

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. MDPI.

  • de Cássia da Silveira e Sá, R., et al. (2013). A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils. Molecules, 18(10), 12596-12617.

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. ResearchGate.

  • Fisher Scientific. SAFETY DATA SHEET - 3-(4-Hydroxyphenyl)propionic acid.

  • Varelo, N., et al. (2003). Pharmacokinetics of D,L-3-hydroxy-3-ethyl-3-phenylpropionamide (HEPP) in Pregnant Rats at Different Stages of Gestation and Maternal-Fetal Disposition During Late Pregnancy. PubMed, 12694939.

  • Fisher Scientific. SAFETY DATA SHEET - Methyl 3-(4-hydroxyphenyl)propionate.

  • CPAchem. Safety data sheet - 3-(3-Hydroxyphenyl)propionic acid.

  • Pereira, C. V., et al. (2022). Oral Pharmacokinetics of Hydroxycinnamic Acids: An Updated Review. MDPI.

  • Wang, J., et al. (2020). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. PubMed, 33127539.

  • Mikami, S., et al. (2012). Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes. PubMed, 22428944.

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  • Perreault, S. D., & Slott, V. L. (2004). Pharmacokinetics of S-3-(4-acetylamino-phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamide in rats, a non-steroidal selective androgen receptor modulator. PubMed, 15037173.

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A Guide to the Crystal Structure Analysis of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of 3-[4-(hydroxymethyl)phenyl]propanoic acid. In the absence of a publicly available crystal structure for this specific compound, this guide will establish a robust framework for its analysis by drawing upon established crystallographic principles and using a closely related analog, 3-[4-(trifluoromethyl)phenyl]propanoic acid, as a practical case study. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into synthesis, crystallization, single-crystal X-ray diffraction, structure refinement, and the nuanced interpretation of intermolecular interactions through Hirshfeld surface analysis.

Introduction: The Significance of Crystalline Structure

3-[4-(Hydroxymethyl)phenyl]propanoic acid is a molecule of interest due to its structural relation to other biologically active phenylpropanoic acids. The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, governs a multitude of its physicochemical properties, including solubility, melting point, stability, and bioavailability. For drug development professionals, a thorough understanding of the crystal structure is paramount as it influences formulation, manufacturing processes, and ultimately, the therapeutic efficacy of an active pharmaceutical ingredient (API).

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for elucidating the atomic-level architecture of crystalline materials.[1][2] It provides unambiguous information on bond lengths, bond angles, and the packing of molecules in the crystal lattice.[1] This guide will walk through the critical steps of a typical crystal structure analysis, from obtaining suitable crystals to the advanced interpretation of the forces that hold the crystal together.

Synthesis and Crystallization: The Foundation of Analysis

A prerequisite for any crystal structure determination is the availability of high-quality single crystals. This journey begins with the chemical synthesis of the compound, followed by a meticulous crystallization process.

Synthetic Pathways

Another approach could involve the synthesis of 3-(4-hydroxyphenyl)propanamide from p-hydroxyphenylpropionic acid, as described in patent literature, followed by hydrolysis of the amide to the carboxylic acid.[3]

The Art and Science of Crystal Growth

Obtaining diffraction-quality single crystals, typically in the range of 0.1 to 0.5 mm in each dimension, is often the most challenging step. The ideal crystal should be well-formed, transparent, and free from cracks or other defects. Several crystallization techniques can be employed, and the choice is often empirical.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Begin by testing the solubility of the purified compound in a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane). An ideal solvent is one in which the compound is sparingly soluble at room temperature.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Cover the vial with a cap that has been pierced with a few small holes using a needle. This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Single-Crystal X-ray Diffraction (SC-XRD): Deciphering the Structure

SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances.[1] The process involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.

Data Collection

The mounted crystal is placed on a goniometer head in the X-ray diffractometer. The crystal is cooled, typically to 100 K, using a cryostream of nitrogen gas to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern. The data collection process involves rotating the crystal and collecting a series of diffraction images at different orientations.[4]

Data Processing and Structure Solution

The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.[5][6] This process involves several computational steps:

  • Indexing: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

  • Integration: The intensity of each diffraction spot is measured.

  • Scaling and Merging: The intensities from all the collected images are scaled and merged to create a single file of unique reflections.

Once the data is processed, the crystal structure is "solved." This involves determining the initial positions of the atoms in the unit cell. For small molecules, direct methods are typically successful.

Structure Refinement

Structure refinement is an iterative process of optimizing the atomic model to achieve the best possible fit with the experimental diffraction data.[7] This is typically done using a least-squares minimization algorithm. The quality of the final refined structure is assessed using several metrics, most notably the R-factor (R1), which should ideally be below 5% for a well-resolved small molecule structure.

The overall workflow of single-crystal X-ray diffraction is depicted in the following diagram:

sc_xrd_workflow cluster_experiment Experimental Phase cluster_analysis Computational Phase cluster_output Final Output synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection X-ray Data Collection mounting->data_collection data_processing Data Processing (Indexing, Integration, Scaling) data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares Minimization) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file analysis Structural Analysis (Bond Lengths, Angles, Interactions) cif_file->analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Case Study: 3-[4-(Trifluoromethyl)phenyl]propanoic Acid

To illustrate the practical application of these principles, we will consider the crystal structure of 3-[4-(trifluoromethyl)phenyl]propanoic acid.[8] This molecule is a close structural analog of our target compound, with a trifluoromethyl group in place of the hydroxymethyl group.

Table 1: Crystallographic Data for 3-[4-(Trifluoromethyl)phenyl]propanoic Acid [8]

ParameterValue
Chemical FormulaC₁₀H₉F₃O₂
Formula Weight218.17 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.893(1)
b (Å)10.456(2)
c (Å)15.681(3)
β (°)98.45(3)
Volume (ų)954.8(3)
Z4
Calculated Density (g/cm³)1.517
R1 [I > 2σ(I)]0.068
wR2 (all data)0.178

The analysis of this structure reveals that the molecules form inversion dimers through hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[8] This is a very common and stable hydrogen bonding motif for carboxylic acids in the solid state.

Advanced Analysis: Hirshfeld Surface Analysis

While SC-XRD provides the geometric framework of the crystal, Hirshfeld surface analysis offers a powerful tool for visualizing and quantifying the intermolecular interactions that dictate the crystal packing.[5][9] The Hirshfeld surface is a three-dimensional surface that partitions the space in a crystal into regions where the electron distribution of a molecule dominates over all others.[10]

By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, we can identify regions of close intermolecular contacts. Red spots on the dnorm surface indicate close contacts, which are often associated with hydrogen bonds.

2D Fingerprint Plots

The Hirshfeld surface can be summarized into a 2D "fingerprint plot," which is a histogram of the distances from the surface to the nearest atom inside (di) and outside (de) the surface.[6] Different types of intermolecular interactions have characteristic appearances in the fingerprint plot, allowing for their quantitative analysis. For example, the sharp "spikes" in a fingerprint plot are characteristic of strong hydrogen bonds.

The process of Hirshfeld surface analysis is outlined below:

hirshfeld_workflow cluster_calculation Hirshfeld Surface Calculation cluster_analysis Interaction Analysis cif_input Refined Crystal Structure (CIF) hs_calc Generate Hirshfeld Surface cif_input->hs_calc property_mapping Map Properties (e.g., d_norm) hs_calc->property_mapping surface_viz Visualize 3D Surface property_mapping->surface_viz fp_plot Generate 2D Fingerprint Plot property_mapping->fp_plot quantify Quantify Interaction Contributions fp_plot->quantify

Caption: Workflow for Hirshfeld Surface Analysis.

For 3-[4-(hydroxymethyl)phenyl]propanoic acid, we would anticipate strong O-H···O hydrogen bonds associated with both the carboxylic acid and the hydroxymethyl groups. Hirshfeld analysis would allow for the visualization and quantification of these interactions, as well as weaker C-H···O and C-H···π interactions, providing a complete picture of the crystal packing forces.

Conclusion

The crystal structure analysis of 3-[4-(hydroxymethyl)phenyl]propanoic acid, and indeed any crystalline compound, is a multi-step process that combines experimental techniques with sophisticated computational analysis. While a published structure for our target molecule remains elusive, the principles and workflows outlined in this guide provide a robust framework for its future investigation. From synthesis and crystallization to single-crystal X-ray diffraction and Hirshfeld surface analysis, each step provides critical information that is invaluable for researchers in materials science and drug development. The application of these methods will undoubtedly shed light on the solid-state properties of this and other related molecules, paving the way for their potential applications.

References

  • Gabbatt, P. (2021). A beginner's guide to X-ray data processing. The Biochemist. Available at: [Link]

  • Read, R. J., & McCoy, A. J. (2016). X-ray data processing. PMC. Available at: [Link]

  • CrystalExplorer. The Hirshfeld Surface. Available at: [Link]

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. Available at: [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL 1. Introduction. Available at: [Link]

  • Clark, C. M., & Dutrow, B. L. (2007). Single-crystal X-ray Diffraction. SERC. Available at: [Link]

  • University of Glasgow. SHELXL - An Easy Structure - Sucrose. Available at: [Link]

  • Howard, T. R., Mendez-deMello, K. A., & Cardenas, A. J. P. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. ResearchGate. Available at: [Link]

  • NSC. (2025). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Available at: [Link]

  • Oak Ridge National Laboratory. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Available at: [Link]

  • PubChem. 3-[4-(Hydroxymethyl)phenyl]propanoic acid. Available at: [Link]

  • PubChem. 3-(4-Hydroxyphenyl)propionic acid. Available at: [Link]

  • Kavaliauskas, P., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. PMC. Available at: [Link]

  • PubChemLite. 3-[4-(hydroxymethyl)phenyl]propanoic acid (C10H12O3). Available at: [Link]

  • PubChem. 3-Phenylpropionate. Available at: [Link]

  • Exposome-Explorer. 3-Phenylpropionic acid (Compound). Available at: [Link]

  • FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). Available at: [Link]

  • ResearchGate. (2008). 3-[4-(Trifluoromethyl)phenyl]propanoic acid. Available at: [Link]

  • FooDB. Showing Compound 3-(3-Hydroxyphenyl)propanoic acid (FDB021993). Available at: [Link]

  • Google Patents. CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • NIST WebBook. 3-Phenylpropionic acid, phenyl ester. Available at: [Link]

  • PubChem. 3-[4-(4-Hydroxyphenyl)phenyl]propanoic acid. Available at: [Link]

  • Phenix Tutorials. (2015). Structure Refinement in Phenix. YouTube. Available at: [Link]

  • Latifi, R. (2024). Crystal structure refinement 1. Introduction to constraints and restraints. YouTube. Available at: [Link]

  • ShelXle. (2020). ShelXle Tutorial solving and refining crystal structures. YouTube. Available at: [Link]

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Methodological & Application

Application Note: Scalable Synthesis of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Chemical Context & Strategic Pathway Selection

3-[4-(Hydroxymethyl)phenyl]propanoic acid (CAS 56703-34-5) is a highly versatile bifunctional building block. Featuring both a primary benzylic alcohol and an aliphatic carboxylic acid, it is frequently utilized in the design of PROTAC linkers, targeted drug delivery systems, and specialized polymeric materials.

When designing a scalable synthesis for this molecule, process chemists must prioritize atom economy, readily available starting materials, and downstream purification simplicity. While the direct reduction of 3-(4-formylphenyl)propanoic acid is possible, it is plagued by over-reduction risks and poor starting material availability. Instead, a highly efficient two-step sequence starting from 4-bromobenzyl alcohol and acrylic acid is the industry standard. This route leverages a palladium-catalyzed Mizoroki-Heck cross-coupling followed by a chemoselective catalytic hydrogenation[1].

Mechanistic Causality & Chemoselectivity

As a process scientist, understanding the why behind the reagent selection is as critical as the protocol itself.

Step 1: Mizoroki-Heck Cross-Coupling The coupling of 4-bromobenzyl alcohol and acrylic acid utilizes Palladium(II) acetate (Pd(OAc)₂) as the pre-catalyst. The choice of ligand is critical: while triphenylphosphine (PPh₃) is standard, utilizing tri-o-tolylphosphine (P(o-tol)₃) introduces steric bulk that accelerates the reductive elimination step of the catalytic cycle, thereby minimizing the thermal degradation of the acrylic acid[1]. Triethylamine (Et₃N) serves as the sacrificial base to neutralize the hydrobromic acid generated during β -hydride elimination, driving the equilibrium forward.

Step 2: Chemoselective Catalytic Hydrogenation (The Critical Node) The intermediate, (E)-3-(4-(hydroxymethyl)phenyl)acrylic acid, must undergo reduction of the alkene to yield the final propanoic acid. The primary failure point in this synthesis is chemoselectivity . Primary benzylic alcohols are highly susceptible to hydrogenolysis over Palladium on Carbon (Pd/C), which cleaves the C-OH bond to yield the undesired 3-(4-methylphenyl)propanoic acid impurity[2][3].

To prevent hydrogenolysis, the reaction must be strictly controlled:

  • Neutral Conditions: Acidic additives (e.g., HCl, TFA) protonate the benzylic alcohol, converting it into a superior leaving group and drastically accelerating C-O bond cleavage[4].

  • Mild Thermodynamics: The reaction must be run at ambient temperature (25 °C) and atmospheric pressure (1 atm H₂). High-pressure hydrogenation will force the over-reduction of the benzylic position[3].

G A 4-Bromobenzyl alcohol + Acrylic acid B (E)-3-(4-(hydroxymethyl)phenyl) acrylic acid A->B Heck Coupling Pd(OAc)2, Et3N DMF, 100°C C 3-[4-(Hydroxymethyl)phenyl] propanoic acid (Target) B->C Chemoselective Hydrogenation Pd/C, H2 (1 atm), 25°C D 3-(4-Methylphenyl) propanoic acid (Impurity) B->D Hydrogenolysis (Acidic/High Pressure)

Figure 1: Two-step synthetic workflow detailing the chemoselective pathway to avoid hydrogenolysis.

Quantitative Optimization Data

The following tables summarize the causality of our optimized parameters, demonstrating how deviations impact yield and purity.

Table 1: Step 1 - Heck Coupling Catalyst Optimization

Catalyst System Base Solvent Temp (°C) Time (h) Yield (%)
Pd(OAc)₂ / PPh₃ K₂CO₃ DMF 100 16 72
Pd(OAc)₂ / P(o-tol)₃ Et₃N DMF 100 12 89

| PdCl₂(dppf) | Et₃N | THF | 80 | 24 | 65 |

Table 2: Step 2 - Hydrogenation Chemoselectivity

Solvent System Additive H₂ Pressure Temp (°C) Alkene Reduction Benzylic Hydrogenolysis
Methanol None 1 atm 25 >99% <1%
Ethanol None 1 atm 25 >99% <1%
Methanol HCl (0.1 eq) 1 atm 25 >99% 45%

| Ethyl Acetate | None | 50 psi | 50 | >99% | 18% |

Validated Experimental Protocols

Protocol A: Synthesis of (E)-3-(4-(hydroxymethyl)phenyl)acrylic acid

This protocol establishes the carbon framework via C-C bond formation.

  • Reagent Charging: To an oven-dried 500 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromobenzyl alcohol (18.7 g, 100 mmol, 1.0 equiv), acrylic acid (8.65 g, 120 mmol, 1.2 equiv), Pd(OAc)₂ (0.45 g, 2.0 mol%), and tri-o-tolylphosphine (1.22 g, 4.0 mol%).

  • Solvent & Base Addition: Suspend the solids in anhydrous DMF (150 mL). Add triethylamine (35 mL, 250 mmol, 2.5 equiv) in one portion.

  • Deoxygenation: Sparge the reaction mixture with dry nitrogen gas for 15 minutes. Expertise Note: Oxygen must be rigorously excluded to prevent the oxidation of the phosphine ligand to its inactive phosphine oxide.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 100 °C under a nitrogen atmosphere for 12 hours.

  • Self-Validating IPC: Analyze via HPLC. The reaction is complete when <1% of 4-bromobenzyl alcohol remains.

  • Workup & Purification: Cool the mixture to room temperature and pour it into crushed ice-water (500 mL). Slowly acidify the aqueous mixture to pH 2–3 using 2M HCl. The target cinnamic acid derivative will precipitate as a pale yellow solid, leaving the unreacted acrylic acid and Et₃N·HCl salts in the aqueous phase. Filter, wash with cold water, and dry under vacuum.

Protocol B: Synthesis of 3-[4-(Hydroxymethyl)phenyl]propanoic acid

This protocol selectively reduces the alkene while preserving the benzylic alcohol.

  • Preparation: Dissolve the (E)-3-(4-(hydroxymethyl)phenyl)acrylic acid (15.0 g, ~84 mmol) in anhydrous methanol (400 mL) in a 1 L hydrogenation flask.

  • Catalyst Addition (Safety Critical): Purge the flask with nitrogen. Carefully add 10% Pd/C (1.5 g, 10 wt%). Expertise Note: Dry Pd/C is highly pyrophoric and will ignite methanol vapors upon contact with air. Always add the catalyst under a blanket of inert gas.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Attach a hydrogen balloon (1 atm). Stir vigorously at 25 °C.

  • Self-Validating IPC: Monitor the reaction strictly via volumetric hydrogen uptake or TLC (Eluent: 1:1 EtOAc/Hexanes). The UV-active conjugated alkene spot will disappear, replaced by a non-UV-active spot (visualized with KMnO₄ stain).

  • Termination: Upon cessation of theoretical H₂ uptake (approx. 4-6 hours), immediately purge the flask with nitrogen to halt the reaction and prevent hydrogenolysis[4].

  • Isolation: Filter the mixture through a tightly packed pad of Celite to remove the Pd/C. Wash the filter cake with excess methanol (100 mL). Concentrate the filtrate under reduced pressure to afford the title compound (CAS 56703-34-5) as a white crystalline solid.

Sources

Application Note: Chemoselective Esterification of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-[4-(Hydroxymethyl)phenyl]propanoic acid is a highly versatile bifunctional building block utilized in drug discovery and materials science. Structurally, it possesses both a primary aliphatic alcohol (–CH₂OH) and an aliphatic carboxylic acid (–COOH). A frequent requirement in synthetic workflows is the selective esterification of the carboxylic acid moiety (e.g., to a methyl ester) while leaving the hydroxymethyl group completely intact for downstream functionalization.

The Chemical Challenge: The primary risk when esterifying a hydroxy-acid is intermolecular self-condensation (polyesterification) or unwanted etherification of the primary alcohol. To achieve absolute chemoselectivity, the experimental design must exploit either kinetic/thermodynamic control or inherent pKa​ differences.

We present two field-proven methodologies to overcome this challenge:

  • Method A (Mass Action / Kinetic Control): Traditional Fischer esterification utilizing a vast molar excess of methanol. The bimolecular reaction between the substrate's carboxylic acid and the methanol solvent kinetically outcompetes the reaction with the substrate's own primary alcohol[1].

  • Method B ( pKa​ -Driven Chemoselectivity): Utilizing Trimethylsilyldiazomethane (TMSCHN₂). TMS-diazomethane reacts rapidly with carboxylic acids ( pKa​ ~4.5) via protonation to form a diazonium intermediate, which is then attacked by the carboxylate[2]. Because aliphatic alcohols ( pKa​ ~16) are not acidic enough to protonate the reagent, the hydroxymethyl group remains completely unreactive.

Experimental Workflows & Decision Matrix

G Start 3-[4-(Hydroxymethyl)phenyl]propanoic acid Selective Esterification Scale What is the reaction scale? Start->Scale MethA Method A: Fischer Esterification (MeOH / H2SO4 or Amberlyst-15) Cost-effective, scalable Scale->MethA > 5 grams (Process/Scale-up) MethB Method B: TMS-Diazomethane (TMSCHN2 / MeOH / DCM) Mild, rapid, high purity Scale->MethB < 5 grams (Discovery/Analytical) PurA Aqueous Workup & Optional Silica Plug MethA->PurA PurB Quench with AcOH & Concentrate (High Purity) MethB->PurB

Decision matrix for selecting the optimal chemoselective esterification protocol based on scale.

Quantitative Method Comparison

ParameterMethod A: Fischer EsterificationMethod B: TMS-Diazomethane
Typical Yield 85 - 92%95 - 99%
Reaction Time 4 - 6 hours1 hour
Temperature 65 °C (Reflux)0 °C to Room Temp
Selectivity High (Mass action driven)Absolute ( pKa​ driven)
Byproducts Trace dimer/polyester (<2%)Trace acylsilane (if MeOH is omitted)
Scalability Excellent (>100g)Limited (Reagent cost & safety profile)

Detailed Step-by-Step Protocols

Method A: Acid-Catalyzed Fischer Esterification (Scale-Up Friendly)

This method is ideal for multi-gram synthesis where reagent cost is a factor.

  • Reaction Setup: Charge a round-bottom flask with 3-[4-(Hydroxymethyl)phenyl]propanoic acid (1.0 equiv, e.g., 10.0 g, 51.5 mmol).

  • Solvent Addition: Add anhydrous methanol (100 mL, ~20 volumes). Causality Note: The large volumetric excess of methanol is critical; it drives the equilibrium forward while acting as a kinetic diluent to suppress intermolecular polyesterification.

  • Catalysis: Add concentrated H₂SO₄ (0.1 equiv, 0.27 mL) dropwise while stirring. (Alternatively, 20% w/w Amberlyst-15 resin can be used for a heterogeneous, easily filterable acid source).

  • Heating: Attach a reflux condenser and heat the mixture to 65 °C for 4–6 hours. Monitor by TLC or LC-MS until the starting material is fully consumed.

  • Concentration: Cool to room temperature and concentrate under reduced pressure to remove ~70% of the methanol.

  • Self-Validating Workup: Dilute the crude mixture with ethyl acetate (150 mL) and wash with saturated aqueous NaHCO₃ (2 × 50 mL). Validation: The neutralization of the acid catalyst produces CO₂ effervescence. The complete cessation of bubbling during the second wash confirms that no residual acid remains, ensuring reverse hydrolysis cannot occur during final concentration.

  • Isolation: Wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield the pure methyl ester.

Method B: Chemoselective TMS-Diazomethane Esterification (Discovery Scale)

This method provides absolute chemoselectivity and quantitative yields under ultra-mild conditions.

G Substrate Substrate (-COOH) pKa ~4.5 Protonation Protonation of TMSCHN2 by Carboxylic Acid Substrate->Protonation Intermediate Carboxylate Anion + [TMS-CH2-N2]+ Protonation->Intermediate Attack SN2 Attack by Carboxylate Release of N2 gas Intermediate->Attack Product Methyl Ester Alcohol Intact Attack->Product

Mechanistic pathway of TMS-diazomethane esterification exploiting pKa differences.

  • Reaction Setup: Dissolve 3-[4-(Hydroxymethyl)phenyl]propanoic acid (1.0 equiv, e.g., 1.0 g, 5.15 mmol) in a mixture of anhydrous dichloromethane (DCM) and methanol (4:1 v/v, 20 mL) at 0 °C under an inert nitrogen atmosphere. Causality Note: Methanol is strictly required as a co-solvent to activate the TMS-diazomethane and suppress the formation of acylsilane artifacts[3].

  • Reagent Addition: Add a 2.0 M solution of TMS-diazomethane in hexanes (1.2 equiv, 3.1 mL) dropwise over 10 minutes.

  • Self-Validating Reaction Monitoring: Stir the reaction at 0 °C to room temperature for 1 hour. Validation: TMS-diazomethane is distinctly yellow. As it reacts, the solution turns colorless and evolves N₂ gas. The persistence of a faint yellow tint and the cessation of bubbling visually confirms that the carboxylic acid is fully consumed and an excess of reagent is present.

  • Critical Quench: Add glacial acetic acid dropwise. Validation: The quench is complete when the yellow color completely dissipates and gas evolution stops, ensuring all unreacted TMS-diazomethane is destroyed.

  • Isolation: Concentrate the mixture under reduced pressure. The product is typically >95% pure and requires no aqueous workup.

Safety & Troubleshooting (E-E-A-T Insights)

CRITICAL SAFETY WARNING: While TMS-diazomethane is marketed as a non-explosive alternative to diazomethane, it is highly toxic via inhalation and has been directly linked to fatal pulmonary edema[4]. All operations—including the reaction, quenching, and rotary evaporation—must be performed inside a certified, properly functioning fume hood. Never evaporate unquenched TMS-diazomethane mixtures.

Sources

Using 3-[4-(Hydroxymethyl)phenyl]propanoic acid as a chemical linker

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-[4-(Hydroxymethyl)phenyl]propanoic Acid as an Extended-Spacer Chemical Linker in Solid-Phase Peptide Synthesis

Executive Summary & Mechanistic Rationale

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the selection of a chemical linker dictates not only the stability of the growing peptide chain but also the functional diversity of the final cleaved product[1]. 3-[4-(Hydroxymethyl)phenyl]propanoic acid (HMPPA) (CAS: 56703-34-5) is a highly versatile, bifunctional linker featuring a carboxylic acid for resin attachment and a benzyl alcohol for peptide anchoring[2].

The Causality Behind the Chemistry:

  • Extended Aliphatic Spacer: Unlike the rigid benzoic acid moiety of HMBA or the shorter acetic acid chain of the PAM linker, HMPPA utilizes a propanoic acid spacer. This extra methylene group extends the attachment point further away from the hydrophobic polystyrene matrix. This conformational flexibility drastically reduces steric hindrance, improving the solvation of the reactive site and accelerating the esterification kinetics of bulky first amino acids.

  • Orthogonal Stability: The benzyl ester bond formed between the HMPPA linker and the C-terminal amino acid is highly stable to high concentrations of trifluoroacetic acid (TFA). This allows researchers to perform global side-chain deprotection while the peptide remains covalently attached to the resin.

  • Nucleophilic Susceptibility: Because the ester bond is stable to acid but labile to nucleophiles, the fully deprotected, resin-bound peptide can be cleaved orthogonally using ammonia, hydrazine, or hydroxide to yield diverse C-terminal functional groups in a single step[3].

Quantitative Linker Comparison

To guide experimental design, the following table summarizes the structural and functional differences between common benzyl alcohol-based linkers.

Table 1: Comparison of Benzyl Alcohol-Based SPPS Linkers

LinkerChemical StructureSpacer TypePrimary ChemistryCleavage ConditionsKey Advantage
HMBA 4-(hydroxymethyl)benzoic acidRigid (Aromatic)FmocNucleophiles (NH₃, OH⁻, N₂H₄)High acid stability; ideal for short peptides.
PAM 4-(hydroxymethyl)phenylacetic acidShort AliphaticBocStrong Acid (HF, TFMSA)Extreme acid stability required for Boc-SPPS.
HMPPA 3-[4-(hydroxymethyl)phenyl]propanoic acidExtended AliphaticFmocNucleophiles (NH₃, OH⁻, N₂H₄)Reduced steric hindrance; ideal for bulky C-termini.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as a self-validating system, ensuring that each critical step is analytically confirmed before proceeding to the next.

SPPS_Workflow Resin Aminomethyl Resin Linker HMPPA Linker Coupling (DIC/HOBt) Resin->Linker Ester First AA Loading (DIC/DMAP) Linker->Ester Elongation Fmoc-SPPS Elongation Ester->Elongation TFA TFA Treatment (Side-chain Deprotect) Elongation->TFA Maintains Resin Linkage Cleavage Nucleophilic Cleavage (e.g., NH3, N2H4) TFA->Cleavage Releases Product

Workflow of HMPPA-mediated SPPS from resin attachment to nucleophilic cleavage.

Protocol 1: Attachment of HMPPA to Aminomethyl Resin

Causality: Aminomethyl polystyrene is chosen over Rink Amide because it provides a stable, non-cleavable amide bond upon reaction with the carboxylic acid of HMPPA, ensuring the linker is not lost during final cleavage.

  • Swelling: Swell 1.0 g of aminomethyl resin (loading ~0.8 mmol/g) in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Activation: Dissolve 3.0 equivalents of HMPPA and 3.0 eq of Hydroxybenzotriazole (HOBt) in minimal DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 5 minutes to form the active ester.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Wash the resin thoroughly with DMF and DCM. Perform a Kaiser test. A negative result (yellow beads/solution) validates the complete acylation of the primary amines.

Protocol 2: Steglich Esterification of the First Amino Acid

Causality: Esterifying a secondary or primary alcohol on a solid support is sterically demanding. 4-Dimethylaminopyridine (DMAP) acts as an acyl transfer catalyst. However, excess DMAP causes base-catalyzed enantiomerization (racemization) of the amino acid via azlactone formation. Therefore, DMAP is strictly limited to 0.1 equivalents.

  • Reagent Preparation: Dissolve 5.0 eq of Fmoc-AA-OH and 5.0 eq of DIC in dry DCM/DMF (1:1). Add exactly 0.1 eq of DMAP.

  • Esterification: Add the solution immediately to the HMPPA-resin. Agitate for 2 to 4 hours.

  • Capping: To prevent deletion sequences from unreacted linker hydroxyls, add 10 eq of Acetic Anhydride and 10 eq of Pyridine to the resin. Agitate for 30 minutes.

  • Validation (Fmoc UV Quantification): Take a precisely weighed aliquot of dry resin (e.g., 5 mg). Treat with 20% piperidine in DMF to release the dibenzofulvene adduct. Measure the UV absorbance at 301 nm to quantify the exact loading of the first amino acid.

Protocol 3: On-Resin Side-Chain Deprotection
  • Elongation: Proceed with standard Fmoc-SPPS cycles (20% piperidine deprotection, DIC/Oxyma coupling).

  • Acid Treatment: Once the sequence is complete, treat the resin with a cleavage cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours.

  • Result: The TFA removes all side-chain protecting groups (e.g., tBu, Trt, Boc), but the benzyl ester linkage to the HMPPA linker remains completely intact. Wash the resin sequentially with DCM, 5% DIPEA in DMF (to neutralize residual acid), and Methanol.

Protocol 4: Orthogonal Nucleophilic Cleavage

By selecting the appropriate nucleophile, the HMPPA linker allows the generation of multiple C-terminal derivatives from a single batch of resin[3].

Cleavage_Pathways Protected Resin-HMPPA-Peptide (Side-chains deprotected) Ammonia NH3 / MeOH Protected->Ammonia Hydrazine NH2NH2 / DMF Protected->Hydrazine Hydroxide NaOH / MeOH Protected->Hydroxide Amide Peptide Amide Ammonia->Amide Hydrazide Peptide Hydrazide Hydrazine->Hydrazide Acid Peptide Acid Hydroxide->Acid

Chemical pathways for nucleophilic cleavage of HMPPA-linked peptides.

  • To generate a Peptide Amide: Suspend the neutralized resin in saturated methanolic ammonia (NH₃/MeOH). Agitate in a sealed vessel for 12–24 hours. Filter and evaporate the solvent to yield the C-terminal amide.

  • To generate a Peptide Hydrazide (Useful for Native Chemical Ligation): Suspend the resin in 5% Hydrazine in DMF. Agitate for 2–4 hours.

  • To generate a Peptide Acid: Suspend the resin in 0.1 M NaOH in Dioxane/Water (1:1) for 2 hours at 0°C to minimize epimerization, followed by immediate neutralization.

References

  • PubChem: 3-[4-(Hydroxymethyl)phenyl]propanoic acid. National Center for Biotechnology Information. URL:[Link]

  • Amerigo Scientific: Solid-phase Peptide Synthesis Services (Overview of Linker Stabilities). Amerigo Scientific. URL:[Link]

  • Hansen, J., Diness, F., & Meldal, M. (2016): C-Terminally modified peptides via cleavage of the HMBA linker by O-, N- or S-nucleophiles. Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL:[Link]

Sources

Advanced Peptide Synthesis Applications Using 3-[4-(Hydroxymethyl)phenyl]propanoic Acid as a Bifunctional Linker

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of Solid-Phase Peptide Synthesis (SPPS), the choice of linker dictates not only the synthetic strategy (Boc vs. Fmoc) but also the ultimate quality and yield of the target peptide[1]. 3-[4-(Hydroxymethyl)phenyl]propanoic acid is a highly robust, bifunctional linker that serves as a structural homologue to the traditional PAM (phenylacetamidomethyl) and HMBA (hydroxymethylbenzoic acid) linkers[2].

By incorporating a three-carbon propanoic acid spacer, this linker optimally distances the reactive hydroxymethyl group from the sterically hindered polystyrene backbone. This application note provides an authoritative guide on utilizing this linker for the synthesis of peptide acids, amides, and hydrazides, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for researchers and drug development professionals.

Chemical Properties & Mechanistic Role

Structure-Function Causality

The architectural design of 3-[4-(Hydroxymethyl)phenyl]propanoic acid solves a critical problem in SPPS: steric hindrance and premature cleavage.

  • Enhanced Solvation via Spacer: The propanoic acid aliphatic chain pushes the benzyl alcohol moiety away from the polymer matrix. This increased degrees of freedom minimizes peptide aggregation and improves the coupling kinetics of sterically hindered or "difficult" sequences compared to direct benzoic acid attachments.

  • TFA Stability: The ester bond formed between the C-terminal amino acid and the linker's hydroxymethyl group is highly stable to trifluoroacetic acid (TFA)[3]. This makes it perfectly suited for Boc/Bzl SPPS strategies, where repetitive 50% TFA treatments are required for N-alpha deprotection[2].

Cleavage Causality

Because the ester linkage is exceptionally stable, cleavage requires strong anhydrous acids (e.g., HF or TFMSA) or strong nucleophiles (e.g., ammonia, hydrazine)[1]. During acidolytic cleavage, the phenyl ring plays a critical mechanistic role by stabilizing the transition state, allowing the rapid release of the free peptide acid while generating a resin-bound carbocation that must be neutralized by scavengers[4].

Mechanism M1 Peptidyl-Ester-Resin M2 Protonation of Ester Oxygen (Anhydrous HF) M1->M2 M3 C-O Bond Cleavage M2->M3 M4 Free Peptide (C-terminal Acid) M3->M4 M5 Resin-Bound Carbocation (Stabilized by Phenyl Ring) M3->M5

Acidolytic cleavage mechanism of the ester linkage yielding a free peptide acid.

Experimental Workflows & Self-Validating Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and purity.

Protocol 1: Linker Attachment to Aminomethyl Resin

Causality: The linker must be attached to an aminomethyl polystyrene resin via a stable amide bond. HOBt is utilized to form an active ester, accelerating the amidation and preventing side reactions.

  • Swelling: Swell 1.0 g of Aminomethyl resin (loading ~0.8 mmol/g) in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF).

  • Activation: Dissolve 3 equivalents (eq) of 3-[4-(Hydroxymethyl)phenyl]propanoic acid and 3 eq of HOBt in minimal DMF. Add 3 eq of N,N'-Diisopropylcarbodiimide (DIC) and stir for 10 minutes at room temperature.

  • Coupling: Add the activated linker solution to the resin. Agitate for 2 hours at room temperature.

  • Validation (Kaiser Test): Perform a Kaiser ninhydrin test. A colorless/yellow bead indicates a self-validated, complete coupling. A blue color indicates unreacted amines, necessitating a re-coupling step.

  • Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry under a vacuum.

Protocol 2: First Amino Acid Esterification

Causality: Esterifying the first Boc-protected amino acid to the secondary/primary alcohol of the linker requires nucleophilic catalysis. DMAP acts as a hyper-nucleophilic catalyst, forming an active acylpyridinium intermediate. Because DMAP can cause racemization, it is kept strictly catalytic (0.1 eq).

  • Preparation: Swell the linker-functionalized resin in DCM.

  • Coupling Mixture: Dissolve 3 eq of Boc-AA-OH in DCM/DMF (1:1). Add 3 eq of DIC and 0.1 eq of DMAP .

  • Reaction: Add the mixture to the resin and agitate for 2 to 4 hours at room temperature.

  • End-Capping (Critical): To prevent deletion sequences in subsequent steps, cap any unreacted hydroxyl groups by adding Acetic Anhydride (10 eq) and Pyridine (10 eq) in DMF for 30 minutes.

  • Validation: Cleave the Boc group from a small aliquot and perform a quantitative ninhydrin assay to determine the exact loading (mmol/g) of the first amino acid.

Protocol 3: Peptide Elongation (Boc SPPS)
  • Deprotection: Treat the resin with 50% TFA in DCM for 1 x 5 min, then 1 x 20 min.

  • Neutralization: Wash with DCM, then neutralize with 5% Diisopropylethylamine (DIPEA) in DCM (2 x 5 min).

  • Coupling: Add 3 eq of the next Boc-AA-OH, activated with DIC/HOBt, and agitate until a negative Kaiser test is achieved.

Workflow N1 Aminomethyl Resin N2 Linker Coupling (DIC/HOBt) N1->N2 N3 Linker-Resin (Amide Bond) N2->N3 N4 First AA Esterification (Boc-AA-OH, DIC, DMAP) N3->N4 N5 Peptidyl-Resin Assembly (Boc SPPS) N4->N5 N6 Anhydrous HF Cleavage (with Scavengers) N5->N6 N7 Free Peptide Acid + Deprotected Side Chains N6->N7

Workflow for peptide synthesis using the propanoic acid linker on an aminomethyl resin.

Quantitative Data: Cleavage Versatility

While primarily designed for the generation of C-terminal peptide acids via strong acidolysis, the ester linkage formed by 3-[4-(Hydroxymethyl)phenyl]propanoic acid is highly susceptible to nucleophilic attack. This bifunctionality allows researchers to split a single resin batch to produce multiple C-terminal variants (acids, amides, hydrazides)[1].

Table 1: Comparison of Cleavage Conditions for Propanoic Acid-Linked Peptidyl Resins

Cleavage ReagentScavengers RequiredTemp (°C)Time (h)Cleaved ProductTypical Yield (%)
Anhydrous HF p-Cresol (10% v/v)01 - 2Peptide Acid85 - 95
TFMSA / TFA Thioanisole / EDT0 to RT2 - 3Peptide Acid75 - 85
NH₃ in Methanol NoneRT24 - 48Peptide Amide80 - 90
Hydrazine NoneRT12 - 24Peptide Hydrazide80 - 95

Note: When utilizing nucleophilic cleavage (NH₃ or Hydrazine), side-chain protecting groups must be carefully selected, as standard benzyl-based protecting groups will not be removed under these conditions, yielding a fully protected peptide fragment.

Sources

Application Note: Selective Protection of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid Functional Groups

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The manipulation of 3-[4-(Hydroxymethyl)phenyl]propanoic acid presents a classic chemoselectivity challenge in organic synthesis. The molecule is a bifunctional "hydroxy-acid," containing both a nucleophilic primary benzylic alcohol and an aliphatic carboxylic acid. This application note details field-proven, self-validating methodologies for the orthogonal protection of these functional groups, preventing unwanted polymerization while maintaining high atom economy and yield.

Mechanistic Rationale & Strategy Design

The Bifunctional Dilemma: Avoiding Polymerization

When attempting to protect the carboxylic acid using standard coupling reagents (e.g., DCC, EDC, or HATU), the activated acyl intermediate will rapidly react with the unprotected benzylic alcohol of neighboring molecules. This lack of chemoselectivity initiates a cascade of self-condensation, resulting in intractable polyester mixtures. To circumvent this, protection strategies must rely on the distinct pKa and steric profiles of the two functional groups [1].

Strategy A: Selective Esterification via TMS-Diazomethane

To selectively protect the carboxylic acid without activating it toward the benzylic alcohol, we utilize Trimethylsilyldiazomethane (TMS-CHN₂). TMS-CHN₂ acts as a mild base that is exclusively protonated by the relatively acidic carboxylic acid (pKa ~4.5), forming a diazonium intermediate and a carboxylate. The carboxylate immediately attacks the methyl group, releasing nitrogen gas and yielding the methyl ester [2]. The benzylic alcohol (pKa ~15) is not acidic enough to participate, ensuring 100% chemoselectivity without the need for heat or coupling agents.

Strategy B: Selective Silylation via Hydrolytic Differentiation

Protecting the benzylic alcohol while leaving the carboxylic acid free requires a thermodynamic differentiation approach. Treating the substrate with tert-butyldimethylsilyl chloride (TBSCl) and imidazole globally silylates the molecule, forming both a benzylic silyl ether and a silyl ester [3]. However, silyl esters are highly electrophilic at the silicon center and are exceptionally labile to hydrolysis. By subjecting the crude bis-silylated intermediate to mild aqueous base (K₂CO₃ in MeOH/H₂O), the silyl ester is rapidly cleaved back to the free carboxylic acid, while the robust benzylic silyl ether remains completely intact.

Workflow Visualization

OrthogonalProtection Start 3-[4-(Hydroxymethyl)phenyl] propanoic acid TBS_Intermediate Bis-TBS Protected Intermediate Start->TBS_Intermediate TBSCl, Imidazole, DMF (Global Silylation) Me_Product Methyl Ester / Free Alcohol (Acid Protected) Start->Me_Product TMS-CHN2, MeOH/Tol (Selective Esterification) TBS_Product TBS-Ether / Free Acid (Alcohol Protected) TBS_Intermediate->TBS_Product K2CO3, MeOH/H2O (Selective Silyl Ester Cleavage) Fully_Protected TBS-Ether / Methyl Ester (Fully Protected) TBS_Product->Fully_Protected TMS-CHN2, MeOH/Tol (Acid Esterification) Me_Product->Fully_Protected TBSCl, Imidazole, DMF (Alcohol Silylation)

Figure 1: Orthogonal protection workflow for the bifunctional hydroxy-acid substrate.

Experimental Protocols

Protocol 1: Selective Methyl Esterification (Acid Protection)

This protocol utilizes a visual self-validating checkpoint: the persistence of the yellow diazo color indicates complete consumption of the carboxylic acid.

  • Preparation: Dissolve 3-[4-(Hydroxymethyl)phenyl]propanoic acid (1.0 eq, 10 mmol) in a 4:1 mixture of anhydrous Toluene and Methanol (0.2 M overall concentration). Causality Note: Methanol is strictly required as a proton shuttle to facilitate the reaction between the acid and TMS-CHN₂.

  • Activation: Cool the reaction flask to 0 °C using an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add TMS-CHN₂ (2.0 M in hexanes, approx. 1.2 eq) dropwise over 15 minutes. Observe the vigorous evolution of nitrogen gas.

  • Validation: Continue dropwise addition until the solution maintains a persistent pale yellow color and gas evolution ceases, confirming the total consumption of the acidic protons.

  • Quenching & Isolation: Stir for an additional 30 minutes at room temperature. Add glacial acetic acid dropwise until the yellow color dissipates (quenching excess reagent). Concentrate the mixture in vacuo to yield the pure methyl ester.

Protocol 2: Selective TBS Etherification (Alcohol Protection)

This two-stage protocol uses TLC Rf values as a self-validating system to track global protection followed by selective deprotection.

  • Global Silylation: Dissolve the starting material (1.0 eq, 10 mmol) in anhydrous DMF (0.5 M). Add imidazole (4.0 eq) followed by TBSCl (2.5 eq). Stir at room temperature for 4 hours.

  • Checkpoint 1: Monitor by TLC (Hexanes/EtOAc 4:1). The starting material (baseline) should convert entirely to the highly non-polar bis-TBS intermediate (high Rf).

  • Workup: Quench with water, extract with EtOAc (3x), wash the combined organics with brine to remove DMF, dry over Na₂SO₄, and concentrate.

  • Selective Hydrolysis: Dissolve the crude bis-TBS intermediate in Methanol (0.2 M). Add an aqueous solution of K₂CO₃ (0.5 eq in minimal water). Stir vigorously at room temperature for 1–2 hours.

  • Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 1:1 with 1% AcOH). The bis-TBS spot will disappear, replaced by a lower Rf spot that streaks without the presence of acetic acid in the eluent, confirming the unmasking of the free carboxylic acid.

  • Isolation: Carefully acidify the mixture to pH 4 using 1M HCl (to fully protonate the carboxylate). Extract with EtOAc, wash with brine, dry, and concentrate to yield the TBS-ether/free acid product.

Quantitative Data Summary

The following table summarizes the comparative metrics for the selective functionalization of 3-[4-(Hydroxymethyl)phenyl]propanoic acid.

Protection StrategyTarget Functional GroupReagents & SolventsTimeTempTypical YieldDeprotection Conditions
Methyl Ester Carboxylic AcidTMS-CHN₂, MeOH/Toluene1 h0 °C to RT>95%LiOH, THF/H₂O, RT
TBS Ether Benzylic Alcohol1) TBSCl, Imidazole, DMF2) K₂CO₃, MeOH/H₂O5 hRT85–90%TBAF, THF, RT or mild acid
Orthogonal Both (TBS/Me)Sequence of Protocol 1 & 26 hRT~85%Sequential or global

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. Available at:[Link]

  • Corey, E. J.; Venkateswarlu, A. "Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives". J. Am. Chem. Soc. 1972, 94, 6190-6191. Available at:[Link]

Reduction of 4-formylcinnamic acid to 3-[4-(Hydroxymethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Two-Step Reduction of 4-Formylcinnamic Acid to 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Executive Summary & Synthetic Strategy

The synthesis of 3-[4-(hydroxymethyl)phenyl]propanoic acid from 4-formylcinnamic acid presents a classic challenge in chemoselectivity. The starting material contains three reducible functional groups: an aldehyde, an α,β -unsaturated alkene, and a carboxylic acid. The target molecule requires the global reduction of the aldehyde and the alkene while strictly preserving the carboxylic acid and preventing the hydrogenolysis of the resulting benzylic alcohol [2].

Attempting a one-pot reduction with strong hydride donors (e.g., LiAlH4​ ) would indiscriminately reduce the carboxylic acid to a primary alcohol [4]. Conversely, direct catalytic hydrogenation of 4-formylcinnamic acid over Palladium on Carbon ( Pd/C ) often yields complex mixtures; while the alkene reduces rapidly, the aldehyde reduces slowly, and the resulting benzylic alcohol is highly susceptible to unwanted C–O bond cleavage (hydrogenolysis) to form a methyl group [3].

To achieve a self-validating, high-yield protocol, we employ a decoupled two-step strategy:

  • Chemoselective Hydride Reduction: Sodium borohydride ( NaBH4​ ) is used to selectively reduce the aldehyde to a primary alcohol.

  • Controlled Catalytic Hydrogenation: Mild H2​ pressure over Pd/C is used to reduce the alkene while preserving the benzylic hydroxyl group.

Mechanistic Rationale & Causality

Step 1: Hydride Transfer Dynamics

Sodium borohydride ( NaBH4​ ) is a mild nucleophilic hydride source that reacts readily with highly electrophilic carbonyl carbons, such as aldehydes, but is generally unreactive toward esters, amides, and carboxylic acids [1]. By conducting this reaction in aqueous sodium hydroxide ( NaOH ), the carboxylic acid is deprotonated to form a carboxylate salt. This serves a dual purpose:

  • Solubility: It renders the highly conjugated starting material completely soluble in the aqueous medium.

  • Electronic Shielding: The negative charge of the carboxylate anion electronically repels the incoming borohydride anion ( BH4−​ ), providing an absolute thermodynamic barrier against the reduction of the acid terminus [4].

Step 2: Surface Chemistry & Hydrogenolysis Prevention

The intermediate, 4-(hydroxymethyl)cinnamic acid, is subjected to heterogeneous catalytic hydrogenation. The alkene adsorbs onto the palladium surface and undergoes a rapid syn-addition of hydrogen [3]. The critical failure point in this step is the potential for the benzylic alcohol to coordinate with the palladium surface, leading to oxidative addition into the C–O bond and subsequent hydrogenolysis. To prevent this, the reaction is strictly limited to 1 atmosphere of H2​ at ambient temperature , and the reaction progress is continuously monitored via TLC to quench the system the moment the alkene is consumed.

Experimental Protocols

Protocol A: Synthesis of 4-(Hydroxymethyl)cinnamic Acid (Step 1)
  • Reagents: 4-Formylcinnamic acid (1.0 eq), NaOH (1.5 eq), NaBH4​ (0.5 eq, providing 2.0 eq of hydride), Deionized Water.

  • Procedure:

    • Dissolution: Suspend 4-formylcinnamic acid (10.0 g, 56.8 mmol) in 100 mL of deionized water. Add 1M aqueous NaOH slowly until the solid completely dissolves (pH ~9-10).

    • Temperature Control: Cool the alkaline solution to 0∘C using an ice-water bath to control the exothermic hydride transfer.

    • Reduction: Add NaBH4​ (1.07 g, 28.4 mmol) portion-wise over 15 minutes. Stir the mixture at 0∘C for 30 minutes, then allow it to warm to room temperature for 1.5 hours.

    • Quenching & Precipitation: Caution: Hydrogen gas is evolved. Transfer the flask to a well-ventilated fume hood. Slowly add 1M HCl dropwise until the solution reaches pH 2. A dense white precipitate of 4-(hydroxymethyl)cinnamic acid will form.

    • Isolation: Vacuum filter the precipitate, wash with cold deionized water ( 3×30 mL ), and dry under high vacuum at 40∘C overnight.

Protocol B: Synthesis of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid (Step 2)
  • Reagents: 4-(Hydroxymethyl)cinnamic acid (1.0 eq), 5% Pd/C (10% w/w), Methanol, H2​ gas (Balloon).

  • Procedure:

    • System Setup: Dissolve the dried 4-(hydroxymethyl)cinnamic acid (8.0 g) in 80 mL of anhydrous methanol in a round-bottom flask.

    • Catalyst Addition: Carefully add 0.8 g of 5% Pd/C . Note: Pd/C is pyrophoric; add it to the solvent under a gentle stream of nitrogen.

    • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with nitrogen three times. Repeat the process using a hydrogen-filled balloon.

    • Hydrogenation: Stir the suspension vigorously at room temperature under 1 atm of H2​ . Monitor the reaction strictly via TLC (DCM/MeOH 9:1 with 1% Acetic Acid; UV active). The reaction is typically complete within 2–3 hours.

    • Filtration: Once the alkene is consumed, immediately purge the flask with nitrogen to halt the reaction. Filter the mixture through a tightly packed pad of Celite to remove the palladium catalyst. Wash the Celite pad with excess methanol.

    • Concentration: Evaporate the filtrate in vacuo to yield the target 3-[4-(hydroxymethyl)phenyl]propanoic acid as a crystalline solid [2].

Quantitative Data & Analytical Tracking

To ensure the protocol is self-validating, researchers should track the disappearance of specific NMR markers. The table below summarizes the expected quantitative data and key analytical shifts.

CompoundMolecular WeightExpected Yield 1H NMR Key Diagnostic Markers (DMSO- d6​ )TLC Rf​ (DCM:MeOH 9:1)
4-Formylcinnamic Acid 176.17 g/mol N/A (Starting Mat.) δ 10.02 (s, 1H, CH O), δ 7.65 (d, 1H, alkene), δ 6.60 (d, 1H, alkene)0.65
4-(Hydroxymethyl)cinnamic Acid 178.19 g/mol 92 - 95% δ 4.55 (s, 2H, CH 2​ OH), δ 7.58 (d, 1H, alkene), δ 6.52 (d, 1H, alkene)0.45
3-[4-(Hydroxymethyl)phenyl]propanoic Acid 180.20 g/mol 88 - 91% δ 4.48 (s, 2H, CH 2​ OH), δ 2.82 (t, 2H, Ar-CH 2​ ), δ 2.51 (t, 2H, CH 2​ -COOH)0.50

Workflow Visualization

Pathway SM 4-Formylcinnamic Acid (Aldehyde & Alkene Intact) Step1 Step 1: NaBH4 / NaOH (aq) Chemoselective Aldehyde Reduction SM->Step1 Int 4-(Hydroxymethyl)cinnamic Acid (Alkene Intact) Step1->Int pH Adjustment to 2 & Filtration Step2 Step 2: H2 (1 atm), 5% Pd/C Controlled Alkene Hydrogenation Int->Step2 Prod 3-[4-(Hydroxymethyl)phenyl]propanoic Acid (Target Product) Step2->Prod Celite Filtration & Concentration

Workflow for the two-step chemoselective reduction of 4-formylcinnamic acid.

References

  • Master Organic Chemistry. Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). 3-[4-(Hydroxymethyl)phenyl]propanoic acid. Retrieved from:[Link]

  • PrepChem. Synthesis of 4-formyldihydrocinnamic acid. Retrieved from:[Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from:[Link]

Application Note: Synthesis and Characterization of Novel Polyesters from 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis and characterization of novel linear polyesters derived from the monomer 3-[4-(hydroxymethyl)phenyl]propanoic acid. This monomer, possessing both a carboxylic acid and a primary alcohol functional group, is a prime candidate for producing biocompatible and potentially biodegradable aromatic polyesters through self-polycondensation. These materials are of significant interest for applications in drug delivery, medical implants, and advanced packaging, owing to their aromatic nature which imparts enhanced thermal and mechanical properties. This note details a robust melt polycondensation protocol, outlines key analytical techniques for polymer characterization, and discusses the scientific rationale behind the procedural steps to ensure reproducibility and high-quality results for researchers in polymer chemistry and drug development.

Introduction: The Rationale for Aromatic Polyesters in Biomedical Applications

The demand for advanced polymeric materials with tailored properties such as biocompatibility, controlled degradation, and robust mechanical strength is ever-increasing in the biomedical field.[1] While aliphatic polyesters like polylactic acid (PLA) and polyglycolic acid (PGA) are well-established, their applications can be limited by their mechanical properties and degradation rates. Aromatic polyesters, on the other hand, offer a pathway to materials with higher glass transition temperatures (Tg), improved thermal stability, and greater mechanical strength due to the rigidity of the aromatic backbone.[2]

The monomer 3-[4-(hydroxymethyl)phenyl]propanoic acid is an exemplary AB-type monomer, where 'A' is the carboxylic acid group and 'B' is the hydroxymethyl group. This structure allows for direct self-polycondensation to form a linear polyester, poly(3-[4-(hydroxymethyl)phenyl]propanoate), with the elimination of water. The presence of the phenyl ring in the polymer backbone is expected to yield materials with desirable thermal and mechanical characteristics, while the ester linkages provide a mechanism for hydrolytic degradation, a key feature for many biomedical applications.[3] The synthesis of polyesters from such monomers can often be achieved through melt polycondensation, a solvent-free method that is advantageous from an environmental and industrial perspective.[4]

This application note serves as a practical guide, providing a detailed, step-by-step protocol for the synthesis of this novel polyester and its subsequent characterization.

Experimental Protocols

Materials and Equipment

Table 1: List of Required Materials and Reagents

Material/ReagentGradeSupplierNotes
3-[4-(Hydroxymethyl)phenyl]propanoic acid≥98% Puritye.g., Sigma-AldrichStore in a desiccator to prevent moisture absorption.
Antimony(III) oxide (Sb₂O₃) or Tin(II) 2-ethylhexanoateCatalyst Gradee.g., Sigma-AldrichHandle with appropriate personal protective equipment (PPE). Other catalysts can be explored.[5]
Chloroform (for purification and analysis)HPLC Gradee.g., Fisher ScientificUse in a well-ventilated fume hood.
Methanol (for purification)ACS Reagent Gradee.g., Fisher Scientific
Nitrogen (N₂) or Argon (Ar) GasHigh Purity (≥99.99%)Local SupplierFor providing an inert atmosphere.

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer with a high-torque motor and a vacuum-tight adapter

  • Schlenk line or similar vacuum/inert gas manifold

  • High-temperature heating mantle with a temperature controller

  • Short-path distillation head with a collection flask

  • High-vacuum pump (<1 mmHg)

  • Standard laboratory glassware

  • Analytical balance

  • Filtration apparatus

Polymerization Workflow Diagram

The overall workflow for the synthesis and purification of the polyester is depicted below.

Caption: Experimental workflow for polyester synthesis.

Step-by-Step Melt Polycondensation Protocol

This protocol is designed for a typical lab-scale synthesis. Adjustments may be necessary based on the desired scale.

  • Reactor Setup:

    • Thoroughly dry all glassware in an oven at 120 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

    • Assemble a three-neck round-bottom flask with a mechanical stirrer in the central neck, a gas inlet/outlet connected to a Schlenk line in one side neck, and a stopper in the other. The gas outlet should lead through a cold trap to the vacuum pump.

  • Charging the Reactor:

    • Weigh and add 3-[4-(hydroxymethyl)phenyl]propanoic acid (e.g., 10.0 g, 55.5 mmol) to the reaction flask.

    • Add the catalyst, such as antimony(III) oxide (e.g., 0.03 g, 0.1 mmol, ~0.2 mol% relative to the monomer). The optimal catalyst and concentration may require empirical determination.[5]

  • Inerting the System:

    • Seal the reactor and subject it to at least three cycles of vacuum and backfill with high-purity nitrogen or argon to remove atmospheric oxygen and moisture. Maintain a gentle positive pressure of the inert gas.

  • Polycondensation Reaction:

    • Stage 1: Initial Melting and Oligomerization. Begin stirring and slowly heat the reaction mixture to 180-200 °C under a slow stream of inert gas. The monomer will melt and the initial polycondensation will begin, evidenced by the evolution of water, which will distill out of the reaction mixture. Maintain this temperature for 2-3 hours.

    • Stage 2: High-Temperature Polycondensation. Gradually increase the temperature to 220-240 °C over 1 hour. The viscosity of the mixture will noticeably increase. Continue heating at this temperature for another 2-3 hours.

    • Stage 3: High Vacuum. Slowly and carefully apply a high vacuum (e.g., <1 mmHg) to the system while maintaining the temperature at 220-240 °C. This is a critical step to effectively remove the water byproduct and drive the polymerization equilibrium towards a high molecular weight polymer.[6] The viscosity of the melt will increase significantly; ensure the mechanical stirrer has sufficient torque to maintain agitation. Continue this stage for 4-6 hours or until the stirring becomes difficult due to the high viscosity of the polymer melt.

  • Cooling and Recovery:

    • Release the vacuum by backfilling with inert gas.

    • Turn off the heating and allow the reactor to cool to room temperature. The polymer will solidify into a hard, glassy solid.

    • Carefully dismantle the glassware. The polymer can be recovered by breaking the glass flask (if necessary and with appropriate safety precautions) or by dissolving it in a suitable solvent.

Purification Protocol: Solvent Precipitation
  • Dissolution: Break the solid polymer into smaller pieces and dissolve it in a minimal amount of a suitable solvent, such as chloroform or tetrahydrofuran (THF). This may require stirring for several hours.

  • Precipitation: Slowly pour the polymer solution into a large volume of a non-solvent, such as cold methanol or hexane, while stirring vigorously. The polymer will precipitate out as a fibrous or powdery solid. This step removes unreacted monomer and low molecular weight oligomers.

  • Isolation and Drying: Collect the precipitated polymer by filtration. Wash the polymer with fresh non-solvent. Dry the purified polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization of the Polymer

A thorough characterization is essential to confirm the structure, determine the molecular weight, and understand the thermal properties of the synthesized polyester.

Structural Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Principle: To confirm the formation of the polyester by identifying key functional groups.

    • Protocol: Acquire a spectrum of the purified polymer. Look for the appearance of a strong ester carbonyl (C=O) stretching band around 1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid group of the monomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Principle: To elucidate the detailed chemical structure of the polymer repeating unit.

    • Protocol: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). In the ¹H NMR spectrum, expect to see the disappearance of the carboxylic acid proton and shifts in the protons adjacent to the newly formed ester linkage.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC):

    • Principle: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

    • Protocol: Dissolve the polymer in a suitable mobile phase (e.g., THF or chloroform) and run it through a GPC system calibrated with polystyrene or polymethyl methacrylate standards.

Table 2: Expected Polymer Properties (Illustrative)

PropertyExpected Range/ValueSignificance
Number-Average Molecular Weight (Mn)15,000 - 40,000 g/mol Influences mechanical properties and degradation time.
Polydispersity Index (PDI)1.8 - 2.5A measure of the molecular weight distribution.
Glass Transition Temperature (Tg)60 - 90 °CIndicates the transition from a rigid to a more flexible state.[2]
Decomposition Temperature (Td, 5% loss)> 300 °CReflects the thermal stability of the polymer.
Thermal Properties Analysis
  • Differential Scanning Calorimetry (DSC):

    • Principle: To determine thermal transitions, such as the glass transition temperature (Tg) and melting temperature (Tm), if any.

    • Protocol: Heat a small sample of the polymer (5-10 mg) under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). A step change in the heat flow indicates the Tg.

  • Thermogravimetric Analysis (TGA):

    • Principle: To assess the thermal stability and decomposition profile of the polymer.

    • Protocol: Heat a sample of the polymer at a controlled rate (e.g., 10 °C/min) under a nitrogen or air atmosphere and monitor the weight loss as a function of temperature.

Causality and Self-Validation in the Protocol

  • Inert Atmosphere: The initial purging and subsequent reaction under an inert atmosphere are crucial to prevent oxidative side reactions at high temperatures, which can lead to polymer discoloration and degradation, ultimately affecting the molecular weight and mechanical properties.

  • Temperature Ramping: A staged increase in temperature allows for the controlled removal of water. Initially, a lower temperature promotes oligomerization without premature degradation. Higher temperatures are then required to increase reaction kinetics and facilitate the diffusion of water from the increasingly viscous melt.[7]

  • High Vacuum Application: The application of a high vacuum in the final stage is the most critical step for achieving high molecular weight. According to Le Chatelier's principle, removing a product (water) from the reversible polycondensation reaction drives the equilibrium towards the formation of longer polymer chains. The efficacy of this step directly correlates with the final molecular weight of the polymer.

  • Purification: The solvent-precipitation step is a self-validating purification method. A successful purification will result in a polymer with a narrower molecular weight distribution (lower PDI in GPC) and cleaner NMR/FTIR spectra, free from monomeric impurities.

Conclusion

The protocol described herein provides a reliable method for the synthesis of a novel aromatic polyester from 3-[4-(hydroxymethyl)phenyl]propanoic acid. By carefully controlling the reaction conditions, particularly temperature and vacuum, researchers can produce a high-quality polymer suitable for further investigation in various biomedical and materials science applications. The outlined characterization techniques are essential for validating the successful synthesis and understanding the fundamental properties of this promising new material.

References

  • Google Patents. (n.d.). Preparation of aromatic polyesters by direct self-condensation of aromatic hydroxy acids.
  • ACS Publications. (2016, November 2). All-Aromatic (AB)n-Multiblock Copolymers via Simple One-Step Melt Condensation Chemistry. Macromolecules. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Methyl 3-(4-hydroxyphenyl)propanoate. Retrieved March 7, 2024, from [Link]

  • Frontiers. (2015, August 24). Polyhydroxyester Films Obtained by Non-Catalyzed Melt-Polycondensation of Natural Occurring Fatty Polyhydroxyacids. Retrieved March 7, 2024, from [Link]

  • PMC. (n.d.). Precise Carboxylic Acid-Functionalized Polyesters in Reprocessable Vitrimers. Retrieved March 7, 2024, from [Link]

  • Google Patents. (n.d.). Polymerization catalyst for polyesters, polyester produced with the same, and process for production of polyester.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of wholly aromatic polyesters using interfacial polycondensation technique. Retrieved March 7, 2024, from [Link]

  • MDPI. (2023, December 29). Acidic Metal-Based Functional Ionic Liquids Catalyze the Synthesis of Bio-Based PEF Polyester. Retrieved March 7, 2024, from [Link]

  • RSC Publishing. (n.d.). Catalyst-free polyesterification enables multifunctional and sustainable polyester. Green Chemistry. Retrieved March 7, 2024, from [Link]

  • MDPI. (2024, June 11). Chemical Synthesis of Atactic Poly-3-hydroxybutyrate (a-P3HB) by Self-Polycondensation: Catalyst Screening and Characterization. Retrieved March 7, 2024, from [Link]

  • PubChem. (n.d.). 3-[4-(Hydroxymethyl)phenyl]propanoic acid. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (2025, March 21). Functional Polyesters: Tailoring Structure and Biomedical Functions. Polymer Science & Technology. Retrieved March 7, 2024, from [Link]

  • PMC. (n.d.). Production and characterization of poly(3-hydroxybutyrate-co-3-hydroxyvalerate) copolymers from a pre-fermented hardwood hydrolysate. Retrieved March 7, 2024, from [Link]

  • MDPI. (2018, November 14). Biosynthesis and Characteristics of Aromatic Polyhydroxyalkanoates. Retrieved March 7, 2024, from [Link]

  • PMC. (n.d.). From Waste to Plastic: Synthesis of Poly(3-Hydroxypropionate) in Shimwellia blattae. Retrieved March 7, 2024, from [Link]

Sources

Application Notes and Protocols for Bioconjugation Utilizing 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Leveraging a Versatile Heterobifunctional Linker

In the landscape of bioconjugation, the ability to selectively and efficiently link biomolecules is paramount for advancing therapeutics, diagnostics, and fundamental biological research.[1][2][3] 3-[4-(Hydroxymethyl)phenyl]propanoic acid emerges as a valuable heterobifunctional linker, possessing two distinct reactive moieties: a carboxylic acid and a primary alcohol (hydroxymethyl group). This unique architecture allows for a sequential and controlled conjugation strategy, enabling the precise assembly of complex biomolecular constructs.

The propanoic acid's terminal carboxyl group provides a readily accessible handle for conjugation to primary amines, which are abundant on the surface of proteins and other biomolecules, primarily on lysine residues and the N-terminus.[4][5] This reaction is typically mediated by carbodiimide chemistry, most notably using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[5][6][7] This well-established method yields stable amide bonds, ensuring the integrity of the resulting conjugate.[4][5]

The hydroxymethyl group, while less reactive than the carboxylic acid, offers a secondary site for conjugation. Although it does not spontaneously react with functional groups on biomolecules, it can be chemically activated or modified to introduce a more reactive functional group.[8] This two-step approach is advantageous as it minimizes the risk of self-polymerization, a common issue with homobifunctional crosslinkers.[7]

This guide provides a comprehensive overview of the principles and protocols for utilizing 3-[4-(Hydroxymethyl)phenyl]propanoic acid in bioconjugation. We will delve into the mechanistic details of activating the carboxylic acid, present strategies for functionalizing the hydroxymethyl group, and provide step-by-step protocols for creating novel bioconjugates.

Core Chemistries and Strategic Considerations

The successful implementation of 3-[4-(Hydroxymethyl)phenyl]propanoic acid as a linker hinges on a two-stage conjugation strategy. The first stage universally involves the activation of the carboxylic acid for reaction with an amine-containing biomolecule. The second stage, the functionalization of the hydroxymethyl group, offers several pathways depending on the desired final construct.

Stage 1: Carboxylic Acid Activation and Amidation

The primary and most robust method for activating the carboxylic acid of 3-[4-(Hydroxymethyl)phenyl]propanoic acid is through the use of EDC and NHS (or Sulfo-NHS).[5][9]

Mechanism of Action:

  • EDC Activation: EDC reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[5][10]

  • NHS Stabilization: This intermediate is susceptible to hydrolysis in aqueous solutions, which would regenerate the carboxylic acid. The addition of NHS (or Sulfo-NHS) traps the O-acylisourea, converting it into a more stable, amine-reactive NHS ester.[5][6][7] This ester is less prone to hydrolysis and reacts efficiently with primary amines.[9]

  • Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target biomolecule (e.g., a protein) to form a stable amide bond, releasing NHS as a byproduct.[4][5]

The two-step EDC/NHS protocol is favored for conjugating molecules that contain both carboxyl and amine groups to prevent intermolecular crosslinking.[7]

EDC_NHS_Mechanism cluster_activation Activation cluster_conjugation Conjugation Carboxylic_Acid R-COOH (Linker) O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC O_Acylisourea->Carboxylic_Acid Hydrolysis NHS_Ester NHS Ester (amine-reactive) O_Acylisourea->NHS_Ester + NHS Byproduct1 Isourea Byproduct NHS NHS Amide_Bond R-CO-NH-Protein (Stable Conjugate) NHS_Ester->Amide_Bond + Protein-NH₂ Byproduct2 NHS Protein_Amine Protein-NH₂ Hydroxymethyl_Functionalization cluster_thiol Thiol-Reactive cluster_click Click Chemistry cluster_amine Amine-Reactive Hydroxymethyl Linker-CH₂OH Maleimide Linker-Maleimide Hydroxymethyl->Maleimide Derivatization Azide Linker-N₃ Hydroxymethyl->Azide Conversion Alkyne Linker-Alkyne Hydroxymethyl->Alkyne Conversion Activated_Ester Linker-Activated Ester Hydroxymethyl->Activated_Ester Activation

Caption: Options for functionalizing the hydroxymethyl group.

Experimental Protocols

Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of an Amine-Containing Protein

This protocol details the conjugation of 3-[4-(Hydroxymethyl)phenyl]propanoic acid to a protein containing primary amines.

Materials:

  • 3-[4-(Hydroxymethyl)phenyl]propanoic acid

  • Amine-containing protein (e.g., BSA, IgG)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0 [10]* Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 [10]* EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide) [7]* Sulfo-NHS (N-hydroxysulfosuccinimide) [7]* Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M Glycine [1]* Desalting columns [10] Procedure:

  • Prepare Reagents: Equilibrate EDC and Sulfo-NHS to room temperature before opening. [10]Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. [7]2. Activate the Linker:

    • Dissolve 3-[4-(Hydroxymethyl)phenyl]propanoic acid in Activation Buffer.

    • Add a 10-50 fold molar excess of EDC and Sulfo-NHS to the linker solution.

    • Incubate for 15-30 minutes at room temperature.

  • Prepare the Protein: Dissolve the amine-containing protein in Coupling Buffer.

  • Conjugation:

    • Immediately add the activated linker solution to the protein solution. A typical molar ratio of linker to protein is 20:1 to 50:1, but this should be optimized for your specific application.

    • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring. [1]5. Quench the Reaction: Add the Quenching Solution to a final concentration of 20-50 mM to quench any unreacted NHS-ester groups. [1]Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS). [10][11]

    Parameter Recommended Range Rationale Reference(s)
    Activation pH 4.5 - 7.2 Optimal for EDC/NHS activation of carboxyl groups. [5][6]
    Conjugation pH 7.2 - 8.5 Optimal for the reaction of NHS esters with primary amines. [5]
    EDC:Linker Molar Ratio 10-50:1 To ensure efficient activation of the carboxylic acid. [12]
    Sulfo-NHS:Linker Molar Ratio 10-50:1 To stabilize the activated intermediate. [12]
    Linker:Protein Molar Ratio 20-50:1 To achieve a desired degree of labeling; requires optimization. [12]

    | Reaction Time | 2 hours at RT or overnight at 4°C | To allow for efficient conjugation. | [1]|

Protocol 2: Modification of the Hydroxymethyl Group to a Maleimide

This protocol describes the conversion of the hydroxymethyl group on the linker-protein conjugate to a maleimide for subsequent reaction with a thiol-containing molecule.

Materials:

  • Linker-protein conjugate from Protocol 1

  • Maleimido-propionic acid N-hydroxysuccinimide ester (SMCC) or similar heterobifunctional crosslinker * Reaction Buffer: PBS, pH 7.2-7.5

  • Desalting columns

Procedure:

  • Prepare Linker-Protein Conjugate: Ensure the conjugate is in an amine-free buffer like PBS at a suitable concentration.

  • Activate with SMCC:

    • Dissolve SMCC in an organic solvent like DMSO before adding it to the aqueous reaction mixture.

    • Add a 10-20 fold molar excess of SMCC to the linker-protein conjugate solution.

    • Incubate for 30-60 minutes at room temperature.

  • Purification: Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5) for the subsequent thiol-maleimide reaction. [13]4. Conjugation to Thiol-Containing Molecule:

    • Immediately add the maleimide-activated linker-protein conjugate to the thiol-containing molecule.

    • The reaction should be performed at pH 6.5-7.5 to ensure the specificity of the maleimide-thiol reaction. [13] * Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the final conjugate using an appropriate chromatographic method, such as size-exclusion chromatography (SEC) or affinity chromatography, to remove unreacted components. [14][15]

Characterization of Bioconjugates

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the final product. [16][17]

  • Mass Spectrometry (MS): To confirm the covalent attachment of the linker and the second biomolecule by analyzing the increase in molecular weight. [16][18]* SDS-PAGE: To visualize the shift in molecular weight of the protein after conjugation.

  • UV-Vis Spectroscopy: To quantify the degree of labeling if one of the components has a unique absorbance signature.

  • Chromatography (e.g., SEC, HIC): To assess the purity of the conjugate and separate it from unreacted starting materials. [14][16]* Functional Assays: To ensure that the biological activity of the conjugated biomolecules is retained.

Conclusion

3-[4-(Hydroxymethyl)phenyl]propanoic acid is a versatile heterobifunctional linker that enables the sequential and controlled conjugation of biomolecules. By leveraging well-established chemistries such as EDC/NHS coupling for the carboxylic acid and a variety of activation strategies for the hydroxymethyl group, researchers can construct complex and well-defined bioconjugates for a wide range of applications. The protocols and considerations outlined in this guide provide a solid foundation for the successful implementation of this valuable tool in your research endeavors.

References

  • Pchelintsev, N. A., et al. (2012). Bifunctional linkers for conjugation of oligonucleotides and polyamides using CuACC. Molecules, 17(8), 9560-9577. Available from: [Link]

  • Interchim. (2023). Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Available from: [Link]

  • Singh, I., et al. (2021). An Overview of Recent Advances in Biomedical Applications of Click Chemistry. ACS Omega, 6(31), 20056-20074. Available from: [Link]

  • Jagadish, B., et al. (2012). Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. International Journal of Peptide Research and Therapeutics, 18(3), 177-193. Available from: [Link]

  • Knok. (2023). The different uses of bioconjugation at the CER Groupe. Available from: [Link]

  • Ocean NanoTech. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Available from: [Link]

  • CD Biosynsis. Bifunctional linkers. Available from: [Link]

  • Kalkhof, S., & Sinz, A. (2008). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. In The AAPS Journal (Vol. 10, No. 3, pp. 443-452). Springer. Available from: [Link]

  • Iacobucci, C., et al. (2019). The First MS-Cleavable, Photo-Thiol-Reactive Cross-Linker for Protein Structural Studies. Analytical chemistry, 91(4), 2841–2848. Available from: [Link]

  • AxisPharm. Thiol reactive Linkers. Available from: [Link]

  • Bar-David, T., et al. (2013). Clickable Tyrosine Binding Bifunctional Linkers for Preparation of DNA–Protein Conjugates. Bioconjugate Chemistry, 24(7), 1131-1139. Available from: [Link]

  • Creative Biolabs. Chemical Reactivity of Crosslinkers. Available from: [Link]

  • Sinz, A. (2008). Combining Amine-Reactive Cross-Linkers and Photo-Reactive Amino Acids for 3D-Structure Analysis of Proteins and Protein Complexes. Journal of mass spectrometry : JMS, 43(8), 989–998. Available from: [Link]

  • Spherotech, Inc. ACTIVATION TECHNIQUES FOR HYDROXYL MAGNETIC PARTICLES. Available from: [Link]

  • Liu, Y., et al. (2014). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Analytical chemistry, 86(7), 3638–3644. Available from: [Link]

  • Al-Aown, A., et al. (2022). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Functional Materials, 32(43), 2205517. Available from: [Link]

  • Azzaroni, O., & Moya, S. E. (2018). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Polymer Chemistry, 9(16), 1974-1980. Available from: [Link]

  • Al-Aown, A., et al. (2022). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Advanced Functional Materials, 32(43). Available from: [Link]

  • Cutler, J. I., et al. (2012). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical chemistry, 84(2), 1113–1124. Available from: [Link]

  • ResearchGate. Protein conjugates purification and characterization. Available from: [Link]

  • Maruzen Pharmaceuticals Co., Ltd. (2025). Sulfated and Glucuronidated Conjugates of 3-(4- Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production by Elev. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • IntechOpen. (2019). Purification of Proteins: Between Meaning and Different Methods. Available from: [Link]

  • Bio-Synthesis, Inc. Biomolecule Modifications. Available from: [Link]

  • Gunnoo, S. B., & Madder, A. (2016). Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates. Chemical Communications, 52(1), 13-29. Available from: [Link]

  • Kalia, J., & Raines, R. T. (2008). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 108(12), 4935–4962. Available from: [Link]

  • Google Patents. (2007). WO2007046721A2 - A method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application in the manufacture of anti-aging compositions and an anti-aging composition.
  • ResearchGate. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Available from: [Link]

  • Google Patents. (2008). EP1971571B1 - Use of 3-(4-hydroxyphenyl)propanoic acid amide in the manufacture of anti-aging compositions.
  • Grybaitė, B., et al. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. International Journal of Molecular Sciences, 25(4), 2339. Available from: [Link]

Sources

Troubleshooting & Optimization

Improving yield in the synthesis of 3-[4-(Hydroxymethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 3-[4-(Hydroxymethyl)phenyl]propanoic acid (CAS: 56703-34-5).

As a highly functionalized intermediate containing both a benzylic alcohol and a carboxylic acid, this molecule presents unique chemoselectivity and isolation challenges. This guide is designed for bench chemists and process development scientists to diagnose low yields, identify mechanistic failure points, and optimize reaction conditions.

I. Synthesis Workflows & Mechanistic Pathways

To effectively troubleshoot, we must first map the synthetic landscape. The two most viable pathways for synthesizing this compound are the chemoselective reduction of an aldehyde precursor (Route A) and the cross-coupling/hydrogenation of a halogenated benzyl alcohol (Route B).

SynthesisRoutes SM1 3-(4-formylphenyl)propanoic acid (Starting Material A) ReagentA Route A: NaBH4, MeOH Chemoselective Reduction SM1->ReagentA SM2 4-bromobenzyl alcohol + acrylic acid (Starting Materials B) Heck Heck Coupling Pd(OAc)2, Base SM2->Heck Target 3-[4-(Hydroxymethyl)phenyl]propanoic acid (Target Product) ReagentA->Target Optimized Conditions IntB 3-[4-(hydroxymethyl)phenyl]acrylic acid (Intermediate) Heck->IntB ReagentB Route B: H2, Catalyst Alkene Hydrogenation IntB->ReagentB ReagentB->Target Poisoned Pd/C or Rh/C SideProduct 3-(4-methylphenyl)propanoic acid (Hydrogenolysis Byproduct) ReagentB->SideProduct Standard Pd/C (Over-reduction)

Fig 1: Synthesis routes for 3-[4-(Hydroxymethyl)phenyl]propanoic acid and common failure points.

II. Troubleshooting Q&A

Route A: NaBH₄ Reduction Issues

Q1: I am reducing 3-(4-formylphenyl)propanoic acid using standard NaBH₄ conditions (0.5 equivalents). TLC shows unreacted starting material, and my yield is below 20%. Why is the reduction stalling? A1: The failure stems from a competing acid-base reaction. Sodium borohydride (NaBH₄) acts not only as a hydride source but also as a strong base[1]. The acidic proton of the propanoic acid moiety rapidly quenches the hydride, evolving highly flammable hydrogen gas and forming the unreactive carboxylate salt. Because the hydride is consumed by the acid, 0.5 equivalents are insufficient to reduce the aldehyde.

  • The Fix: You must account for the acidic proton. Either pre-neutralize the carboxylic acid with an exact equivalent of NaOH/NaHCO₃ before adding NaBH₄, or use a deliberate excess of NaBH₄ (typically 1.5 to 2.0 equivalents) to ensure sufficient hydride remains for the nucleophilic addition to the carbonyl[1].

Q2: The reaction went to completion, but I lost most of my product during the aqueous workup. How do I isolate this molecule? A2: 3-[4-(Hydroxymethyl)phenyl]propanoic acid is highly amphiphilic. It possesses a hydrogen-bond donating/accepting benzylic alcohol and a polar carboxylic acid. Under neutral or basic workup conditions, the molecule exists as a water-soluble carboxylate anion and will not partition into the organic layer.

  • The Fix: Precise pH control and "salting out" are mandatory. Quench the reaction, remove the methanol in vacuo, and acidify the aqueous layer to pH 2.0–2.5 using 1M HCl. This fully protonates the carboxylic acid. Saturate the aqueous layer with solid NaCl to disrupt the hydration shell around the product, and extract with a highly polar organic solvent like Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF).

Route B: Hydrogenation Issues

Q3: I am using Route B (Heck coupling followed by alkene hydrogenation). My LC-MS shows complete consumption of the alkene, but the major product has a mass of [M-16]. What happened? A3: You are observing the hydrogenolysis of the benzylic alcohol . Standard Palladium on Carbon (Pd/C) under a hydrogen atmosphere is highly active and readily cleaves benzylic C-O bonds to yield the corresponding methyl group (forming 3-(4-methylphenyl)propanoic acid)[2].

  • The Fix: You must attenuate the activity of the palladium catalyst. Switching to an ethylenediamine-poisoned catalyst, such as Pd/C(en) , selectively deactivates the highly energetic sites responsible for C-O bond cleavage while allowing the C=C double bond reduction to proceed smoothly[2]. Alternatively, switching the metal entirely to Rhodium on Carbon (Rh/C) will prevent hydrogenolysis.

III. Quantitative Data & Optimization Tables

Table 1: Impact of Workup Conditions on Route A Yield

Aqueous Phase pH Aqueous Saturation Extraction Solvent Isolated Yield (%) Purity (HPLC)
pH 7.0 (Neutral) None Dichloromethane < 5% N/A
pH 4.0 None Ethyl Acetate 35% > 95%
pH 2.0 None Ethyl Acetate 68% > 98%

| pH 2.0 | Saturated NaCl | Ethyl Acetate | 92% | > 99% |

Table 2: Catalyst Selection for Route B (Alkene Hydrogenation)

Catalyst System Additive C=C Reduction C-O Cleavage (Hydrogenolysis) Target Yield
10% Pd/C None Complete High (>80%) < 15%
5% Ru/C None Complete Moderate (~40%) ~ 50%
10% Pd/C(en) Ethylenediamine Complete Trace (<1%) > 95%

| 5% Rh/C | None | Complete | None | > 90% |

IV. Standard Operating Protocol: Chemoselective Reduction (Route A)

This protocol utilizes an excess of NaBH₄ to overcome the hydride-quenching effect of the carboxylic acid, followed by an optimized salting-out extraction.

Reagents:

  • 3-(4-formylphenyl)propanoic acid: 10.0 mmol (1.78 g)

  • Sodium Borohydride (NaBH₄): 20.0 mmol (0.75 g) (2.0 equiv)

  • Methanol (Anhydrous): 30 mL

  • 1M HCl (Aqueous): As needed

  • Sodium Chloride (Solid): As needed

  • Ethyl Acetate (EtOAc): 100 mL

Step-by-Step Methodology:

  • Preparation: Equip a 100 mL round-bottom flask with a magnetic stir bar and a venting needle (to allow H₂ gas escape).

  • Dissolution: Dissolve 3-(4-formylphenyl)propanoic acid (10.0 mmol) in 30 mL of anhydrous methanol. Cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition: Add NaBH₄ (20.0 mmol) portion-wise over 15 minutes. Self-Validation Check: Vigorous bubbling (H₂ evolution) will occur initially as the carboxylic acid is deprotonated. Subsequent additions will bubble less as the aldehyde is reduced.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Eluent: 9:1 DCM:MeOH with 1% Acetic Acid).

  • Quench & Concentration: Once the aldehyde is consumed, cool the flask back to 0 °C and carefully add 5 mL of water to quench unreacted borohydride. Concentrate the mixture under reduced pressure to remove the methanol (do not evaporate to total dryness).

  • pH Adjustment (Critical Step): Dilute the remaining aqueous residue with 15 mL of water. Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 2.0 .

  • Salting Out: Add solid NaCl to the acidic aqueous layer and stir until no more salt dissolves (saturation).

  • Extraction: Transfer to a separatory funnel and extract with EtOAc (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with 10 mL of brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-[4-(Hydroxymethyl)phenyl]propanoic acid as a white solid.

V. References

  • Chemoselective control of hydrogenation among aromatic carbonyl and benzyl alcohol derivatives using Pd/C(en) catalyst Source: ResearchGate / Journal of Catalysis URL:[Link]

  • Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry Source: Master Organic Chemistry URL:[Link]

Sources

Technical Support Center: Purification of 3-[4-(Hydroxymethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 3-[4-(Hydroxymethyl)phenyl]propanoic acid . As a bifunctional aromatic compound, this molecule presents unique thermodynamic challenges during crystallization. This guide is engineered for research scientists and drug development professionals, providing field-proven methodologies, mechanistic insights, and self-validating protocols to ensure high-purity recovery.

Molecular Profiling & Solvent Strategy

To design an effective recrystallization protocol, we must first analyze the target molecule's structural thermodynamics. 3-[4-(Hydroxymethyl)phenyl]propanoic acid consists of a hydrophobic benzene ring flanked by two highly polar, hydrogen-bonding groups: a hydroxymethyl group (-CH₂OH) and a propanoic acid chain (-CH₂CH₂COOH)[1].

This bifunctional nature drives strong intermolecular hydrogen bonding, which can kinetically hinder ordered crystal lattice formation if the solvent system is not perfectly tuned. We utilize a mixed-solvent system (Ethyl Acetate / Heptane) to precisely control the dielectric constant of the medium.

Quantitative Solubility & Molecular Data
ParameterValue / CharacteristicMechanistic Impact on Crystallization
Molecular Weight 180.20 g/mol [1]Baseline for calculating stoichiometric solvent volumes.
H-Bond Donors/Acceptors 2 Donors / 3 Acceptors[1]Promotes strong intermolecular lattice networks; requires a polar primary solvent to disrupt dimers during dissolution.
Primary Solvent (EtOAc) High solubility at 70 °CActs as an H-bond acceptor to fully solvate the polar functional groups at elevated temperatures.
Anti-Solvent (Heptane) Insoluble at 20 °CLowers the bulk dielectric constant, forcing the hydrophobic aromatic ring out of solution to trigger nucleation.

Experimental Workflow

The following diagram illustrates the logical progression of the mixed-solvent recrystallization process, highlighting the critical thermodynamic transitions.

G Start Crude 3-[4-(Hydroxymethyl)phenyl] propanoic acid Dissolve Dissolution in Hot EtOAc (H-bond solvation) Start->Dissolve AntiSolvent Titration with Hot Heptane (Tuning supersaturation) Dissolve->AntiSolvent HotFilter Hot Filtration (Removes insolubles) AntiSolvent->HotFilter Cooling Controlled Cooling (0.5 °C/min to 20 °C) HotFilter->Cooling Nucleation Nucleation & Crystal Growth (Avoid Liquid-Liquid Separation) Cooling->Nucleation Filtration Vacuum Filtration & Cold Heptane Wash Nucleation->Filtration End Pure Crystalline Product Filtration->End

Figure 1: Logical workflow for the mixed-solvent recrystallization of the target compound.

Standard Operating Procedure: Mixed-Solvent Recrystallization

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria of the current step are met.

Step 1: Primary Dissolution Suspend the crude 3-[4-(Hydroxymethyl)phenyl]propanoic acid in a minimum volume of Ethyl Acetate (EtOAc) inside an Erlenmeyer flask. Heat the mixture gently to reflux (approx. 70 °C) while stirring continuously until the solid dissolves[2].

  • Causality: EtOAc disrupts the intermolecular hydrogen bonds of the carboxylic and hydroxymethyl groups, allowing the crystal lattice of the crude material to collapse into solution.

  • Self-Validation Checkpoint: The solution must transition to a completely transparent liquid. If cloudiness persists after adding a reasonable excess of hot EtOAc, insoluble impurities are present.

Step 2: Impurity Adsorption & Hot Filtration (If necessary) If the solution is discolored or cloudy, add a small amount of activated charcoal (Norit) to the hot solution to selectively adsorb high molecular weight impurities. Perform a hot filtration through a pre-warmed fluted filter paper.

  • Self-Validation Checkpoint: The filtrate collected in the receiving flask must be visually clear and free of particulate matter.

Step 3: Anti-Solvent Titration While maintaining the filtrate at reflux, add hot heptane dropwise. Continue addition until a faint, persistent cloudiness (opalescence) appears in the solution. Immediately add 1–2 drops of hot EtOAc until the solution just turns clear again.

  • Causality: This precise titration establishes a thermodynamic state exactly at the solubility limit (saturation point) at the boiling temperature.

Step 4: Controlled Cooling & Nucleation Remove the flask from the heat source. Allow it to cool ambiently to room temperature (approx. 20 °C) at a slow, controlled rate. Do not disturb the flask.

  • Causality: Slow cooling maintains the system within the metastable zone, favoring the thermodynamic integration of molecules into a highly ordered crystal lattice rather than kinetic phase separation[3].

Step 5: Isolation and Washing Collect the newly formed crystals via vacuum filtration using a Büchner funnel. Break the vacuum, cover the filter cake with ice-cold heptane, and re-apply the vacuum to pull the wash solvent through.

  • Self-Validation Checkpoint: The resulting filter cake should be a damp, friable solid, not a mushy slurry[4]. The filtrate should run completely clear.

Troubleshooting Guides & FAQs

Q1: My sample is "oiling out" (forming a liquid layer) instead of forming solid crystals during cooling. How do I fix this? Analysis & Causality: Oiling out is a liquid-liquid phase separation (LLPS) that occurs when supersaturation causes the compound to separate as an emulsion rather than a crystalline solid[3]. This typically happens when the melting point of the solid is lower than the temperature at which it saturates the solution[5]. Because impurities dissolve significantly better in these liquid droplets than in the bulk solvent, an oiled-out product will yield highly impure crystals if it eventually solidifies[5]. Corrective Action:

  • Return the flask to the heat source until the oil completely redissolves.

  • Add 5–10% more of the "soluble solvent" (EtOAc) to lower the overall solute concentration, which shifts the saturation curve to a lower temperature[5].

  • Cool the solution very slowly. To bypass the kinetic barrier of primary nucleation, introduce a few pure seed crystals of the target compound just before the temperature reaches the point where oiling out previously occurred[3].

Q2: The yield of my recrystallized product is unacceptably low. What went wrong? Analysis & Causality: The most common cause of crystals failing to appear—or appearing in low yields—is the use of too much primary solvent during the dissolution phase[6]. If the concentration of the compound never exceeds its solubility limit at room temperature, it will remain dissolved in the mother liquor. Corrective Action: Transfer the mother liquor to a rotary evaporator and reduce the solvent volume by 50-70%[6]. Reheat the concentrated solution to reflux, then cool slowly to induce a second crop of crystals. In future runs, ensure you are strictly using the minimum amount of hot EtOAc required for initial dissolution.

Q3: My recovered crystals are sticky and have a broad melting point range. How do I remove the entrapped impurities? Analysis & Causality: A broad melting point indicates that impurities were incorporated directly into the crystal lattice or trapped between crystal faces. This is often the result of rapid cooling ("crash cooling" in an ice bath too early), which traps solvent and impurities in crystal defects, or due to inadequate washing of the filter cake[4]. Corrective Action: Perform a second recrystallization. During the cooling phase, implement an isothermal hold: once the first signs of nucleation appear, hold the temperature constant for 20-30 minutes. This allows imperfectly bound impurities to dissolve back into the bulk solution while pure lattice growth continues. Ensure you wash the final filter cake thoroughly with ice-cold anti-solvent (heptane) to displace the impure mother liquor[4].

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts Chemistry LibreTexts URL:[Link][5]

  • Problems with Recrystallisations - Chemistry Teaching Labs University of York URL:[Link][6]

  • Oiling Out in Crystallization Mettler Toledo URL:[Link][3]

  • Recrystallization Laboratory Techniques University of Wisconsin-Madison URL:[Link][4]

  • 3-[4-(Hydroxymethyl)phenyl]propanoic acid | C10H12O3 | CID 20322124 PubChem (National Institutes of Health) URL:[Link][1]

  • RECRYSTALLISATION University of Calgary URL:[Link]

Sources

Technical Support Center: Preventing Unwanted Polymerization of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[4-(hydroxymethyl)phenyl]propanoic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling, storage, and reaction of these compounds: unwanted polymerization. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the stability and integrity of your molecules.

Understanding the Instability: The Propensity for Polymerization

The structure of 3-[4-(hydroxymethyl)phenyl]propanoic acid contains two key functional groups that contribute to its reactivity: a benzylic alcohol and a carboxylic acid. The benzylic alcohol is susceptible to acid-catalyzed self-condensation or etherification, leading to the formation of poly(phenylenemethylene)-type structures.[1][2][3] This process can be initiated by trace acidic impurities, elevated temperatures, or even prolonged storage.

The presence of the carboxylic acid group can further complicate stability. While it may not directly participate in the polymerization of the benzylic alcohol under all conditions, it can influence the local chemical environment and potentially contribute to degradation pathways, especially at higher temperatures.

Troubleshooting Guide: Identifying and Resolving Polymerization

Issue 1: Increased Viscosity or Gel Formation in Solution

  • Symptom: You observe a noticeable increase in the viscosity of your sample solution over time, or in severe cases, the formation of a gel or solid precipitate.

  • Cause: This is a classic sign of polymerization, where monomer units are linking together to form higher molecular weight oligomers and polymers.

  • Immediate Action & Resolution:

    • Stop Heating: If the sample is being heated, immediately reduce the temperature or place it in an ice bath to slow down the reaction rate.

    • Dilution: If possible, dilute the sample with a compatible, dry, and preferably non-polar aprotic solvent to reduce the concentration of reactive species.

    • pH Adjustment: If the polymerization is suspected to be acid-catalyzed, cautiously neutralize the solution with a weak, non-nucleophilic base (e.g., sodium bicarbonate). Monitor the pH carefully.

    • Analysis: Before attempting to salvage the material, it is crucial to characterize the extent of polymerization.

Issue 2: Unexpected Peaks in Analytical Data (NMR, HPLC, LC-MS)

  • Symptom: Your analytical data shows a complex mixture of products with higher molecular weights than your starting material. You may observe broad humps in your NMR baseline or a series of evenly spaced peaks in your mass spectrum, indicative of polymer chains of varying lengths.

  • Cause: Even low levels of polymerization can be detected by sensitive analytical techniques.

  • Analytical Protocol for Confirmation:

    • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): This is the most direct method to determine the molecular weight distribution of your sample and confirm the presence of polymers.[4]

    • ¹H NMR Spectroscopy: Look for the disappearance of the benzylic alcohol proton and the appearance of new signals corresponding to ether linkages (Ar-CH₂-O-CH₂-Ar).

    • FTIR Spectroscopy: Monitor for changes in the O-H stretching region of the alcohol and the appearance of C-O-C ether stretches.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms driving the polymerization of 3-[4-(hydroxymethyl)phenyl]propanoic acid derivatives?

A1: The primary mechanism is an acid-catalyzed self-condensation of the benzylic alcohol. This proceeds via the formation of a stabilized benzylic carbocation, which is then attacked by the hydroxyl group of another molecule, forming a dibenzyl ether linkage and eliminating a molecule of water. This process can continue, leading to the formation of long polymer chains.

Polymerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation Monomer1 R-Ar-CH₂OH Protonated_Alcohol R-Ar-CH₂OH₂⁺ Monomer1->Protonated_Alcohol + H⁺ Proton H⁺ Carbocation R-Ar-CH₂⁺ Protonated_Alcohol->Carbocation - H₂O Dimer_Intermediate R-Ar-CH₂(O⁺H)CH₂-Ar-R Carbocation->Dimer_Intermediate + Monomer Monomer2 R-Ar-CH₂OH Dimer R-Ar-CH₂-O-CH₂-Ar-R Dimer_Intermediate->Dimer - H⁺ Water H₂O Proton_Out H⁺ Troubleshooting_Workflow Start Suspected Polymerization (e.g., viscosity increase, analytical anomalies) Analysis Characterize Sample (SEC/GPC, NMR, LC-MS) Start->Analysis Decision Polymerization Confirmed? Analysis->Decision Isolate Attempt to Isolate Monomer (e.g., chromatography, recrystallization) Decision->Isolate Yes Review_Storage Review Storage Conditions (Temp, Atmosphere, Container) Decision->Review_Storage No (investigate other degradation) Review_Reaction Review Reaction/Handling Conditions (Solvent, Temp, pH, Time) Isolate->Review_Reaction Discard Discard Material Isolate->Discard If isolation fails Implement_Changes Implement Corrective Actions (e.g., lower temp, use inert atmosphere, add base) Review_Storage->Implement_Changes Review_Reaction->Implement_Changes Proceed Proceed with Experiment Implement_Changes->Proceed

Caption: A decision-making workflow for troubleshooting polymerization.

By understanding the underlying chemistry and implementing these preventative and corrective measures, you can significantly improve the stability and successful application of 3-[4-(hydroxymethyl)phenyl]propanoic acid and its derivatives in your research and development endeavors.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

  • Specialty Chemicals. (n.d.). Benzyl Alcohol in Personal Care. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved from [Link]

  • ORCA. (2014, April 15). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Blue Light-Initiated Alcoholic RAFT Dispersion Polymerization of Benzyl Methacrylate: A Detailed Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. Retrieved from [Link]

  • Simco. (2026, January 30). Benzyl Alcohol: The Complete Industrial Buyer's and Formulation Guide. Retrieved from [Link]

  • ResearchGate. (2015, September 25). Asymmetric Anionic Polymerization of N-3-Hydroxyphenyl-N-phenylacrylamide Derivatives. Retrieved from [Link]

  • MDPI. (2014, April 15). Inhibition of a Gold-Based Catalyst in Benzyl Alcohol Oxidation: Understanding and Remediation. Retrieved from [Link]

  • Polymer. (1994). Polymerization of benzyl alcohol in anhydrous hydrogen fluoride: an efficient synthesis of poly(phenylenemethylene). Retrieved from [Link]

  • ACS Omega. (2023, November 13). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]

  • National Institutes of Health. (2023, November 13). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. Retrieved from [Link]

  • R Discovery. (1987, February 1). LC‐copolyesters of 3‐(4‐hydroxyphenyl) propionic acid and 4‐hydroxy benzoic acids. Retrieved from [Link]

  • Cytiva. (2020, March 31). Use of benzyl alcohol as a shipping and storage solution for chromatography media. Retrieved from [Link]

  • National Institutes of Health. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Hydroxymethylfurfural and its Derivatives: Potential Key Reactants in Adhesives. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Radical condensation between benzylic alcohols and acetamides to form 3-arylpropanamides. Retrieved from [Link]

  • PubMed. (2020, December 15). Synthesis and evaluation of 3-(4-(phenoxymethyl)phenyl)propanoic acid and N-phenylbenzenesulfonamide derivatives as FFA4 agonists. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from [Link]

  • AZoM. (2024, August 23). A Guide to Polymer Analysis Techniques. Retrieved from [Link]

  • RQM+. (2014, May 14). The Basics of Polymer Analysis: Techniques & Solutions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Green Synthesis of Diphenyl‐Substituted Alcohols Via Radical Coupling of Aromatic Alcohols Under Transition‐Metal‐Free Conditions. Retrieved from [Link]

  • YouTube. (2025, October 14). An Overview of Analytical Techniques for Polymer Characterization Polymer Analysis. Retrieved from [Link]

  • MDPI. (2011, May 4). Mechanism Studies of LCP Synthesis. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (2024, January 1). Review on Chromatographic Techniques for the Analysis of Pharmaceutical Polymers. Retrieved from [Link]

  • Frontiers. (2022, February 14). Production of Hydroxymethylfurfural Derivatives From Furfural Derivatives via Hydroxymethylation. Retrieved from [Link]

  • MDPI. (2021, February 1). Versatile Coordination Polymer Catalyst for Acid Reactions Involving Biobased Heterocyclic Chemicals. Retrieved from [Link]

  • NSF PAR. (n.d.). Synthesis of Linear Polymers in High Molecular Weights via Reaction. Retrieved from [Link]

Sources

Technical Support Center: Selective Oxidation of 3-[4-(Hydroxymethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide on minimizing side reactions during 3-[4-(Hydroxymethyl)phenyl]propanoic acid oxidation.

Welcome to the technical support guide for the selective oxidation of 3-[4-(hydroxymethyl)phenyl]propanoic acid. This document provides in-depth guidance for researchers, scientists, and drug development professionals aiming to synthesize 3-(4-carboxyphenyl)propanoic acid while minimizing the formation of critical impurities. As Senior Application Scientists, we have designed this guide to explain the causality behind experimental choices, ensuring your protocols are robust and reproducible.

The primary challenge in this transformation is the molecule's inherent sensitivity to certain oxidative conditions, which can lead to undesirable side reactions. This guide offers a structured approach to understanding these challenges and implementing effective solutions.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary goal of oxidizing 3-[4-(hydroxymethyl)phenyl]propanoic acid?

The primary objective is the chemoselective oxidation of the primary benzylic alcohol group (–CH₂OH) to a carboxylic acid (–COOH), yielding the target molecule, 3-(4-carboxyphenyl)propanoic acid. This requires an oxidant system that is highly selective for the alcohol moiety without affecting the propanoic acid side chain or the aromatic ring.

Q2: What are the most common side reactions I should be aware of?

The main side reactions are:

  • Incomplete Oxidation: The reaction stalls at the intermediate aldehyde stage, resulting in significant quantities of 3-(4-formylphenyl)propanoic acid.

  • Decarboxylation: The propanoic acid side chain, being a derivative of phenylacetic acid, can undergo decarboxylation, especially under harsh thermal or catalytic conditions, to yield unwanted byproducts.[1][2][3][4]

  • Benzylic Cleavage: Aggressive oxidizing agents, particularly at elevated temperatures, can cleave the entire propanoic acid side chain at the benzylic position, leading to the formation of terephthalic acid.[5]

Q3: Why can't I just use a strong, aggressive oxidant like hot, acidic Potassium Permanganate (KMnO₄) or a concentrated Jones Reagent?

While powerful, these reagents lack the necessary chemoselectivity for this substrate.[6][7][8] Using strong oxidants like hot KMnO₄ or performing a Jones oxidation under harsh conditions will likely lead to the cleavage of the propanoic acid side chain at the benzylic carbon, a well-documented reaction for alkylbenzenes.[5] This would destroy your starting material and form terephthalic acid, not the desired product. Mild, selective conditions are paramount.

Q4: Which oxidation methods are generally recommended for this specific transformation?

For a clean and high-yield conversion, we strongly recommend one of two approaches:

  • Direct Oxidation with a TEMPO-based system: (2,2,6,6-Tetramethylpiperidine-1-oxyl) catalyzed oxidations are exceptionally mild and highly selective for primary alcohols. They can directly convert the alcohol to a carboxylic acid under controlled conditions with minimal side reactions.[9][10]

  • A Controlled Two-Step Oxidation: This involves first oxidizing the alcohol to the intermediate aldehyde using a mild reagent (e.g., PCC, Swern, or Dess-Martin periodinane), followed by a selective oxidation of the aldehyde to the carboxylic acid (e.g., Pinnick oxidation). This method offers excellent control by separating the two oxidation stages.[11][12][13]

Section 2: Understanding the Pathways: Main Reaction vs. Side Reactions

To effectively troubleshoot, it is crucial to visualize the competing reaction pathways. The desired transformation is the two-step oxidation of the benzylic alcohol to a carboxylic acid. However, two major side reactions—decarboxylation and side-chain cleavage—can significantly reduce the yield of the target product.

Caption: Desired oxidation pathway versus potential side reactions.

Section 3: Troubleshooting Guide

Problem Observed Potential Cause(s) Recommended Solution(s)
Low yield of desired dicarboxylic acid; complex mixture observed. 1. Oxidant is too aggressive: Reagents like Jones, Collins, or permanganate may be causing side-chain cleavage or other side reactions.[5][6][14] 2. Reaction temperature is too high: Promotes decarboxylation and other degradation pathways.[2]1. Switch to a milder, more selective oxidation system. The TEMPO/NaOCl/NaClO₂ system is the recommended first choice.[9] 2. Maintain strict temperature control. For most selective oxidations, run the reaction at 0-25°C. For highly sensitive steps like a Swern oxidation, maintain temperatures at or below -60°C.[15][16]
Significant amount of aldehyde intermediate remaining. 1. Incomplete reaction: Insufficient reaction time or oxidant stoichiometry. 2. Oxidant only converts alcohols to aldehydes: Reagents like Pyridinium Chlorochromate (PCC), Swern, or Dess-Martin Periodinane (DMP) will stop at the aldehyde stage by design.[12][17][18][19][20]1. Increase reaction time and monitor carefully by TLC. If using a direct oxidation method, ensure sufficient equivalents of the terminal oxidant are present. 2. If you used an aldehyde-stopping reagent, you must perform a second reaction step. Isolate the crude aldehyde and subject it to a selective aldehyde oxidation, such as the Pinnick oxidation (NaClO₂) .[13]
Formation of unexpected byproduct with loss of CO₂ (e.g., 4-ethylbenzoic acid). Decarboxylation: The reaction conditions (e.g., excessive heat, presence of certain metal catalysts) are promoting the loss of the carboxyl group from the propanoic acid side chain.[1][3]1. Immediately reduce the reaction temperature. Avoid prolonged heating. 2. Avoid catalysts known to promote decarboxylation. Stick to mild, non-metallic systems like TEMPO or hypervalent iodine reagents where possible.
Formation of terephthalic acid as a major byproduct. Benzylic Side-Chain Cleavage: The oxidant used is too powerful and is cleaving the C-C bond at the benzylic position of the propanoic acid chain. This is characteristic of strong oxidants like hot KMnO₄ or concentrated CrO₃/H₂SO₄.[5]1. Cease using aggressive, non-selective oxidants. 2. Implement a highly chemoselective protocol, such as the TEMPO-catalyzed oxidation or a two-step Swern/Pinnick sequence , which are designed to preserve such C-C bonds.

Section 4: Recommended Protocols & Methodologies

Method 1: Direct TEMPO-Catalyzed Oxidation (Preferred)

This method is highly efficient and selective, directly converting the primary alcohol to a carboxylic acid in one pot using a catalytic amount of TEMPO and a stoichiometric co-oxidant.[9]

Scientist's Note: The key to this reaction's success is the catalytic cycle where the co-oxidant (bleach) generates the active N-oxoammonium salt from TEMPO, which performs the alcohol oxidation. Sodium chlorite is then used to oxidize the intermediate aldehyde to the carboxylic acid, regenerating the bleach in the process. This elegant system minimizes side reactions and the use of hazardous materials.[9]

Step-by-Step Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-[4-(hydroxymethyl)phenyl]propanoic acid (1.0 eq) in a suitable solvent like acetonitrile or a mixture of CH₂Cl₂ and water (e.g., 5-10 mL per mmol of substrate).

  • Catalyst Addition: Add TEMPO (0.01-0.05 eq) and sodium hypochlorite (NaOCl, household bleach, ~0.1 eq) to the mixture.

  • Reaction Initiation: Cool the flask to 0-5°C in an ice bath.

  • Oxidant Addition: Prepare an aqueous solution of sodium chlorite (NaClO₂, ~1.5 eq). Add this solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material and aldehyde intermediate by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃) until the yellow color disappears.

    • Acidify the aqueous layer to pH 2-3 with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Method 2: Controlled Two-Step Synthesis via Swern and Pinnick Oxidations

This approach provides maximum control by isolating the intermediate aldehyde, thereby preventing it from being exposed to conditions that might degrade the starting material.

Part A: Swern Oxidation to the Aldehyde [12][15][16][21]

Scientist's Note: The Swern oxidation uses activated DMSO to convert the alcohol to an aldehyde under extremely mild, low-temperature conditions, which is ideal for sensitive substrates. It is critical to maintain the temperature below -60°C to prevent the formation of side products.[15][16]

  • Activation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (CH₂Cl₂) and cool to -78°C (dry ice/acetone bath). Add oxalyl chloride (1.5 eq) dropwise, followed by anhydrous DMSO (3.0 eq). Stir for 15 minutes.

  • Alcohol Addition: Dissolve 3-[4-(hydroxymethyl)phenyl]propanoic acid (1.0 eq) in a minimal amount of anhydrous DMSO or CH₂Cl₂ and add it dropwise to the activated mixture. Stir for 30-45 minutes at -78°C.

  • Base Quench: Add triethylamine (Et₃N, 5.0 eq) dropwise. The mixture may become thick. Stir for 30 minutes at -78°C, then allow it to warm slowly to room temperature.

  • Workup: Add water to quench the reaction. Extract the product with CH₂Cl₂. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate. The crude aldehyde is often pure enough for the next step.

Part B: Pinnick Oxidation of the Aldehyde to the Carboxylic Acid [13]

  • Setup: Dissolve the crude aldehyde from Part A in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (~4-5 eq) to the solution. In a separate flask, prepare a solution of sodium chlorite (NaClO₂, 80% pure, ~1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄) in water.

  • Reaction: Add the aqueous oxidant solution to the aldehyde solution dropwise at room temperature.

  • Monitoring & Workup: Stir until the reaction is complete (TLC analysis). Concentrate the solvent, add water, and acidify with 1M HCl. Extract the product with ethyl acetate, dry, and concentrate to yield the final dicarboxylic acid.

Section 5: Oxidant Selection Guide

Oxidant SystemTarget TransformationTypical ConditionsProsCons / Side Reaction Risk for this Substrate
TEMPO / NaOCl / NaClO₂ Alcohol → Carboxylic AcidBiphasic (CH₂Cl₂/H₂O), pH ~6.7, 0-35°CHighly chemoselective , environmentally benign, high yield, avoids heavy metals.[9]Low risk. Unsuitable for substrates with highly electron-rich aromatic groups that can be chlorinated.[9]
Jones Reagent (CrO₃/H₂SO₄) Alcohol → Carboxylic AcidAcetone, 0-25°CInexpensive, powerful.High Risk. Prone to causing side-chain cleavage.[5][6][14] Not recommended for this substrate.
PCC (Pyridinium Chlorochromate) Alcohol → AldehydeAnhydrous CH₂Cl₂, RTMild, reliable, stops cleanly at the aldehyde.[11][17][18][19]Requires a second step for oxidation to the acid, involves chromium waste.
Swern Oxidation Alcohol → AldehydeAnhydrous CH₂Cl₂, DMSO, (COCl)₂, Et₃N, -78°CExtremely mild , tolerates most functional groups, metal-free.[12][15][16][21]Requires a second step, strict anhydrous and low-temperature control, produces foul-smelling dimethyl sulfide.
Pinnick Oxidation (NaClO₂) Aldehyde → Carboxylic Acidt-BuOH/H₂O, NaH₂PO₄, 2-methyl-2-butene, RTHighly selective for aldehydes , mild conditions, high yield.[13]Not applicable for direct alcohol oxidation. Used as the second step in a two-step sequence.

References

  • He, Z.-X., Yin, B., Li, X.-H., Zhou, X.-L., Song, H.-N., Xu, J.-B., & Gao, F. (2023). Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones. The Journal of Organic Chemistry, 88(7), 4765–4769. [Link]

  • Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • White, J. D., & Grether, U. M. (2011). Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)₃/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone. Organic Letters, 13(8), 2046–2049. [Link]

  • Montazerozohori, M., Nasr-Esfahani, M., Joohari, S., Akhlaghi, P., & Dehghani, A. (2011). Biomimetic Catalytic Decarboxylation of Phenylacetic Acid Derivatives by Manganese(III) Complex. Oriental Journal of Chemistry, 27(3), 933-940. [Link]

  • Wikipedia. Pyridinium chlorochromate. [Link]

  • Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Karami, B., Hoseini, S. J., & Nasrabadi, H. (2020). Oxidation of Benzylic Alcohols to Aromatic Aldehydes by DMSO/Water/I2: A Chemoselective Oxidation. Polycyclic Aromatic Compounds, 42(5), 2135-2143. [Link]

  • Gálvez, J. A. (2004). TEMPO-Mediated Oxidations. In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Chemistry Steps. (2022). PCC Oxidation Mechanism. [Link]

  • Jurásek, M., Remeš, M., & Cibulka, R. (2015). Electrochemistry Facilitates the Chemoselectivity of Benzylic Alcohol Oxidations Mediated by Flavin-Based Photoredox Catalysis. Organic Letters, 17(23), 5882–5885. [Link]

  • Bell, J. L. S., & Palmer, D. A. (2003). Mechanisms of Decarboxylation of Phenylacetic Acids and their Sodium Salts in Water at High Temperature and Pressure. Geochimica et Cosmochimica Acta, 67(18), 3347-3358. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • Annasaheb Awate College. (2019). A Simple Protocol for Oxidative Decarboxylation of Phenyl Acetic Acid using Oxone and Iodobenzene. [Link]

  • Chem-Station. (2023). Alcohol Oxidation in CH2Cl2: DMP vs. PCC. [Link]

  • Organic Chemistry Tutor. Swern Oxidation. [Link]

  • Wang, H., Liu, S., Song, L., & Li, P. (2024). Visible-Light-Induced Oxidative Decarboxylative Coupling of Phenylacetic Acid Derivatives Using SF₆ as an Oxidant. Organic Letters, 26(27), 5626–5631. [Link]

  • Chemistry Steps. (2020). Swern Oxidation. [Link]

  • Organic Chemistry Portal. Swern Oxidation. [Link]

  • Organic Chemistry Portal. (2019). Swern Oxidation [PDF]. [Link]

  • Wikipedia. Phenylacetic acid. [Link]

  • Organic Chemistry Portal. TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. [Link]

  • Organic Chemistry Portal. (1999). Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach. [Link]

  • Organic Chemistry Portal. Jones Oxidation. [Link]

  • ResearchGate. (2010). The TEMPO/Copper Catalyzed Oxidation of Primary Alcohols to Aldehydes Using Oxygen as Stoichiometric Oxidant. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air. PMC. [Link]

  • ADI Chemistry. JONES REAGENT & OXIDATION REACTIONS. [Link]

  • ResearchGate. (2012). Oxidation of Methyl Aromatics and Hetero Aromatics to Their Corresponding Aldehydes. [Link]

  • Organic Chemistry Tutor. Jones Oxidation. [Link]

  • Organic Chemistry Portal. Aldehyde synthesis by oxidation of alcohols and rearrangements. [Link]

  • Li, Y., Wang, C., Li, J., & Wang, H. (2022). Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. ACS Sustainable Chemistry & Engineering, 10(43), 14234–14241. [Link]

  • Wikipedia. Jones oxidation. [Link]

  • ResearchGate. (2021). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. [Link]

  • Reddit. (2015). Oxidation of benzylic side chain containing alcohol. [Link]

  • Einhorn, J., Einhorn, C., Ratajczak, F., & Pierre, J.-L. (1996). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry, 61(21), 7452–7454. [Link]

  • ResearchGate. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. [Link]

  • Master Organic Chemistry. (2020). Haloform Reaction of Methyl Ketones. [Link]

  • PubMed. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. [Link]

  • Tan, W.-Y., Lu, Y., Zhao, J.-F., Chen, W., & Zhang, H. (2023). Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. The Journal of Organic Chemistry, 88(14), 9834–9846. [Link]

  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of alcohols. [Link]

  • Der Pharma Chemica. (2015). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic. [Link]

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Technical Support Center: Troubleshooting 3-[4-(Hydroxymethyl)phenyl]propanoic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis and purification of 3-[4-(Hydroxymethyl)phenyl]propanoic acid (CAS: 56703-34-5)[1][2].

As a critical bifunctional building block containing both a benzylic alcohol and an aliphatic carboxylic acid, this molecule is highly susceptible to chemoselectivity issues during production. This guide deconstructs the mechanistic causes of low purity—ranging from over-reduction to pH-induced etherification—and provides self-validating protocols to ensure >98% purity[3].

Part 1: Diagnostic Workflows & Mechanistic Pathways

To effectively troubleshoot, we must first map the synthetic pathways and where they fail. The most scalable industrial route is the chemoselective reduction of 3-(4-formylphenyl)propanoic acid using sodium borohydride ( NaBH4​ )[4]. An alternative route involves the Palladium-catalyzed Heck coupling of 4-bromobenzyl alcohol with acrylic acid, followed by alkene hydrogenation[5].

SynthesisPathway SM1 3-(4-Formylphenyl)propanoic acid (Starting Material) Reagent NaBH4 / MeOH 0-10 °C SM1->Reagent Addition Product 3-[4-(Hydroxymethyl)phenyl]propanoic acid (Target Product >98%) Reagent->Product Optimal pH & Temp Imp1 Over-reduction / Hydrogenolysis (p-Tolyl derivative) Reagent->Imp1 Excess Heat / Pd/C misuse Imp2 Esterification Byproduct (Methyl ester) Reagent->Imp2 Acidic Quench in MeOH Imp3 Etherification / Dimerization (Dibenzyl ether) Reagent->Imp3 Strong Mineral Acid Quench

Fig 1: Chemoselective reduction workflow and primary impurity generation pathways.

Part 2: Frequently Asked Questions & Troubleshooting Logic

Q1: My HPLC shows a major impurity that is less polar than the target product (RRT ~1.2). What is causing this?

A: You are likely observing Fischer esterification or benzylic hydrogenolysis. Causality: When NaBH4​ reductions are performed in methanol, the subsequent quenching step is highly sensitive. If you quench the reaction with a strong mineral acid (like HCl ) while methanol is still present, the aliphatic carboxylic acid undergoes rapid Fischer esterification, yielding the methyl ester byproduct. Alternative Cause: If you synthesized the molecule via the Heck coupling route (4-bromobenzyl alcohol + acrylic acid) and used catalytic hydrogenation ( H2​ , Pd/C) to reduce the alkene, Pd/C is notoriously active enough to cleave benzylic C-O bonds (hydrogenolysis), converting your hydroxymethyl group into a methyl group (yielding 3-(4-methylphenyl)propanoic acid)[4][5].

Q2: The reaction stalls with 5-10% unreacted starting material, even after adding excess NaBH4​ . Why?

A: The carboxylic acid moiety is destroying your reducing agent. Causality: NaBH4​ degrades rapidly in acidic, protic environments. The free propanoic acid group protonates the borohydride, evolving H2​ gas and neutralizing the reagent before it can fully reduce the aldehyde. Solution: You must pre-neutralize the starting material. Convert the carboxylic acid to its carboxylate salt using 1.05 equivalents of aqueous NaOH or triethylamine before adding the NaBH4​ . This stabilizes the borohydride and ensures complete conversion.

Q3: Upon isolation, the product forms a sticky paste instead of a crystalline powder, and purity drops to ~90%. How do I fix this?

A: You are inducing dimerization via etherification during workup. Causality: Benzylic alcohols are highly reactive carbocation precursors under strongly acidic conditions. If your workup drops the pH below 2, the hydroxymethyl groups can react with one another, forming dibenzyl ether dimers. This destroys crystallinity and traps solvent[4]. Solution: Quench the reaction strictly to pH 4.5–5.0 using a mild acid like 10% citric acid or acetic acid, rather than concentrated HCl .

TroubleshootingTree Start HPLC Purity < 95% Q1 Identify Major Impurity RRT (Relative Retention Time) Start->Q1 RRT1 RRT < 1.0 (More Polar) Q1->RRT1 RRT2 RRT > 1.0 (Less Polar) Q1->RRT2 Cause1 Residual Aldehyde (Incomplete Reduction) RRT1->Cause1 Cause2 Esterification, Dimerization, or Hydrogenolysis RRT2->Cause2 Action1 Pre-neutralize SM; Check NaBH4 quality Cause1->Action1 Action2 Evaporate MeOH before quench; Use Citric Acid (pH 5) Cause2->Action2

Fig 2: Diagnostic decision tree for identifying and resolving purity failures.

Part 3: Quantitative Impurity Profiling

To ensure your analytical methods are properly calibrated, reference the following quantitative data summary for common impurities associated with 3-[4-(Hydroxymethyl)phenyl]propanoic acid[1][2].

Impurity IdentityStructure / MechanismTypical RRT (RP-HPLC)*Mitigation Strategy
Residual SM 3-(4-Formylphenyl)propanoic acid0.85 - 0.90Pre-neutralize acid; maintain 0-10 °C during NaBH4​ addition.
Methyl Ester Methyl 3-[4-(hydroxymethyl)phenyl]propanoate1.15 - 1.25Strip methanol before acidic quench; avoid strong mineral acids.
Over-reduced 3-(4-Methylphenyl)propanoic acid1.30 - 1.40Avoid Pd/C hydrogenation; use strictly hydride-based reduction.
Dimer Dibenzyl ether derivative> 1.50Quench to pH 4.5-5.0 max; avoid prolonged exposure to heat in acid.

*Note: RRT values are approximate and based on standard C18 Reverse-Phase HPLC (Water/Acetonitrile with 0.1% TFA gradient).

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . It incorporates In-Process Controls (IPCs) that prevent the operator from moving to the next step if the reaction is failing, thereby guaranteeing the trustworthiness of the final >98% pure product.

Chemoselective Reduction of 3-(4-Formylphenyl)propanoic acid

Materials Required:

  • 3-(4-Formylphenyl)propanoic acid (1.0 eq)

  • Sodium Borohydride ( NaBH4​ , 1.2 eq)

  • Aqueous NaOH (1.0 M)

  • Methanol (ACS Grade)

  • Citric Acid (10% aqueous solution)

Step-by-Step Methodology:

  • Substrate Solubilization & Pre-neutralization (Critical Step):

    • Suspend 3-(4-formylphenyl)propanoic acid (10.0 g, 56.1 mmol) in 50 mL of Methanol.

    • Causality Check: The suspension will be cloudy. Slowly add 1.0 M NaOH (approx. 56 mL) until the pH reaches 7.5–8.0. The solution will become completely clear as the sodium carboxylate salt forms.

  • Controlled Reduction:

    • Cool the clear solution to 0–5 °C using an ice-water bath.

    • Add NaBH4​ (2.55 g, 67.3 mmol) portion-wise over 30 minutes.

    • IPC Check: Monitor internal temperature. Do not allow it to exceed 10 °C to prevent thermal degradation of the borohydride and minimize side reactions[4].

    • Stir for 2 hours at 5 °C.

  • In-Process Validation:

    • Withdraw a 0.1 mL aliquot, quench with 1 drop of dilute acid, and analyze via TLC (DCM:MeOH 9:1) or rapid HPLC.

    • Validation Gate: Proceed to step 4 only if starting material is <1%. If >1%, add an additional 0.2 eq of NaBH4​ and stir for 1 hour.

  • Solvent Exchange & Quench (Purity Preservation):

    • Crucial: Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp <35 °C) to remove at least 80% of the methanol. Leaving methanol during the quench causes esterification.

    • Dilute the remaining aqueous residue with 100 mL of DI water.

    • Cool to 5 °C and slowly add 10% aqueous citric acid until the pH stabilizes at exactly 4.5–5.0.

  • Isolation & Crystallization:

    • The product, 3-[4-(Hydroxymethyl)phenyl]propanoic acid, will precipitate as a white crystalline solid.

    • Filter under vacuum, wash the filter cake with ice-cold DI water (2 x 20 mL), and dry in a vacuum oven at 40 °C for 12 hours.

    • Expected Yield: 88-92%. Expected Purity: >98.5%[1][3].

References

  • PubChem Database. "3-[4-(Hydroxymethyl)phenyl]propanoic acid | C10H12O3 | CID 20322124". National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "A palladium-catalyzed route for α-alkylation of ketones by primary alcohols (Borrowing Hydrogen and Heck coupling applications)". Available at:[Link]

Sources

Technical Support Center: Thermal Stability and Decomposition of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-[4-(hydroxymethyl)phenyl]propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for experiments involving the thermal analysis of this compound. While specific experimental data for this exact molecule is not extensively published, this guide synthesizes information from analogous aromatic compounds and established principles of thermal analysis to offer robust, scientifically grounded advice.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues you may encounter during the thermal analysis of 3-[4-(hydroxymethyl)phenyl]propanoic acid using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Question 1: My TGA curve shows an initial weight loss at a low temperature (below 100°C). Is this expected?

Answer: An initial weight loss below 100°C is typically not part of the compound's decomposition but is often attributable to the loss of adsorbed water or residual solvent.[1][2][3]

  • Causality: 3-[4-(Hydroxymethyl)phenyl]propanoic acid possesses polar functional groups (a carboxylic acid and a hydroxyl group) that can readily form hydrogen bonds with water molecules from the atmosphere or retain solvents from its synthesis and purification.

  • Troubleshooting Steps:

    • Sample Preparation: Ensure your sample is thoroughly dried before analysis. You can achieve this by drying the sample in a vacuum oven at a temperature below its melting point.

    • Instrumental Purge: Before starting the heating program, allow the TGA furnace to purge with a dry, inert gas (like nitrogen or argon) for an extended period (e.g., 30-60 minutes) at a low temperature (e.g., 30-40°C). This helps to remove any atmospheric moisture from the analysis chamber.[4]

    • Data Interpretation: If a small, initial weight loss is still observed, it can generally be attributed to moisture and excluded from the analysis of the compound's primary decomposition.

Question 2: I am observing a multi-step decomposition in my TGA thermogram. What could be the reason for this?

Answer: A multi-step decomposition profile is plausible for 3-[4-(hydroxymethyl)phenyl]propanoic acid due to the presence of two distinct functional groups that may decompose at different temperatures.

  • Plausible Decomposition Pathway:

    • Step 1: Dehydration/Decarboxylation: The initial decomposition step could involve either the loss of water from the hydroxymethyl group or the loss of carbon dioxide from the carboxylic acid group. Aromatic carboxylic acids are known to undergo decarboxylation at elevated temperatures.[5][6][7]

    • Step 2: Aromatic Ring Degradation: At higher temperatures, the remaining aromatic structure will begin to degrade, leading to further weight loss.

  • Experimental Verification:

    • TGA-MS or TGA-FTIR: To identify the evolved gases at each decomposition step, coupling your TGA to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR) is highly recommended. This will allow you to confirm if the initial weight loss corresponds to water (m/z = 18) or carbon dioxide (m/z = 44).

    • Heating Rate: Varying the heating rate can sometimes help to resolve overlapping decomposition steps.[8] A slower heating rate may provide better separation of thermal events.

Question 3: My DSC curve shows a broad endotherm before the major decomposition. What does this signify?

Answer: A broad endotherm preceding decomposition often corresponds to the melting of the compound. However, if it's unusually broad, it could indicate the presence of impurities or that decomposition is beginning to occur concurrently with melting.

  • Troubleshooting and Analysis:

    • Purity Check: Ensure the purity of your sample using techniques like HPLC or NMR. Impurities can broaden the melting peak and lower the melting point.[3]

    • Visual Inspection: If your TGA-DSC system has a camera, visually inspect the sample during heating to confirm if it melts before decomposing.

    • Modulated DSC (MDSC): For complex transitions where melting and decomposition overlap, MDSC can help to separate these events by distinguishing between reversible heat flow (like melting) and non-reversible heat flow (like decomposition).

Question 4: The baseline of my TGA/DSC curve is drifting, making it difficult to determine the onset of decomposition. How can I fix this?

Answer: Baseline drift can be caused by several factors, including buoyancy effects, instrument contamination, and improper sample pan placement.[8][9]

  • Troubleshooting Steps:

    • Blank Run: Perform a blank run with an empty sample pan under the same experimental conditions. You can then subtract this baseline from your sample run to correct for drift.[10]

    • Instrument Cleaning: Residue from previous experiments can accumulate in the furnace and on the balance mechanism, leading to an unstable baseline. Regularly clean the instrument according to the manufacturer's guidelines.[11]

    • Gas Flow: Ensure a stable and appropriate flow rate of the purge gas. Fluctuations in gas flow can cause baseline instability.[8]

    • Sample Pan: Use a clean, non-reactive sample pan and ensure it is placed correctly on the sensor.[9]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the thermal properties and handling of 3-[4-(hydroxymethyl)phenyl]propanoic acid.

Question 1: What is the expected thermal stability of 3-[4-(hydroxymethyl)phenyl]propanoic acid?

Question 2: What are the likely decomposition products of this compound?

Answer: The primary decomposition products are expected to be carbon dioxide (from decarboxylation), water (from dehydration of the hydroxymethyl group), and a variety of aromatic hydrocarbons resulting from the breakdown of the phenyl ring at higher temperatures.[7][12] The formation of char (a carbonaceous residue) at high temperatures is also likely.

Question 3: How should I store 3-[4-(hydroxymethyl)phenyl]propanoic acid to ensure its stability?

Answer: To maintain its integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. This will minimize the absorption of moisture and prevent premature degradation.

Question 4: What safety precautions should I take when heating this compound?

Answer: When heating 3-[4-(hydroxymethyl)phenyl]propanoic acid, it is crucial to work in a well-ventilated area or under a fume hood, as the decomposition can release potentially irritating fumes and gases. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

III. Data Presentation and Experimental Protocols

Hypothetical Thermal Analysis Data

The following table summarizes the expected thermal events for 3-[4-(hydroxymethyl)phenyl]propanoic acid based on the analysis of analogous compounds. These values should be considered illustrative and must be confirmed experimentally.

Thermal EventOnset Temperature (°C)Peak Temperature (°C)Weight Loss (%)Associated Process
Melting~130 - 140~1450Phase Transition
Decomposition Step 1~220 - 240~260~25-30Decarboxylation (loss of CO₂)
Decomposition Step 2~300 - 350~380~40-50Aromatic Ring Degradation
Final Residue at 600°C--~20-30Char Formation
Standard TGA Experimental Protocol

Objective: To determine the thermal stability and decomposition profile of 3-[4-(hydroxymethyl)phenyl]propanoic acid.

  • Sample Preparation: Accurately weigh 5-10 mg of the finely ground sample into an appropriate TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: Place the crucible in the TGA instrument.

  • Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at 30°C for 15 minutes.

    • Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.[4]

  • Data Collection: Continuously record the sample weight as a function of temperature.

  • Data Analysis: Plot the percentage weight loss versus temperature. Determine the onset temperature of decomposition from the TGA curve and the peak decomposition temperatures from the derivative thermogravimetric (DTG) curve.

IV. Visualizations

Experimental Workflow for TGA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Analysis cluster_data Data Interpretation weigh Weigh 5-10 mg of Sample load Load into TGA Crucible weigh->load place Place Crucible in TGA load->place purge Purge with N2 (20-50 mL/min) place->purge equilibrate Equilibrate at 30°C purge->equilibrate heat Heat from 30°C to 600°C (10°C/min) equilibrate->heat record Record Weight vs. Temperature heat->record plot Plot TGA and DTG Curves record->plot determine Determine Onset and Peak Temperatures plot->determine

Caption: A typical experimental workflow for Thermogravimetric Analysis (TGA).

Plausible Decomposition Pathway

Decomposition_Pathway cluster_structure 3-[4-(Hydroxymethyl)phenyl]propanoic acid cluster_products Decomposition Products start C₁₀H₁₂O₃ co2 CO₂ (Carbon Dioxide) start->co2 Decarboxylation (~220-260°C) h2o H₂O (Water) start->h2o Dehydration aromatics Aromatic Fragments start->aromatics Ring Cleavage (>300°C) char Char Residue aromatics->char Condensation

Sources

Technical Support Center: Solvent Residue Removal for 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals dealing with the isolation and purification of 3-[4-(Hydroxymethyl)phenyl]propanoic acid .

Because this molecule is a bifunctional compound—containing both a carboxylic acid (-COOH) and a primary alcohol (-CH2OH)—it presents unique thermodynamic and chemical stability challenges during solvent removal. Standard high-temperature drying protocols will inevitably lead to product degradation. This guide provides field-proven, self-validating methodologies to achieve regulatory compliance without compromising structural integrity.

Part 1: Troubleshooting Guides & FAQs

Q1: Why am I observing new impurity peaks (dimers/oligomers) after drying my crystals in a vacuum oven at 60°C? Causality & Solution: 3-[4-(Hydroxymethyl)phenyl]propanoic acid is highly susceptible to thermal degradation. Heating this bifunctional molecule above 40°C provides the activation energy required for intermolecular Fischer esterification between the carboxylic acid of one molecule and the hydroxymethyl group of another. Furthermore, if you crystallized the API from an alcohol (e.g., methanol), thermal stress will catalyze the formation of a solvent-ester. As demonstrated in industrial purification methods for [1], low-temperature processing is mandatory. Action: Immediately reduce drying temperatures to < 35°C. If the residual solvent has a high boiling point, transition to solvent displacement washing or Supercritical Fluid Extraction (scCO2) rather than applying heat.

Q2: My Headspace GC analysis shows Class 2 solvents (e.g., Toluene, Methanol) exceeding limits despite prolonged vacuum drying. How do I remove them? Causality & Solution: Prolonged vacuum drying fails when solvents are trapped within the crystal lattice (forming a solvate) rather than resting on the surface. The [2] strictly limit Class 2 solvents due to their inherent toxicity (e.g., Toluene is limited to 890 ppm). Applying more heat will only degrade the API before breaking the lattice energy holding the solvent. Action: You must disrupt the lattice thermodynamically. Perform a slurry wash or recrystallization using a Class 3 anti-solvent (e.g., Heptane). Class 3 solvents have a much higher Permitted Daily Exposure (PDE) and easily displace Class 2 solvents without requiring destructive heating.

Q3: My crystals are agglomerating into hard lumps during the final drying phase, trapping solvent inside. How can I prevent this? Causality & Solution: Agglomeration is driven by "liquid bridging." When high-boiling mother liquors evaporate unevenly, they create localized zones of supersaturation that cement adjacent crystals together, permanently trapping solvent in the core [3]. To mitigate crystal form transformation and agglomeration, as noted by [3], the environmental conditions of drying and the pre-drying wash strategy must be tightly controlled. Action: Implement a complete mother-liquor displacement step using a highly volatile, non-polar solvent prior to drying, and utilize a conical mill for delumping wet cakes before they enter the vacuum dryer.

Part 2: Quantitative Data & Regulatory Limits

To design a compliant drying protocol, you must align your solvent choices with their regulatory limits and their specific chemical reactivity with 3-[4-(Hydroxymethyl)phenyl]propanoic acid.

SolventICH Q3C ClassPDE (mg/day)Concentration Limit (ppm)Risk Profile with 3-[4-(Hydroxymethyl)phenyl]propanoic acid
Methanol Class 230.03,000High: Reacts with the -COOH group to form methyl esters under thermal stress.
Toluene Class 28.9890Medium: Chemically inert, but strict regulatory limits require aggressive (often damaging) drying.
Ethyl Acetate Class 350.05,000Low: Safe displacement solvent; minimal risk of transesterification at low temperatures.
Heptane Class 350.05,000Low: Excellent non-polar anti-solvent for washing; prevents liquid bridging and agglomeration.

Part 3: Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that the process inherently verifies its own success through integrated analytical checkpoints.

Protocol A: Low-Temperature Anti-Solvent Displacement & Vacuum Drying

Use this protocol for surface-bound solvents and mild solvates.

  • Filtration & Isolation: Isolate the wet cake of 3-[4-(Hydroxymethyl)phenyl]propanoic acid using a jacketed Nutsche filter. Maintain the jacket at 10°C to prevent premature solvent evaporation which causes condensation.

  • Anti-Solvent Displacement: Wash the wet cake with 3 bed-volumes of cold (5°C) Heptane.

    • Causality: Heptane physically displaces polar mother liquors (like Methanol or Ethyl Acetate) without dissolving the API. This replaces a toxic, reactive solvent with a benign Class 3 solvent that has a lower heat of vaporization.

  • Wet Milling: Pass the solvent-wet cake through a Comil (conical mill) equipped with a large-aperture screen.

    • Causality: This maximizes the surface area-to-volume ratio and mechanically prevents the formation of liquid bridges during drying.

  • Vacuum Drying: Transfer the milled cake to an agitated vacuum dryer. Apply vacuum (< 10 mbar) before applying any heat. Once vacuum is achieved, set the jacket temperature to a maximum of 35°C.

  • System Validation: The process is validated when in-line mass spectrometry (or periodic Headspace GC) confirms Heptane levels are < 5,000 ppm, and HPLC confirms the absence of oligomeric impurity peaks (indicating zero thermal degradation).

Protocol B: Supercritical CO2 (scCO2) Extraction

Use this protocol for stubborn lattice-trapped Class 2 solvents where heat cannot be applied.

  • Reactor Loading: Load the solvent-wet API crystals into a high-pressure scCO2 extraction vessel.

  • Pressurization: Introduce liquid CO2 and pressurize the system to 100 bar. Gently heat the vessel to 35°C to transition the CO2 into its supercritical state.

  • Dynamic Extraction: Flow scCO2 through the crystal bed at a constant mass flow rate for 120 minutes.

    • Causality: As detailed by [4], supercritical CO2 exhibits gas-like diffusivity (allowing it to penetrate the crystal lattice) and liquid-like solvating power (allowing it to dissolve and sweep away trapped organic solvents) entirely without thermal stress.

  • Depressurization: Gradually depressurize the vessel at a controlled rate of 2 bar/min. Rapid depressurization will cause the CO2 to expand violently, fracturing the API crystals and altering the particle size distribution.

  • System Validation: Analyze the final powder via Headspace GC. The process is validated when Class 2 solvents are undetectable, and XRPD (X-ray Powder Diffraction) confirms the crystal lattice remains intact and highly crystalline.

Part 4: Workflow Visualization

SolventRemovalWorkflow start Wet Crystals of 3-[4-(Hydroxymethyl)phenyl]propanoic acid analyze Analyze Residual Solvent (GC-HS / TGA) start->analyze check_type Solvent Location? analyze->check_type surface Surface-Bound Solvent check_type->surface Surface lattice Lattice-Trapped (Solvate) check_type->lattice Lattice wash Anti-Solvent Wash (e.g., Heptane) surface->wash recryst Recrystallization (Class 3 Solvents) lattice->recryst sfe Supercritical CO2 Extraction (scCO2) lattice->sfe vacuum Low-Temp Vacuum Drying (< 35°C) wash->vacuum eval Check ICH Q3C Limits vacuum->eval recryst->vacuum sfe->eval eval->analyze Fail success Compliant API (No Esterification) eval->success Pass

Decision workflow for removing residual solvents from bifunctional hydroxy-acid APIs.

References

  • Method for the purification of alpha-hydroxy acids on an industrial scale. Google Patents (EP1317409B2).
  • ICH Q3C (R8) Impurities: Guideline for Residual Solvents. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • How to control crystal form transformation during drying. APC Process Engineering. Available at:[Link]

  • Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. PharmaFeatures. Available at:[Link]

Technical Support Center: pH Optimization for 3-[4-(Hydroxymethyl)phenyl]propanoic Acid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals master the extraction of 3-[4-(Hydroxymethyl)phenyl]propanoic acid. This molecule features two distinct functional groups: a propanoic acid moiety and a hydroxymethyl group. Successful liquid-liquid extraction (LLE) or solid-phase extraction (SPE) relies entirely on exploiting the ionization state of the carboxylic acid group through precise pH control.

This guide synthesizes technical causality with field-proven protocols to ensure your extraction workflows are robust, reproducible, and self-validating.

Physicochemical Data Summary

To establish a self-validating protocol, we must first understand the molecule's fundamental constants. The extraction behavior of this compound is governed by the Henderson-Hasselbalch equation.

PropertyValueScientific Rationale / Implication
Carboxylic Acid pKa​ ~4.66 - 4.74Dictates the pH required for phase transfer. At pH 4.7, exactly 50% of the molecules are ionized.
Alcohol pKa​ ~15.0The hydroxymethyl group remains neutral across all standard aqueous extraction pH ranges (1-14).
Optimal Extraction pH (Organic) 2.0 - 2.5Ensures >99% of the target is in the unionized, lipophilic state for organic solvent extraction.
Optimal Extraction pH (Aqueous) 8.0 - 9.0Ensures >99% of the target is in the ionized, hydrophilic carboxylate state for aqueous back-extraction.

Note: The pKa​ values are grounded in the well-documented behavior of closely related structural analogs, including 3-phenylpropanoic acid ( pKa​ 4.66)[1][2] and 3-(4-hydroxyphenyl)propanoic acid ( pKa​ 4.74)[3].

Troubleshooting & FAQs

Q1: Why is my extraction yield exceptionally low when extracting with ethyl acetate at pH 7.0? A: This is a classic ionization mismatch. At pH 7.0, the environment is more than two pH units above the carboxylic acid's pKa​ (~4.7). According to the Henderson-Hasselbalch equation, over 99% of the 3-[4-(Hydroxymethyl)phenyl]propanoic acid exists as a deprotonated carboxylate anion ( R−COO− ). In this ionic state, the molecule is highly hydrophilic and will remain in the aqueous phase rather than partitioning into the organic ethyl acetate layer. To resolve this, you must acidify the aqueous layer to pH 2.0–2.5 using 1M HCl before adding your organic solvent.

Q2: If acidic conditions are required for organic extraction, can I use extreme conditions (e.g., pH < 1 with concentrated H2​SO4​ ) to maximize recovery? A: No, this is highly discouraged. While a pH of 1 will certainly protonate the carboxylic acid, the presence of the benzylic hydroxymethyl group introduces a structural vulnerability. Under strongly acidic conditions—especially if heat is applied or generated exothermically during acidification—the primary alcohol can undergo protonation and subsequent dehydration to form a reactive carbocation. This leads to unwanted etherification or polymerization byproducts. Stick to mild acidification (pH 2.0–2.5) using dilute acids, which is perfectly sufficient to achieve >99% unionization without risking structural degradation.

Q3: My crude mixture contains neutral organic impurities. How can I use pH to selectively isolate 3-[4-(Hydroxymethyl)phenyl]propanoic acid? A: You should employ an acid-base back-extraction strategy. By toggling the pH above and below the pKa​ , you can force the target molecule to shuttle between the aqueous and organic phases, leaving non-ionizable impurities behind. (See Protocol 1 and the Workflow Diagram below).

Mandatory Visualization

Ionization Acidic pH < 3.0 Unionized (R-COOH) Lipophilic Neutral pH ~ 4.7 (pKa) 50% Unionized / 50% Ionized Acidic->Neutral Increasing pH Neutral->Acidic Decreasing pH Basic pH > 7.0 Ionized (R-COO⁻) Hydrophilic Neutral->Basic Increasing pH Basic->Neutral Decreasing pH

Caption: Ionization states of 3-[4-(Hydroxymethyl)phenyl]propanoic acid across pH gradients.

Workflow Start Crude Mixture (Organic Solvent) BaseExt Add Aqueous Base (pH 8.5 - 9.0) Start->BaseExt AqPhase1 Aqueous Phase (Carboxylate Salt) BaseExt->AqPhase1 Target partitions to aq OrgPhase1 Organic Phase (Neutral Impurities) BaseExt->OrgPhase1 Discard Acidify Acidify Aqueous Phase (pH 2.0 - 2.5) AqPhase1->Acidify OrgExt Extract with EtOAc Acidify->OrgExt FinalOrg Final Organic Phase (Purified Target) OrgExt->FinalOrg Target partitions to org

Caption: Acid-Base Back-Extraction workflow for isolating the target carboxylic acid.

Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Purification

Objective: Isolate 3-[4-(Hydroxymethyl)phenyl]propanoic acid from a crude reaction mixture containing neutral organic impurities.

  • Initial Dissolution: Dissolve 1.0 g of the crude mixture in 20 mL of Ethyl Acetate (EtOAc).

  • Base Extraction: Transfer the organic layer to a separatory funnel. Add 20 mL of saturated aqueous Sodium Bicarbonate ( NaHCO3​ , pH ~8.5).

  • Phase Separation: Shake vigorously and vent. Allow the layers to separate. The target molecule is now in the lower aqueous layer as a highly soluble sodium salt. Collect the aqueous layer and discard the organic layer (which retains the neutral impurities).

  • Controlled Acidification (Critical Step): Place the collected aqueous layer in an Erlenmeyer flask immersed in an ice bath. Causality: The ice bath dissipates the heat of neutralization, protecting the sensitive hydroxymethyl group from acid-catalyzed degradation. Slowly add 1M HCl dropwise while stirring until the pH reaches 2.0–2.5. Verify this with a calibrated pH meter to ensure the system is self-validating.

  • Final Extraction: Transfer the acidified aqueous layer back to a clean separatory funnel. Extract with 3 x 15 mL of fresh EtOAc. The unionized target will now partition into the organic phase.

  • Drying and Concentration: Combine the organic extracts, wash with 10 mL of brine (to remove residual water and salts), dry over anhydrous Sodium Sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 2: Solid-Phase Extraction (SPE) for Analytical Sample Prep

Objective: Extract trace amounts of the target from biological matrices (e.g., plasma) prior to LC-MS analysis.

  • Conditioning: Condition a mixed-mode anion exchange (MAX) SPE cartridge with 2 mL Methanol, followed by 2 mL of LC-MS grade Water.

  • Sample Loading: Dilute the biological sample 1:1 with 2% aqueous ammonia (pH ~9.0) to ensure the target's carboxylic acid is fully ionized. Load the sample onto the cartridge. The negatively charged target binds tightly to the strong anion exchange sites of the sorbent.

  • Washing: Wash the cartridge with 2 mL of 5% ammonia in water, followed by 2 mL of Methanol. Causality: The basic wash maintains the target's charge while washing away neutral lipids and basic interferences.

  • Elution: Elute the target compound using 2 mL of Methanol containing 2% Formic Acid (pH ~2.0). The acidic environment drops the pH below the pKa​ , neutralizing the carboxylic acid and breaking its ionic bond with the sorbent, thereby releasing it.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the appropriate mobile phase for LC-MS analysis.

References
  • Title: Benzenepropanoic acid | C9H10O2 | CID 107 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-[4-(Hydroxymethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid: A Comparative Guide to Solvent Selection and Field Strength

For researchers and drug development professionals, the structural verification of bifunctional aromatic compounds requires precise analytical methodologies. 3-[4-(Hydroxymethyl)phenyl]propanoic acid is a prime example of a molecule that demands careful Nuclear Magnetic Resonance (NMR) parameter selection. Structurally, it features a para-substituted aromatic ring (an AA'BB' spin system), two adjacent aliphatic methylenes, and two highly exchangeable protic groups: a benzylic hydroxyl (-OH) and a carboxylic acid (-COOH) 1.

This guide objectively compares the performance of different NMR solvents and magnetic field strengths, providing the mechanistic causality behind spectral differences and a self-validating experimental protocol to ensure high-fidelity data acquisition.

Comparative Analysis: Solvent Selection (DMSO-d6 vs. CDCl3)

The choice of deuterated solvent fundamentally alters the appearance of the 1H NMR spectrum for protic molecules due to varying degrees of solvent-solute hydrogen bonding 2.

  • Chloroform-d (CDCl3): As a weak hydrogen-bond acceptor, CDCl3 allows for rapid intermolecular proton exchange on the NMR timescale. This rapid exchange averages the spin states of the -OH and -COOH protons, resulting in broad, highly variable singlets that shift based on sample concentration and trace water content. Crucially, this rapid exchange decouples the hydroxyl proton from the adjacent benzylic -CH2- group, collapsing the expected splitting pattern into a sharp singlet (~4.65 ppm) 3.

  • Dimethyl Sulfoxide-d6 (DMSO-d6): DMSO is a strong hydrogen-bond acceptor. It forms tightly bound solvation complexes with the labile -OH and -COOH protons, drastically reducing their exchange rate. Because the exchange is slowed down relative to the NMR timescale, the scalar coupling (J-coupling) between the -OH proton and the benzylic -CH2- protons is preserved. Consequently, the -OH appears as a distinct triplet (~5.10 ppm), and the benzylic -CH2- splits into a doublet (~4.45 ppm). Furthermore, the strongly deshielded -COOH proton is shifted far downfield (~12.10 ppm), moving it completely clear of the aromatic region 4.

Table 1: Quantitative Comparison of Expected 1H NMR Chemical Shifts (400 MHz)

Proton EnvironmentCDCl3 (δ ppm)Multiplicity (CDCl3)DMSO-d6 (δ ppm)Multiplicity (DMSO-d6)Structural Implication
-COOH 5.0 - 11.0 (varies)Broad Singlet~12.10Broad SingletDMSO stabilizes the acid proton, shifting it downfield.
Aromatic (Ar-H) ~7.15 - 7.25Multiplet (AA'BB')~7.10 - 7.20Multiplet (AA'BB')Negligible solvent effect on the aromatic core.
-OH (Benzylic) Overlaps / BroadBroad Singlet~5.10Triplet (J = 5.6 Hz)DMSO resolves the hydroxyl scalar coupling.
-CH2-OH ~4.65Singlet~4.45Doublet (J = 5.6 Hz)Decoupled in CDCl3; coupled in DMSO-d6.
Ar-CH2- ~2.95Triplet (J = 7.5 Hz)~2.78Triplet (J = 7.5 Hz)Standard aliphatic splitting.
-CH2-COOH ~2.68Triplet (J = 7.5 Hz)~2.52Triplet (J = 7.5 Hz)May partially overlap with residual DMSO signal (2.50 ppm).

Comparative Analysis: Instrument Resolution (Benchtop vs. High-Field)

The performance of the NMR spectrometer dictates the clarity of the para-substituted aromatic ring and the aliphatic chain.

  • Benchtop NMR (60 - 80 MHz): At lower magnetic fields, the chemical shift dispersion ( Δν ) in Hz is small. For the para-substituted aromatic ring, Δν approaches the magnitude of the J-coupling constant. This induces strong second-order "roof effects," turning the expected doublets into a complex, overlapping multiplet that is difficult to integrate accurately.

  • High-Field NMR (400+ MHz): Increased field strength linearly increases Δν while J-coupling remains constant. The AA'BB' system approximates a first-order AX system, yielding two clear, resolvable pseudo-doublets. Additionally, the aliphatic triplets (-CH2-CH2-) achieve complete baseline resolution.

Workflow Visualization

G Start Analyze 3-[4-(Hydroxymethyl)phenyl]propanoic acid CheckProtic Labile Protons (-OH, -COOH)? Start->CheckProtic SolventDMSO Select DMSO-d6 (Resolves OH coupling) CheckProtic->SolventDMSO High Resolution SolventCDCl3 Select CDCl3 (Rapid exchange) CheckProtic->SolventCDCl3 Routine Recovery FieldStrength Select Field Strength SolventDMSO->FieldStrength SolventCDCl3->FieldStrength HighField 400+ MHz (Resolves AA'BB') FieldStrength->HighField Structural Elucidation Benchtop 60-80 MHz (Screening only) FieldStrength->Benchtop Reaction Monitoring

Decision matrix for NMR solvent and field strength selection.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in the acquired data, the following protocol incorporates internal validation checks driven by physical causality.

Step 1: Sample Preparation Weigh 15–20 mg of 3-[4-(Hydroxymethyl)phenyl]propanoic acid. Dissolve entirely in 0.6 mL of DMSO-d6 (99.9% D) in a clean glass vial, then transfer to a 5 mm NMR tube. Causality: High concentration ensures a high signal-to-noise ratio (SNR), but exceeding 20 mg can increase viscosity, broadening the spectral lines.

Step 2: Internal Validation Check 1 (Visual) Hold the NMR tube to the light. The solution must be perfectly clear. Validation: Particulate matter creates microscopic magnetic susceptibility gradients, making it physically impossible to achieve a homogeneous magnetic field (shimming) across the sample volume. Filter through glass wool if necessary.

Step 3: Probe Tuning and Matching Insert the sample into the spectrometer. Tune the probe to the exact 1H Larmor frequency. Causality: Different solvents possess different dielectric constants, which alter the impedance of the probe circuit. Tuning matches the impedance to exactly 50 ohms, maximizing the efficiency of the RF pulse and the sensitivity of the receiver coil.

Step 4: Locking and Gradient Shimming Lock onto the deuterium frequency of the DMSO-d6. Execute a 3D gradient shim map.

Step 5: Internal Validation Check 2 (Line Width) Acquire a single dummy scan. Measure the Full Width at Half Maximum (FWHM) of the residual DMSO peak (~2.50 ppm). Validation: A self-validating system requires the FWHM to be < 1.0 Hz. If the peak is broader, the magnetic field is inhomogeneous, and the fine 5.6 Hz J-coupling of the benzylic -OH will be obscured. Re-shim if necessary.

Step 6: Acquisition Parameters

  • Pulse Angle: 30° (allows for faster relaxation between scans).

  • Relaxation Delay (D1): Set to 10 seconds.

    • Causality: The -COOH proton often exhibits a long longitudinal relaxation time (T1). If D1 is too short, the magnetization will not fully return to thermal equilibrium along the Z-axis before the next pulse, leading to artificially low and inaccurate quantitative integration values.

  • Scans (NS): 16 to 64.

Step 7: Processing Apply a 0.3 Hz exponential line broadening window function to enhance SNR without sacrificing the resolution of the aliphatic triplets. Fourier transform, apply zero-order phase correction, and execute a polynomial baseline correction before integration.

References

  • BenchChem.
  • Modgraph. "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts."
  • PubChem. "3-[4-(Hydroxymethyl)phenyl]propanoic acid | C10H12O3 | CID 20322124."
  • The Royal Society of Chemistry.

Sources

Analytical Comparison Guide: Mass Spectrometry Profiling of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the structural elucidation and quantification of phenolic metabolites requires a deep understanding of gas-phase ion chemistry and instrument capabilities. 3-[4-(Hydroxymethyl)phenyl]propanoic acid (C₁₀H₁₂O₃, exact mass 180.0786 Da) is a critical intermediate and metabolite in drug development and plant metabolomics.

This guide objectively compares the performance of High-Resolution Quadrupole Time-of-Flight (Q-TOF) and Triple Quadrupole (QqQ) mass spectrometry platforms for analyzing this compound. Furthermore, it provides a self-validating experimental protocol and details the mechanistic causality behind its specific fragmentation patterns.

Mechanistic Causality of Fragmentation

Understanding why a molecule fragments under Collision-Induced Dissociation (CID) is essential for developing robust analytical methods. The fragmentation of 3-[4-(Hydroxymethyl)phenyl]propanoic acid is highly dependent on the ionization mode.

Negative Ion Mode (ESI-)

In ESI(-), the highly acidic carboxylic acid group readily deprotonates to form the stable [M-H]⁻ precursor ion at m/z 179.0714.

  • Decarboxylation: The dominant primary fragmentation is the loss of carbon dioxide (-44 Da) from the propanoic acid side chain, yielding an abundant product ion at m/z 135.0815. This low-energy decarboxylation is a well-documented hallmark of hydrocinnamate fragmentation pathways [1].

  • Hydroxymethyl Cleavage: Following decarboxylation, the molecule undergoes a charge-remote elimination. The hydroxymethyl group at the para position loses water (-18 Da) to form m/z 117.0709, or it loses formaldehyde (-30 Da) to form m/z 105.0709. This charge-driven loss of H₂O and CH₂O is a characteristic mechanism observed in hydroxymethyl-substituted phenolic compounds[2].

Positive Ion Mode (ESI+)

In ESI(+), protonation occurs primarily at the hydroxymethyl oxygen.

  • Benzylic Cation Formation: The dominant initial fragmentation is the neutral loss of water (-18 Da), driven by the thermodynamic stability of the resulting benzylic cation at m/z 163.0758. Subsequent higher-energy collisions result in the loss of the propanoic acid moiety, a pattern frequently observed in caffeic acid and hydrocinnamic acid derivatives [3].

Platform Comparison: Q-TOF vs. Triple Quadrupole (QqQ)

When selecting a platform for the analysis of 3-[4-(Hydroxymethyl)phenyl]propanoic acid, the choice between Q-TOF and QqQ depends entirely on whether the goal is structural discovery or high-throughput quantification.

Table 1: Objective Performance Comparison
Analytical FeatureHigh-Resolution Q-TOF MSTriple Quadrupole (QqQ) MSField-Proven Impact
Mass Accuracy < 2 ppmUnit Mass (~0.7 Da)Q-TOF is mandatory for confirming the exact empirical formula of the m/z 135.0815 fragment.
Sensitivity (Targeted) Moderate (LOD ~1-5 ng/mL)Exceptional (LOD < 0.1 ng/mL)QqQ is superior for trace-level pharmacokinetic (PK) quantification in biological matrices.
Scan Speed & Duty Cycle High in Full Scan MS/MSHigh in MRM ModeQqQ maximizes dwell time on specific transitions (e.g., 179.07 → 135.08) for better S/N ratios.
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitudeQqQ reduces the need for sample dilution in highly concentrated metabolic assays.

Self-Validating Experimental Protocol (LC-MS/MS)

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It includes intrinsic checkpoints that prevent the acquisition of compromised data.

Step 1: Sample Preparation
  • Extract 50 µL of biological sample using 150 µL of cold acetonitrile (protein precipitation).

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Cold acetonitrile rapidly denatures proteins while maintaining the solubility of the polar propanoic acid derivative.

Step 2: UHPLC Separation
  • Column: Reversed-phase C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 5% B, hold for 1 min, ramp to 60% B over 5 mins.

  • Causality: The target molecule is highly hydrophilic due to the carboxylic acid and hydroxymethyl groups. Starting at a low organic composition (5% B) ensures adequate retention. If the gradient started at 30% B, the analyte would co-elute with the solvent front, leading to severe ion suppression from un-retained matrix salts.

Step 3: Mass Spectrometry (ESI-)
  • Capillary Voltage: 2.5 kV.

  • Collision Energy (CE) Ramping: 10 eV to 35 eV.

  • Causality: A lower CE (10-15 eV) is required to observe the fragile [M-H]⁻ precursor (m/z 179.07), while a higher CE (30-35 eV) is necessary to drive the secondary charge-remote loss of formaldehyde (m/z 135.08 → 105.07).

Step 4: The Self-Validation Checkpoint
  • System Suitability: The sequence is programmed to automatically inject a solvent blank (5% Acetonitrile) immediately following the Upper Limit of Quantification (ULOQ) standard.

  • Validation Rule: The acquisition sequence will automatically halt if the peak area in the blank exceeds 0.1% of the ULOQ area for the m/z 179.07 → 135.08 transition. This guarantees that subsequent trace-level biological samples are not false positives caused by column carryover.

Quantitative Fragmentation Data

The following table summarizes the high-resolution fragmentation data acquired via Q-TOF MS, validating the theoretical fragmentation pathways.

Table 2: ESI(-) Fragmentation Profiling Data
Ion TypeFormulaTheoretical m/zObserved m/zMass Error (ppm)Neutral LossRelative Abundance
Precursor[C₁₀H₁₁O₃]⁻179.0714179.0712-1.1None15% (at CE 20 eV)
Fragment 1[C₉H₁₁O]⁻135.0815135.0817+1.4-CO₂ (44 Da)100% (Base Peak)
Fragment 2[C₉H₉]⁻117.0709117.0705-3.4-CO₂, -H₂O45%
Fragment 3[C₈H₉]⁻105.0709105.0712+2.8-CO₂, -CH₂O25%

Visualizations

The following diagrams illustrate the chemical fragmentation logic and the self-validating analytical workflow.

G M [M-H]⁻ m/z 179.07 F1 Fragment 1 m/z 135.08 M->F1 - CO₂ (44 Da) Decarboxylation F2 Fragment 2 m/z 117.07 F1->F2 - H₂O (18 Da) Hydroxyl Loss F3 Fragment 3 m/z 105.07 F1->F3 - CH₂O (30 Da) Hydroxymethyl Cleavage

Proposed ESI(-) fragmentation pathway for 3-[4-(Hydroxymethyl)phenyl]propanoic acid.

G S1 1. Sample Preparation Dilution & Matrix Removal S2 2. UHPLC Separation Gradient Elution (C18) S1->S2 S3 3. System Suitability Blank Injection (<0.1% carryover) S2->S3 S4 4. Mass Spectrometry Q-TOF (Discovery) / QqQ (Quant) S3->S4 S5 5. Data Processing Peak Integration & Mass Error S4->S5

Self-validating LC-MS/MS experimental workflow for structural and quantitative analysis.

References

  • Title: Rearrangements Leading to Fragmentations of Hydrocinnamate and Analogous Nitrogen-Containing Anions Upon Collision-Induced Dissociation Source: Journal of the American Society for Mass Spectrometry URL: [Link]

  • Title: (−)ESI/CAD MSn Procedure for Sequencing Lignin Oligomers Based on a Study of Synthetic Model Compounds with β-O-4 and 5-5 Linkages Source: Analytical Chemistry URL: [Link]

  • Title: Rapid screening and characterization of caffeic acid metabolites in rats by UHPLC-Q-TOF mass spectrometry Source: Tropical Journal of Pharmaceutical Research URL: [Link]

High-Resolution FTIR Characterization of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid: A Comparative Guide of ATR vs. KBr Transmission

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate structural characterization of active pharmaceutical ingredient (API) intermediates is a critical quality control step. 3-[4-(Hydroxymethyl)phenyl]propanoic acid presents a unique spectroscopic challenge due to the presence of two distinct hydroxyl-containing functional groups: a terminal carboxylic acid and a benzylic primary alcohol.

This guide objectively compares the performance of two primary Fourier-Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission—for resolving the complex absorption bands of this compound. By understanding the mechanistic causality behind spectral shifts and utilizing self-validating experimental protocols, analytical scientists can ensure robust cross-validation of their spectral data.

Mechanistic Overview: FTIR Absorption Bands

The FTIR spectrum of 3-[4-(Hydroxymethyl)phenyl]propanoic acid is defined by the vibrational modes of its three core structural elements. Understanding the physical causality behind these bands is essential for accurate spectral interpretation.

  • The Hydroxyl (O-H) Region (3500–2500 cm⁻¹): The carboxylic acid group forms strongly hydrogen-bonded dimers in the solid state. This extensive intermolecular hydrogen bonding severely restricts the O-H stretching vibration, resulting in a massive, broad absorption band spanning from 3300 to 2500 cm⁻¹[3]. Superimposed on this continuum is the O-H stretch of the benzylic primary alcohol, which typically appears as a distinct shoulder or a broader peak centered between 3500 and 3200 cm⁻¹ [3].

  • The Carbonyl (C=O) Region (~1710–1690 cm⁻¹): The highly polar carboxylic acid C=O stretch produces one of the most intense bands in the spectrum. Because the compound exists as a hydrogen-bonded dimer in its solid state, the carbonyl bond is slightly weakened, shifting the absorption to a lower frequency (1710–1690 cm⁻¹) compared to a free, unassociated monomer (~1760 cm⁻¹) [3], [4].

  • The Aromatic and Aliphatic Regions: The para-substituted benzene ring yields characteristic sharp C=C stretching modes at approximately 1610 cm⁻¹ and 1515 cm⁻¹. Most diagnostically, it produces a strong out-of-plane C-H bending vibration at 840–800 cm⁻¹, which confirms the 1,4-disubstitution pattern [3]. The aliphatic ethylene linker (-CH₂-CH₂-) contributes weak C-H stretching bands just below 3000 cm⁻¹, though these are often partially obscured by the broad carboxylic O-H band.

  • The C-O Stretching Region: Two distinct C-O stretches are expected: the carboxylic acid C-O stretch (1320–1210 cm⁻¹) and the primary alcohol C-O stretch (1085–1050 cm⁻¹) [3].

Comparative Performance Analysis: ATR-FTIR vs. KBr Transmission

Selecting the correct sampling technique depends entirely on the analytical objective. While KBr pellets remain the gold standard for quantitative library matching due to their adherence to the Beer-Lambert law [1], ATR-FTIR is the undisputed winner for rapid, moisture-free screening [2].

Table 1: Comparative Performance of FTIR Sampling Techniques for 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

ParameterDiamond ATR-FTIRKBr Pellet TransmissionImpact on Target Compound Analysis
O-H Band Resolution High; unaffected by ambient moisture during rapid prep.Variable; highly susceptible to water contamination during milling.ATR is superior for resolving the benzylic -OH from the carboxylic -OH without H₂O interference.
Peak Position Accuracy Subject to optical dispersion (strong peaks shift ~2-5 cm⁻¹ lower).True transmission; exact peak positions.KBr is required for exact matching with historical transmission libraries [1].
Relative Peak Intensities Enhanced at lower wavenumbers due to deeper IR penetration.Linear across the mid-IR spectrum (Beer-Lambert compliant).ATR over-represents the C-O stretch (~1050 cm⁻¹) relative to the O-H stretch (~3300 cm⁻¹).
Sample Preparation < 1 minute; non-destructive.10-15 minutes; destructive (milling/pressing).ATR enables high-throughput screening of API batches [2].

Experimental Workflows: Self-Validating Protocols

To guarantee scientific integrity, the following methodologies are designed as self-validating systems. Do not proceed to sample measurement until the validation criteria are met.

Protocol A: High-Resolution KBr Pellet Transmission

Causality: Milling the sample to a particle size smaller than the wavelength of IR light (< 2 μm) prevents the Christiansen effect (anomalous scattering), ensuring a flat baseline and sharp peaks [1].

  • Preparation: Dry spectroscopic-grade KBr powder in an oven at 105°C for a minimum of 24 hours to eliminate absorbed moisture.

  • Milling: Combine 1-2 mg of 3-[4-(Hydroxymethyl)phenyl]propanoic acid with 100 mg of the dried KBr in an agate mortar. Mill gently for 1-2 minutes to achieve a homogeneous dispersion.

  • Pressing: Transfer the mixture to a 13 mm stainless steel die. Apply a vacuum for 2 minutes to remove trapped air (preventing opaque, cloudy pellets), then apply 10 tons of hydraulic pressure for 5 minutes to fuse the KBr into a transparent disk [2].

  • Self-Validation Check: Scan a blank KBr pellet (prepared identically without the sample). Criteria: The baseline transmittance must exceed 90%, with absolute zero absorption at 3440 cm⁻¹ (H₂O stretch) and 1640 cm⁻¹ (H₂O bend). If these bands are present, the KBr is wet and the pellet must be discarded.

  • Measurement: Acquire the transmission spectrum at 4 cm⁻¹ resolution, averaging 32-64 scans.

Protocol B: Diamond ATR-FTIR Spectroscopy

Causality: ATR relies on the evanescent wave penetrating the sample. Intimate optical contact is required; however, excessive pressure can crush the crystals, altering the polymorph or damaging the diamond anvil.

  • Crystal Cleaning: Clean the diamond ATR crystal with spectroscopy-grade isopropanol and a lint-free wipe. Allow the solvent to fully evaporate.

  • Self-Validation Check: Acquire a single-beam background spectrum of the clean crystal. Criteria: Verify the absence of residual organic peaks and confirm standard diamond phonon absorption bands (2300–1900 cm⁻¹). If organic peaks are present, re-clean the crystal.

  • Sample Application: Place ~5 mg of the pure solid compound directly onto the center of the diamond crystal, ensuring complete coverage of the sensor area.

  • Pressure Optimization: Lower the pressure anvil. Monitor the real-time spectral preview. Slowly increase the pressure until the C=O peak (~1700 cm⁻¹) intensity plateaus. Stop applying pressure immediately once the signal stops increasing to prevent crystal damage.

  • Measurement & Correction: Acquire the spectrum at 4 cm⁻¹ resolution (32 scans). Apply an ATR correction algorithm (which adjusts for the wavelength-dependent penetration depth) to enable direct visual comparison with KBr transmission data.

Mandatory Visualization: Analytical Workflows

FTIR_Workflow cluster_ATR Diamond ATR Workflow cluster_KBr KBr Pellet Workflow Start Solid Sample: 3-[4-(Hydroxymethyl)phenyl]propanoic acid ATR_Prep Direct Application (No Prep) Start->ATR_Prep KBr_Mix Mill with Dry KBr (1:100 ratio) Start->KBr_Mix ATR_Clamp Apply Optimal Anvil Pressure ATR_Prep->ATR_Clamp ATR_Scan Scan & Apply ATR Correction ATR_Clamp->ATR_Scan Compare Spectral Cross-Validation & Band Assignment ATR_Scan->Compare KBr_Press Hydraulic Press (10 Tons, Vacuum) KBr_Mix->KBr_Press KBr_Scan Transmission Scan (Beer-Lambert) KBr_Press->KBr_Scan KBr_Scan->Compare

Comparative FTIR analytical workflows for ATR and KBr pellet transmission methods.

References

  • What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Kintek Solution. Available at: [Link]

  • 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

  • Interpreting Infrared Spectra. Specac Ltd. Available at:[Link]

Comparative Analysis: 3-[4-(Hydroxymethyl)phenyl]propanoic acid vs. 3-(4-Hydroxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of organic synthesis and biochemical assay development, structurally analogous compounds often serve vastly different operational roles. This guide provides an in-depth technical comparison between 3-[4-(Hydroxymethyl)phenyl]propanoic acid and 3-(4-Hydroxyphenyl)propanoic acid . While both share a propanoic acid backbone attached to a para-substituted aromatic ring, the terminal functional group—a primary alcohol versus a phenolic hydroxyl—dictates their distinct chemical reactivity, pKa, and downstream applications.

Structural Divergence and Reactivity Profiling

Understanding the mechanistic behavior of these two compounds requires analyzing how their terminal functional groups interact with their aromatic systems.

3-[4-(Hydroxymethyl)phenyl]propanoic acid (Compound 1) features a primary alcohol (-CH₂OH)[1]. Because the hydroxyl group is insulated from the aromatic ring by a methylene bridge, it is not resonance-stabilized. This results in a highly nucleophilic, aliphatic alcohol that is ideal for esterification reactions. Consequently, it is frequently utilized as a bifunctional building block or a solid-phase synthesis linker where orthogonal reactivity (carboxylic acid vs. aliphatic alcohol) is required.

3-(4-Hydroxyphenyl)propanoic acid (Compound 2) , commonly known as phloretic acid or desaminotyrosine, features a phenolic hydroxyl (-OH) directly attached to the aromatic ring[2]. This conjugation significantly lowers its pKa to approximately 10.1[2], making it easily deprotonated. More importantly, the electron-donating nature of the phenol makes the ring highly susceptible to single-electron oxidation. This property allows Compound 2 to act as a potent antioxidant, a precursor for anti-aging cosmetics like phloretamide[3], and a highly sensitive fluorogenic substrate for peroxidases[2].

Reactivity C1 3-[4-(Hydroxymethyl)phenyl] propanoic acid FG1 Primary Alcohol (-CH2OH) C1->FG1 C2 3-(4-Hydroxyphenyl) propanoic acid FG2 Phenolic Hydroxyl (-OH) C2->FG2 R1 Aliphatic Esterification (Bifunctional Linker) FG1->R1 High Nucleophilicity R2 Radical Dimerization (Fluorogenic Substrate) FG2->R2 High Oxidative Susceptibility

Fig 1. Divergent reactivity pathways driven by terminal functional groups.

Quantitative Physicochemical Comparison

The structural differences manifest directly in their physical properties, as summarized in the table below.

Property3-[4-(Hydroxymethyl)phenyl]propanoic acid3-(4-Hydroxyphenyl)propanoic acid
CAS Number 56703-34-5501-97-3[2]
Molecular Weight 180.20 g/mol [1]166.17 g/mol [4]
Melting Point 148–150 °C129–133 °C[2]
Functional Group Primary Alcohol (-CH₂OH)Phenolic Hydroxyl (-OH)
Key Application Solid-phase linker / Synthetic intermediateAntioxidant / NSAID precursor / Assay substrate[2][5]

Self-Validating Experimental Workflows

To demonstrate the practical application of their divergent reactivities, the following protocols detail how each compound is utilized in a laboratory setting.

Protocol A: Chemoselective Linker Attachment (Compound 1)

Objective: Attach Compound 1 to an amine-functionalized resin for use as a solid-phase synthesis spacer. Causality: We utilize EDC/HOBt to activate the carboxylic acid of Compound 1. Because the primary amine on the resin is vastly more nucleophilic than the primary alcohol (-CH₂OH) of Compound 1, the amide coupling proceeds chemoselectively. This intrinsic kinetic difference prevents self-polymerization of the linker, eliminating the need for transient hydroxyl protecting groups.

Step-by-Step Methodology:

  • Resin Preparation: Swell 1.0 g of Rink Amide resin (loading ~0.6 mmol/g) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Activation: In a separate vial, dissolve 3.0 equivalents of Compound 1[1], 3.0 eq of EDC·HCl, and 3.0 eq of HOBt in minimal DMF. Stir for 10 minutes to generate the active ester.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • System Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A negative result (yellow beads/solution) confirms complete acylation of the primary amines. A positive result (blue) indicates incomplete coupling, requiring a repeat of Step 3.

  • Washing: Wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x). The terminal primary alcohol is now cleanly presented for subsequent DIC/DMAP-mediated esterification with an amino acid.

Protocol B: Peroxidase-Catalyzed Oxidation Assay (Compound 2)

Objective: Quantify Horseradish Peroxidase (HRP) activity using Compound 2 as a fluorogenic substrate. Causality: Phenolic compounds like phloretic acid[4] are readily oxidized by HRP and H₂O₂ into phenoxy radicals. These radicals rapidly undergo covalent dimerization to form highly fluorescent biphenyl species (analogous to dityrosine). Compound 1 cannot undergo this specific reaction due to the lack of a resonance-stabilized phenolic group.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM stock of Compound 2[5] in DMSO. Dilute to a 1 mM working solution in 50 mM Phosphate Buffer (pH 7.4).

  • Reaction Assembly: In a 96-well black microplate, dispense 100 µL of the 1 mM substrate solution and 10 µL of H₂O₂ (final concentration 50 µM) per well.

  • Initiation: Add 10 µL of the HRP sample to the experimental wells.

  • System Validation (Blank Controls):

    • Control 1: Substrate + H₂O₂ + Buffer (No HRP) — Validates that auto-oxidation does not occur.

    • Control 2: Substrate + HRP + Buffer (No H₂O₂) — Validates that fluorescence is strictly dependent on reactive oxygen species.

  • Measurement: Monitor fluorescence kinetically at Ex/Em ~320/405 nm over 15 minutes. The slope of the linear phase directly correlates to peroxidase activity.

Workflow Start Select Protocol W1 Protocol A: Linker (Compound 1) Start->W1 W2 Protocol B: Assay (Compound 2) Start->W2 W1_1 EDC/HOBt Activation (Carboxyl specific) W1->W1_1 W1_2 Amide Bond Formation (Kaiser Test Validation) W1_1->W1_2 W2_1 HRP + H2O2 Addition (Phenol specific) W2->W2_1 W2_2 Fluorescence Readout (Blank Validation) W2_1->W2_2

Fig 2. Self-validating experimental workflows for Compounds 1 and 2.

References

  • PubChem. "3-[4-(Hydroxymethyl)phenyl]propanoic acid | C10H12O3 | CID 20322124". nih.gov.
  • Guidechem. "3-(4-hydroxyphenyl)propanoic acid 501-97-3 wiki". guidechem.com.
  • CymitQuimica. "CAS 501-97-3: 3-(4-Hydroxyphenyl)propionic acid". cymitquimica.com.
  • Google Patents. "US7923578B2 - Method of manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, its application...". google.com.
  • Thermo Fisher. "3-(4-Hydroxyphenyl)propionic acid, 99% 50 g". fishersci.fr.
  • Sigma-Aldrich. "3-[4-(hydroxymethyl)phenyl]propanoic acid | 56703-34-5". sigmaaldrich.com.

Sources

UV-Vis Spectroscopic Characterization of 3-[4-(Hydroxymethyl)phenyl]propanoic Acid: A Comparative Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in linker chemistries for targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), I frequently encounter the challenge of rapidly verifying the structural integrity of bifunctional building blocks. 3-[4-(Hydroxymethyl)phenyl]propanoic acid (HMPPA) is a highly valuable intermediate, offering both a carboxylic acid for amide coupling and a benzylic hydroxyl group for esterification or etherification.

A common pitfall in early-stage drug development is the misidentification or cross-contamination of HMPPA with structurally similar phenolic analogs, such as 3-(4-hydroxyphenyl)propanoic acid (phloretic acid) . While mass spectrometry and NMR are definitive, they are resource-intensive. UV-Vis spectroscopy provides a rapid, non-destructive, and highly sensitive alternative—provided you understand the quantum mechanical causality behind the spectra.

This guide objectively compares the UV-Vis performance of HMPPA against its unsubstituted and phenolic alternatives, providing a self-validating experimental framework to ensure absolute confidence in your analytical workflows.

Mechanistic Principles: The Causality of Aromatic Substitution

To utilize UV-Vis spectroscopy effectively, we must look beyond empirical peaks and understand how specific functional groups perturb the π→π∗ transitions of the benzenoid core. The absorption profile of these molecules is dominated by the secondary benzenoid band (B-band) in the near-UV region[1].

  • The Baseline (Hydrocinnamic Acid): Unsubstituted 3-phenylpropanoic acid (hydrocinnamic acid) exhibits a classic, relatively weak B-band absorption with a λmax​ at approximately 257 nm[1][2].

  • The Insulated System (HMPPA): In HMPPA, the hydroxymethyl group (-CH₂OH) is separated from the aromatic ring by a methylene bridge. This sp3 -hybridized carbon acts as an electronic insulator. Because the oxygen's lone pairs cannot overlap with the aromatic π -system, the substituent exerts only a weak inductive effect. Consequently, the HOMO-LUMO gap remains largely unchanged, and HMPPA yields a UV-Vis spectrum nearly identical to the unsubstituted baseline ( λmax​ ~260 nm).

  • The Conjugated System (Phloretic Acid): In phloretic acid, the phenolic hydroxyl (-OH) is directly attached to the aromatic ring. The oxygen lone pairs act as strong resonance donors (+R effect), extending the conjugated π -system. This significantly lowers the excitation energy, resulting in a pronounced bathochromic shift (red shift) to ~278 nm and a hyperchromic effect (increased molar absorptivity)[3].

Electronic_Effects Base Aromatic Core (Hydrocinnamic Acid) Base λmax ≈ 257 nm Sub1 Substituent: -CH2OH (HMPPA) Base->Sub1 Sub2 Substituent: -OH (Phloretic Acid) Base->Sub2 Mech1 Insulating Methylene Bridge (No π-Conjugation, Inductive Only) Sub1->Mech1 Mech2 Direct Ring Attachment (Strong +R Resonance Donation) Sub2->Mech2 Out1 Maintained High Energy Gap λmax ≈ 260 nm Mech1->Out1 Out2 Lowered HOMO-LUMO Gap λmax ≈ 278 nm (Neutral) Mech2->Out2

Mechanistic pathway detailing how substituent electronic effects dictate UV-Vis absorption maxima.

Comparative Spectral Performance Data

The following table synthesizes the quantitative UV-Vis parameters for these structural analogs. Notice the critical divergence in behavior under alkaline conditions—this is the foundation of our self-validating protocol.

CompoundStructural Feature λmax​ (Neutral pH) λmax​ (Alkaline, pH > 10)Molar Absorptivity ( ϵ )
3-Phenylpropanoic Acid Unsubstituted~257 nm~257 nm~200 M⁻¹cm⁻¹
HMPPA Benzylic -OH~260 nm~260 nm~250 M⁻¹cm⁻¹
Phloretic Acid Phenolic -OH~278 nm~295 nm ~1,500 M⁻¹cm⁻¹

Self-Validating Experimental Protocol: The pH-Shift Assay

To ensure absolute trustworthiness in your characterization, a static UV-Vis scan is insufficient. As a best practice, I employ an in-situ pH titration assay .

Because the pKa of a phenolic -OH is ~10, adding a strong base deprotonates it to a phenoxide ion. The resulting negative charge on the oxygen massively increases resonance donation into the ring, pushing the λmax​ out to ~295 nm. Conversely, the benzylic -OH of HMPPA has a pKa > 15; it will not deprotonate under standard alkaline conditions, meaning its spectrum will remain locked at ~260 nm. This binary response acts as an internal control, self-validating the identity of the molecule.

Step-by-Step Methodology

Phase 1: Preparation & Baseline

  • Solvent Preparation: Prepare a diluent of 50:50 HPLC-grade Methanol and ultrapure water.

  • Analyte Stock: Dissolve the HMPPA sample to a final working concentration of 50 µM. (Note: Due to the low molar absorptivity of the benzylic system, concentrations below 10 µM may yield poor signal-to-noise ratios).

  • Baseline Correction: Fill a clean quartz cuvette (1 cm path length) with the diluent. Run a baseline scan from 200 nm to 400 nm to zero the spectrophotometer.

Phase 2: Neutral Acquisition 4. Initial Scan: Empty the cuvette, rinse with the analyte solution, and fill with the 50 µM HMPPA sample. 5. Record Data: Acquire the spectrum. A pure HMPPA sample will display a distinct λmax​ between 258 nm and 262 nm.

Phase 3: The Self-Validating Alkaline Spike 6. In-situ Titration: Directly into the sample cuvette, spike 10 µL of 1.0 M NaOH (yielding a final pH > 11). Invert gently to mix. 7. Secondary Scan: Re-scan the sample from 200 nm to 400 nm. 8. Data Interpretation: Overlay the neutral and alkaline spectra.

  • Validation: If the peak remains static at ~260 nm, the presence of an insulated benzylic alcohol (HMPPA) is confirmed.

  • Rejection: If a new peak emerges at >290 nm, the sample contains a phenolic impurity or has been misidentified as phloretic acid.

    UV_Workflow Start Prepare 50 µM Analyte in Spectroscopic MeOH/H2O Blank Baseline Correction (Solvent Blank, 200-400 nm) Start->Blank Scan1 Acquire Neutral Spectrum Record λmax Blank->Scan1 Titration In-situ pH Titration Spike with 1.0 M NaOH Scan1->Titration Scan2 Acquire Alkaline Spectrum Assess Bathochromic Shift Titration->Scan2 Decision Is there a Red Shift (>15 nm)? Scan2->Decision Result1 Confirmed HMPPA (Benzylic -OH, No Shift) Decision->Result1 No Result2 Confirmed Phenolic Analog (e.g., Phloretic Acid, Shift to ~295 nm) Decision->Result2 Yes

    Workflow for the self-validating UV-Vis characterization and structural differentiation assay.

Conclusion

By leveraging the distinct electronic properties of benzylic versus phenolic hydroxyl groups, UV-Vis spectroscopy transitions from a simple quantification tool into a rigorous structural validation method. Implementing the pH-shift assay ensures that drug development professionals can confidently verify the identity of 3-[4-(Hydroxymethyl)phenyl]propanoic acid, safeguarding downstream synthetic steps from costly failures caused by analog cross-contamination.

References
  • DFT-Quantum Spectroscopic Studies and Anti-Cancer Effect of Ibuprofen Drug and Some Analogues Source: Scientific Research Publishing (SCIRP) URL:[Link]

  • Hydrocinnamic acid Source: NIST Chemistry WebBook, SRD 69 URL:[Link]

  • 3-(4-Hydroxyphenyl)propanoic acid Source: SpectraBase (John Wiley & Sons, Inc.) URL:[Link]

Sources

Comparative Guide: 3-[4-(Hydroxymethyl)phenyl]propanoic Acid vs. Cinnamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently observe researchers conflating the utility of saturated phenylpropanoic acids with their unsaturated cinnamic counterparts. While they appear structurally similar—differing primarily by a single aliphatic double bond—their physicochemical behaviors, reactivity profiles, and biological target engagements are fundamentally distinct.

This guide provides an objective, data-driven comparison between 3-[4-(Hydroxymethyl)phenyl]propanoic acid (a flexible, saturated building block) and Cinnamic acid derivatives (rigid, unsaturated, bioactive compounds), detailing the causality behind their divergent applications and providing self-validating experimental protocols for your laboratory.

Structural Causality & Physicochemical Profiling

The defining structural divergence between these two classes is the presence of the α,β -unsaturated double bond in the aliphatic chain.

Cinnamic acid derivatives (such as p-coumaric acid or 4-methoxycinnamic acid) possess an acrylic acid group substituted on the phenyl ring. This double bond enforces a rigid, planar trans-configuration, which extends π -conjugation from the aromatic ring to the carboxylic acid [1]. This planarity is critical for biological efficacy, as it allows the molecule to intercalate into narrow enzyme binding pockets (e.g., α -glucosidase or fungal CYP53A15) via π−π stacking and hydrophobic interactions [2].

Conversely, 3-[4-(Hydroxymethyl)phenyl]propanoic acid features a fully saturated sp3 carbon chain. The absence of the double bond allows for free rotation around the C-C bonds, significantly increasing conformational entropy. While this flexibility makes it an excellent, highly soluble synthetic linker or prodrug scaffold, the loss of structural rigidity and extended conjugation typically abolishes direct target-binding affinity [1]. Furthermore, the para-hydroxymethyl group provides a primary alcohol handle, enabling orthogonal functionalization (e.g., esterification) without interfering with the carboxylic acid tail [3].

Table 1: Physicochemical & Structural Comparison
Property3-[4-(Hydroxymethyl)phenyl]propanoic acidCinnamic Acid Derivatives (trans)
Aliphatic Chain Saturated ( sp3 carbons)Unsaturated ( α,β -double bond)
Conformational State Highly flexible (rotatable bonds)Rigid, planar geometry
Electronic Profile Isolated phenyl ringExtended π -conjugation
Primary Reactivity Esterification at -OH, inert chainMichael acceptor (electrophilic)
Aqueous Solubility High (due to -OH hydrogen bonding)Moderate to Low (hydrophobic plane)
Primary Application Synthetic intermediate, prodrug linkerAntioxidant, enzyme inhibitor

Mechanistic Reactivity: The Michael Acceptor Paradigm

The extended conjugation in cinnamic acid derivatives creates an electrophilic α,β -unsaturated carbonyl system. This allows them to act as Michael acceptors , forming covalent thioether adducts with nucleophilic residues (such as cysteine) on target proteins or scavenging reactive biological thiols. This covalent mechanism is a primary driver for their antimicrobial and cytoprotective efficacy [2].

Because 3-[4-(Hydroxymethyl)phenyl]propanoic acid is saturated, it completely lacks this electrophilic center, rendering the aliphatic chain biochemically inert to nucleophilic attack.

Reactivity cluster_0 Unsaturated (Cinnamic Acid) cluster_1 Saturated (Propanoic Acid) C1 Cinnamic Derivative (Michael Acceptor) T1 Biological Thiol (e.g., Cysteine/GSH) C1->T1 R1 Covalent Adduct (Target Inhibition) T1->R1 Nucleophilic Attack C2 3-[4-(Hydroxymethyl)phenyl] propanoic acid T2 Biological Thiol (e.g., Cysteine/GSH) C2->T2 R2 No Reaction (Target Bypass) T2->R2 Steric/Electronic Inertness

Caption: Reactivity comparison: Michael addition in cinnamic acids vs. saturated inertness.

Experimental Methodologies & Self-Validating Protocols

To objectively quantify the differences between these two molecular classes, researchers must employ assays that probe both target engagement and chemical reactivity. Below are two field-proven protocols designed with internal self-validation mechanisms.

Protocol A: Alpha-Glucosidase Inhibition Assay (Target Engagement)

Cinnamic acid derivatives are well-documented α -glucosidase inhibitors, a property dependent on their rigid, planar structure [1]. Saturated analogs fail to inhibit this enzyme.

Self-Validating System: This protocol mandates a "color control" matrix. Because aromatic compounds often absorb in the UV-Vis spectrum, running parallel wells containing the compound and buffer—but lacking the enzyme—allows for precise background subtraction. This ensures the 405 nm signal is exclusively derived from enzymatic p-nitrophenol release, preventing false-positive inhibition readouts.

  • Preparation: Dissolve test compounds (Cinnamic acid derivative and 3-[4-(Hydroxymethyl)phenyl]propanoic acid) in 10% DMSO to create a concentration gradient (0.1 to 5 mM).

  • Enzyme Pre-incubation: In a 96-well plate, combine 10 µL of test compound, 20 µL of α -glucosidase (0.1 U/mL in 0.1 M phosphate buffer, pH 6.8), and 50 µL of phosphate buffer. Incubate at 37°C for 10 minutes.

  • Color Control Wells: In parallel wells, replace the 20 µL of enzyme with 20 µL of buffer.

  • Reaction Initiation: Add 20 µL of 1 mM p-nitrophenyl- α -D-glucopyranoside (pNPG) substrate to all wells. Incubate at 37°C for 20 minutes.

  • Termination & Readout: Stop the reaction by adding 50 µL of 0.2 M Na2​CO3​ . Measure absorbance at 405 nm.

  • Data Processing: Subtract the color control absorbance from the reaction absorbance before calculating the IC50​ .

Workflow Step1 1. Inhibitor Preparation Dilute compounds in 10% DMSO Step2 2. Enzyme Pre-incubation Alpha-glucosidase (0.1 U/mL), 10 min, 37°C Step1->Step2 Step3 3. Substrate Addition Add pNPG (1 mM), incubate 20 min Step2->Step3 Step4 4. Reaction Termination Add 0.2 M Na2CO3 to stop reaction Step3->Step4 Step5 5. Absorbance Readout Measure OD at 405 nm & Calc IC50 Step4->Step5

Caption: Step-by-step workflow for the Alpha-Glucosidase Inhibition Assay.

Protocol B: Glutathione (GSH) Trapping Assay (Electrophilic Reactivity)

To prove the Michael acceptor capability of cinnamic acids versus the inertness of saturated propanoic acids.

Self-Validating System: The protocol employs a mass balance approach. By continuously monitoring both the disappearance of the parent compound via UV/Vis and the appearance of the specific +307 Da GSH adduct via Mass Spectrometry, we definitively rule out non-specific degradation or precipitation.

  • Incubation: Incubate 50 µM of the test compound with 5 mM reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 50 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • LC-MS Analysis: Centrifuge at 14,000 x g for 10 minutes. Inject the supernatant into an LC-MS system.

  • Validation: Monitor the Extracted Ion Chromatogram (EIC) for the parent mass [M−H]− and the predicted adduct mass [M+307−H]− .

Table 2: Comparative Experimental Data Summary
Assay / Metric3-[4-(Hydroxymethyl)phenyl]propanoic acidCinnamic Acid Derivatives (e.g., 4-Methoxycinnamic)
α -Glucosidase IC50​ > 10 mM (Inactive)0.3 – 1.5 mM (Potent Inhibition)
GSH Adduct Formation None detected at 120 minRapid adduct formation ( T1/2​ < 60 min)
Target Mechanism N/A (Used as synthetic spacer)Covalent binding / Transition state mimicry

Conclusion

The decision to utilize 3-[4-(Hydroxymethyl)phenyl]propanoic acid versus a cinnamic acid derivative dictates the trajectory of a drug development program. If your goal is to inhibit an enzyme, scavenge reactive species, or leverage covalent biology, the rigid, conjugated α,β -unsaturated system of cinnamic acid is required. However, if your program requires a highly soluble, flexible linker with orthogonal functional handles (a primary alcohol and a carboxylic acid) that will not inadvertently react with biological thiols, the saturated 3-[4-(Hydroxymethyl)phenyl]propanoic acid is the superior architectural choice.

References
  • Title: Structure-activity relationships of trans-cinnamic acid derivatives on alpha-glucosidase inhibition Source: PubMed (Bioorganic & Medicinal Chemistry Letters) URL: [Link]

  • Title: Cinnamic Acid Derivatives and Their Biological Efficacy Source: PubMed Central (Molecules) URL: [Link]

  • Title: 3-[4-(Hydroxymethyl)phenyl]propanoic acid Source: PubChem URL: [Link]

Safety Operating Guide

Comprehensive Safe Handling and Disposal Protocol for 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I emphasize that the operational lifecycle of a chemical does not end at the bench; it ends at safe, compliant disposal. 3-[4-(Hydroxymethyl)phenyl]propanoic acid (CAS: 56703-34-5) is a valuable bifunctional building block used extensively in [1]. However, its physicochemical profile necessitates strict adherence to laboratory safety and Resource Conservation and Recovery Act (RCRA) disposal guidelines. This guide provides a self-validating, step-by-step protocol for the handling, segregation, and disposal of this compound, ensuring environmental stewardship and regulatory compliance.

Chemical Profiling & Hazard Assessment

Understanding the molecular behavior of 3-[4-(Hydroxymethyl)phenyl]propanoic acid is crucial for predicting its hazards. The molecule features a benzylic alcohol group and a carboxylic acid moiety.

Mechanistic Insight: The carboxylic acid group imparts mild acidity to the molecule. Upon contact with biological moisture (sweat, tears, mucous membranes), this acidity can cause localized pH disruption, leading to protein denaturation and cellular irritation. Consequently, the classifies this compound under the Globally Harmonized System (GHS) as a multi-target irritant[2].

Table 1: Physicochemical & Quantitative Hazard Profile

Property / Hazard CategoryData / SpecificationClinical / Operational Implication
Chemical Name 3-[4-(Hydroxymethyl)phenyl]propanoic acidNomenclature standard for waste profiling.
CAS Number 56703-34-5Primary identifier for EHS documentation.
Molecular Weight 180.20 g/mol Used for stoichiometric neutralization calculations.
Skin Irritation (H315) Category 2Requires impermeable nitrile barrier protection.
Eye Irritation (H319) Category 2AMandates the use of splash-proof safety goggles.
Respiratory Irritation (H335) STOT SE 3Requires manipulation within a chemical fume hood.
Waste Classification Non-Halogenated Organic AcidDictates the terminal incineration pathway.
Operational Workflow: From Bench to Waste Container

Expertise & Experience: Never treat non-halogenated organic acids as benign. While they lack the severe toxicity of heavy metals or the ozone-depleting potential of halogenated solvents, their accumulation in unregulated waste streams can lower the pH of mixed waste. This acidification can inadvertently catalyze exothermic reactions if accidentally mixed with incompatible materials like cyanides or sulfides.

Step-by-Step Handling Protocol:

  • Barrier Protection: Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves. Nitrile provides an excellent chemical barrier against solid organic acids and their standard aqueous solutions.

  • Engineering Controls: Weigh and manipulate the solid powder exclusively within a certified Class II biological safety cabinet or a chemical fume hood. This prevents the inhalation of airborne particulates, directly mitigating H335 respiratory risks[2].

  • Solvent Tracking: If dissolving the compound for an assay, note that it is soluble in polar organic solvents (e.g., DMSO, DMF, Ethanol). You must track all solvents used, as the solvent—not just the solute—dictates the final waste stream segregation.

Waste Segregation and Disposal Procedures

Trustworthiness: A self-validating disposal system relies on binary decision-making. If the compound is mixed with halogens, it goes to the halogenated stream. If not, it remains in the non-halogenated stream. This strict segregation prevents the generation of highly toxic dioxins during the terminal incineration process[3].

Step-by-Step Disposal Logistics:

  • Waste Characterization: Classify the waste as "Non-Halogenated Organic Waste" unless it has been dissolved in a halogenated solvent (e.g., dichloromethane or chloroform)[4].

  • Containerization: Collect liquid waste in a High-Density Polyethylene (HDPE) carboy or a glass waste bottle. Causality: Avoid unlined metal drums. The mild acidity of the propanoic acid derivative can slowly react with and corrode metal over time, leading to structural failure and secondary contamination[5].

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Non-Halogenated Organic Waste" and list "3-[4-(Hydroxymethyl)phenyl]propanoic acid" along with all associated solvents.

  • Satellite Accumulation Area (SAA): Store the waste container in secondary containment (e.g., a polymer spill tray) within the laboratory's designated SAA. Ensure the container is kept tightly closed unless actively adding waste to prevent vapor release.

  • Final Disposal Route: Coordinate with your Environmental Health and Safety (EHS) department for pickup. The mandated terminal disposal method for this compound is high-temperature incineration at an EPA-licensed facility[4]. Mechanistic Insight: Incineration at temperatures exceeding 1000°C ensures the complete thermal oxidation of the aromatic ring and aliphatic chain into harmless carbon dioxide ( CO2​ ) and water vapor ( H2​O ).

WasteWorkflow Gen Waste Generation: 3-[4-(Hydroxymethyl)phenyl]propanoic acid Seg Waste Segregation Decision Gen->Seg NonHal Non-Halogenated Organic Waste Stream Seg->NonHal No Halogens Hal Halogenated Waste Stream Seg->Hal Mixed with Halogens Store Secondary Containment & Satellite Accumulation NonHal->Store Hal->Store Incinerate High-Temperature Incineration (Licensed Facility) Store->Incinerate EHS Pickup

Workflow for the segregation and disposal of 3-[4-(Hydroxymethyl)phenyl]propanoic acid.

Emergency Spill Response Plan

Spills must be addressed immediately to prevent slip hazards, surface corrosion, and respiratory exposure to aerosolized dust.

Step-by-Step Spill Cleanup:

  • Evacuate & Assess: Clear the immediate area of non-essential personnel. Assess whether the spill is a dry powder or a solvent solution.

  • Containment: For dry powder, avoid dry sweeping, which aerosolizes the dust and exacerbates inhalation risks. For liquids, surround the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).

  • Collection: Use a damp paper towel (for small powder spills) or a plastic scoop to collect the absorbed material. Place all cleanup materials into a secondary leak-proof container.

  • Decontamination: Wash the spill surface with a mild detergent and water to neutralize and remove any residual acid.

  • Waste Profiling: Label the cleanup container as hazardous waste and transfer it to the SAA for EHS pickup[5].

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess PPE Don Appropriate PPE (Nitrile gloves, goggles) Assess->PPE Contain Contain & Absorb (Inert absorbent) PPE->Contain Collect Collect in Sealed Container Contain->Collect Label Label as Hazardous Waste Collect->Label

Step-by-step emergency spill response pathway for solid or dissolved organic acid spills.

References
  • National Center for Biotechnology Information. "3-[4-(Hydroxymethyl)phenyl]propanoic acid | C10H12O3 | CID 20322124". PubChem. URL:[Link]

  • Ohio University Environmental Health and Safety. "Hazardous Materials Management Manual". Ohio University. URL: [Link]

  • Case Western Reserve University. "EPA RCRA Program & Waste Disposal". CWRU EHS. URL: [Link]

  • University of Cincinnati. "Disposal of Non-Hazardous and Hazardous Waste Chemicals". UC EH&S. URL: [Link]

Sources

Personal protective equipment for handling 3-[4-(Hydroxymethyl)phenyl]propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Safety and Operational Guide for Handling 3-[4-(Hydroxymethyl)phenyl]propanoic Acid

As a Senior Application Scientist, I approach laboratory safety not as a passive checklist, but as an active, self-validating system of risk mitigation. When integrating 3-[4-(Hydroxymethyl)phenyl]propanoic acid into your drug development pipelines or organic synthesis workflows, understanding the causality behind its hazard profile is critical. This compound presents specific risks to dermal, ocular, and respiratory tissues. By mapping these intrinsic physicochemical properties directly to targeted Personal Protective Equipment (PPE) and engineering controls, we establish an operational environment that ensures both scientific integrity and personnel safety.

Physicochemical & Quantitative Hazard Profiling

To design an effective handling protocol, we must first establish the baseline quantitative and qualitative data of the target molecule.

Property / HazardSpecificationOperational Implication
CAS Number 56703-34-5Essential for accurate inventory tracking and waste manifesting ()[1].
Molecular Weight 180.20 g/mol Required for precise stoichiometric calculations in synthesis[1].
Physical State Solid (Powder/Crystalline)Fine particulates are prone to aerosolization; necessitates draft control.
Skin Irrit. 2 (H315) Causes skin irritationMandates robust barrier protection (e.g., nitrile gloves, lab coat)[1].
Eye Irrit. 2A (H319) Causes serious eye irritationRequires tight-fitting safety goggles to block particulate ingress[1].
STOT SE 3 (H335) May cause respiratory irritationDictates that all open-container handling must occur within a certified fume hood[1].

Causality-Driven PPE Selection

Selecting PPE is a mechanistic exercise. We do not wear goggles simply because a protocol dictates it; we wear them because the crystalline nature of the acid can cause severe micro-abrasions and chemical burns to the cornea upon contact[1].

  • Dermal Protection: Don standard nitrile examination gloves (minimum thickness 0.11 mm) and a fully buttoned lab coat. Causality: Nitrile provides a highly cross-linked barrier against solid organic acids, preventing moisture-activated dermal absorption that triggers localized skin inflammation (H315) ().

  • Ocular Protection: Chemical splash goggles compliant with ANSI Z87.1 or EN 166 standards are mandatory. Causality: Standard safety glasses leave the orbital cavity exposed to airborne dust. Goggles create a seal that physically blocks particulate entry, mitigating Eye Irrit. 2A risks[2].

  • Respiratory Protection & Engineering Controls: Primary handling must be conducted inside a chemical fume hood. Causality: Operating at a face velocity of 0.4–0.6 m/s captures aerosolized particulates before they reach the operator's breathing zone, neutralizing the STOT SE 3 (H335) inhalation hazard.

PPE_Workflow Start Hazard Assessment: 3-[4-(Hydroxymethyl)phenyl]propanoic acid H315 Skin Irrit. 2 (H315) Start->H315 H319 Eye Irrit. 2A (H319) Start->H319 H335 STOT SE 3 (H335) Start->H335 PPE_Skin Nitrile Gloves (≥0.11 mm) Lab Coat H315->PPE_Skin Prevents dermal contact PPE_Eye Safety Goggles (EN 166/NIOSH) H319->PPE_Eye Blocks particulate entry PPE_Resp Fume Hood (0.4-0.6 m/s) Respirator if outside hood H335->PPE_Resp Mitigates inhalation risk Execution Safe Operational Execution PPE_Skin->Execution PPE_Eye->Execution PPE_Resp->Execution

Workflow mapping GHS hazards to specific PPE and engineering controls.

Operational Workflow: Safe Weighing and Transfer

Executing a transfer of this compound requires precision to prevent the generation of airborne dust.

  • Environmental Verification: Before opening the reagent bottle, verify the fume hood monitor reads a safe face velocity (typically 100 feet per minute or ~0.5 m/s). Causality: Ensures sufficient draft to contain H335 particulates without creating turbulent vortexes that scatter the powder.

  • Static Mitigation: Place an anti-static weighing boat on the analytical balance. Ground your spatula by touching it to a known grounded metal surface. Causality: Powders often carry a static charge; neutralizing this prevents the material from spontaneously repelling and aerosolizing upon transfer.

  • Controlled Transfer: Using the grounded spatula, transfer the solid slowly. Keep the source container and the weighing boat as close together as physically possible to minimize the drop height.

  • Primary Decontamination: Once the container is securely sealed, wipe down the exterior of the bottle, the spatula, and the balance pan with a disposable wipe lightly dampened with 70% ethanol or water. Causality: Removes trace micro-particulates that could cause delayed dermal exposure to subsequent users.

Spill Response & Chemical Disposal Plan

Even with stringent controls, spills can occur. Your response must systematically contain the hazard without escalating the exposure risk.

  • Immediate Dust Suppression: If a spill occurs outside the fume hood, do not dry-sweep the solid. Causality: Sweeping imparts kinetic energy that aerosolizes the crystalline powder, directly violating STOT SE 3 respiratory safeguards and spreading the contamination zone.

  • Wet Containment: Lightly mist the spilled powder with water, or gently place damp absorbent laboratory pads directly over the solid[3]. Causality: The moisture binds the fine particulates into a cohesive mass, eliminating the inhalation hazard.

  • Mechanical Collection: Using a disposable plastic scoop or a piece of stiff cardboard, gather the dampened material. Transfer it into a compatible, sealable hazardous waste container (e.g., a high-density polyethylene jar).

  • Surface Neutralization: Wash the affected surface thoroughly with soap and water, followed by a secondary wipe with 70% isopropanol to ensure all acidic residues are removed.

  • Regulated Disposal: Label the container explicitly as "Hazardous Solid Waste - Contains 3-[4-(Hydroxymethyl)phenyl]propanoic acid (Irritant)." Route this container to your institution's approved chemical waste disposal facility in accordance with local environmental regulations.

References

  • National Center for Biotechnology Information. "3-[4-(Hydroxymethyl)phenyl]propanoic acid | C10H12O3 | CID 20322124". PubChem. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.